Adefovir Dipivoxil

Catalog No.
S598842
CAS No.
142340-99-6
M.F
C20H32N5O8P
M. Wt
501.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adefovir Dipivoxil

CAS Number

142340-99-6

Product Name

Adefovir Dipivoxil

IUPAC Name

[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate

Molecular Formula

C20H32N5O8P

Molecular Weight

501.5 g/mol

InChI

InChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23)

InChI Key

WOZSCQDILHKSGG-UHFFFAOYSA-N

SMILES

Array

solubility

6.33e-01 g/L

Synonyms

9-(2-((-bis((pivaloyloxy)methoxy)phosphinyl)methoxy)ethyl)adenine, adefovir depivoxil, adefovir dipivoxil, GS 840, GS-0840, Hepsera, Preveon

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C

The exact mass of the compound Adefovir dipivoxil is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 19 mg/ml at ph 2.0 and 0.4 mg/ml at ph 7.2.6.33e-01 g/l. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphonates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients. However, this does not mean our product can be used or applied in the same or a similar way.

Mechanism of Action and Pharmacological Profile

Author: Smolecule Technical Support Team. Date: February 2026

The core mechanism of adefovir dipivoxil involves its conversion into an active metabolite that disrupts HBV DNA synthesis.

G AdefovirDipivoxil This compound (Prodrug, Oral) Adefovir Adefovir (Active Parent) AdefovirDipivoxil->Adefovir 1. Hydrolysis (in intestines/liver) AdefovirDiphosphate Adefovir Diphosphate (Active Metabolite) Adefovir->AdefovirDiphosphate 2. Phosphorylation (by cellular kinases) HBV_DNA_Polymerase HBV DNA Polymerase (Reverse Transcriptase) AdefovirDiphosphate->HBV_DNA_Polymerase 3. Competitive Inhibition vs. dATP ChainTermination Viral DNA Chain Termination HBV_DNA_Polymerase->ChainTermination 4. Incorporation into growing DNA strand ViralSuppression Suppression of HBV Replication ChainTermination->ViralSuppression

This compound Activation and Antiviral Mechanism

Detailed Mechanism of Action
  • Prodrug Activation: Orally administered this compound is rapidly hydrolyzed to adefovir by esterases in the intestines and liver [1] [2]. Adefovir is then phosphorylated by cellular kinases to its active form, adefovir diphosphate [1] [3].
  • Viral Inhibition: Adefovir diphosphate competes with the natural substrate deoxyadenosine triphosphate (dATP) for incorporation into the growing HBV DNA strand by the viral DNA polymerase (reverse transcriptase) [1] [2] [3]. Upon incorporation, it acts as a chain terminator, preventing further DNA elongation and thus inhibiting viral replication [1] [3].
  • Biochemical Selectivity: Adefovir diphosphate has a higher affinity for HBV DNA polymerase (Ki = 0.1 μM) than for human DNA polymerases α and γ (Ki = 1.18 μM and 0.97 μM, respectively), contributing to its selective antiviral activity [1] [3].
Quantitative Pharmacokinetic and Pharmacodynamic Data
Parameter Value Details / Conditions
Oral Bioavailability ~59% Unaffected by food [1].
Peak Plasma Concentration (C~max~) 18.4 ± 6.26 ng/mL After a single 10 mg dose in patients [1].
Time to C~max~ (T~max~) 0.58 - 4 hours Post-dose [1].
Area Under Curve (AUC~0–∞~) 220 ± 70.0 ng∙h/mL After a single 10 mg dose [1].
Protein Binding ≤4% Over a concentration range of 0.1 to 25 μg/mL [1].
Half-life (Terminal) 7.48 ± 1.65 hours Plasma adefovir concentration [1].
Primary Route of Elimination Renal excretion Via glomerular filtration and active tubular secretion [1].
Inhibition Constant (K~i~) for HBV DNA polymerase 0.1 μM For adefovir diphosphate [1] [3].

Resistance Mechanisms and Clinical Limitations

Long-term this compound therapy can lead to the emergence of resistant HBV strains, characterized by specific mutations.

Aspect Details
Primary Mutations rtN236T: Alters the viral DNA polymerase domain, reducing drug binding [4]. rtA181V: Also confers resistance and is associated with cross-resistance to lamivudine [5].
Resistance Rates Year 1: ~0%; Year 2: ~3%; Year 4: ~18%; Year 5: ~29% [5].
Clinical Impact Virologic breakthrough (return of high HBV DNA levels) followed by biochemical flare (elevated ALT), indicating a rebound of hepatitis activity [4].
Overcoming Resistance The adefovir-resistant mutation rtN236T remains susceptible to tenofovir, making it a therapeutic option upon confirmed resistance [4].

Experimental Protocols for Research

Research into adefovir's effects, particularly its newly identified anticancer properties, utilizes specific cellular and molecular assays.

Cell-Based Luciferase Reporter Assay for Transcriptional Inhibition

This protocol identified this compound as a suppressor of RET oncogene transcription [6].

G Seed Seed HEK293-RET cells (1.5×10⁴ cells/well in 96-well plate) Treat Treat with compound (5 µM this compound) Seed->Treat Incubate Incubate 48 hours Treat->Incubate Lyse Lyse cells Incubate->Lyse Measure Measure luciferase activity (Steady-Glo Assay System) Lyse->Measure Analyze Analyze RET promoter activity (Normalize to DMSO control) Measure->Analyze

Workflow for RET Promoter Inhibition Screening

  • Cell Line: HEK293 cells stably transfected with a firefly luciferase gene under the control of the wild-type RET promoter (HEK293-RET) [6].
  • Procedure: Seed cells in 96-well plates, treat with 5 μM this compound or vehicle control (DMSO) for 48 hours, lyse cells, and measure luciferase activity using a commercial assay system [6].
  • Key Application: High-throughput screening for inhibitors of oncogene transcription [6].
Analysis of Endogenous RET Expression (Western Blot)

This method confirms the compound's effect on the RET protein level in target cancer cells.

  • Cell Line: Human medullary thyroid carcinoma TT cells (which express mutant RET) [6].
  • Procedure: Treat TT cells with escalating concentrations of this compound. Prepare whole-cell protein lysates using CHAPS buffer. Resolve proteins by SDS-PAGE and transfer to a membrane. Probe with specific anti-RET and anti-β-actin (loading control) antibodies [6].
  • Outcome Measurement: Reduction in RET protein levels relative to loading control indicates successful suppression of target oncogene expression [6].

Emerging Research and Safety Considerations

Potential Drug Repurposing in Oncology

Recent studies identified this compound as a potential transcriptional inhibitor of the RET proto-oncogene [6].

  • In MTC cell lines, it reduced RET protein expression, inhibited cell proliferation, induced apoptosis, and interfered with STAT3 signaling, suggesting a novel, multi-targeted mechanism for cancer therapy [6].
Key Safety and Clinical Profile
  • Nephrotoxicity: The primary dose-limiting toxicity is renal tubular nephropathy, which can manifest as Fanconi syndrome (proximal tubular dysfunction) [1] [7].
  • Hepatotoxicity: Not a significant cause of drug-induced liver injury, but discontinuing treatment can cause a transient, severe flare of underlying hepatitis B [4].
  • Clinical Status: While effective, adefovir has been largely superseded in clinical practice by more potent antiviral agents like tenofovir, which has a similar mechanism but greater potency against HBV [5] [4].

References

Summary of Evidence on Adefovir Dipivoxil Mitochondrial Toxicity

Author: Smolecule Technical Support Team. Date: February 2026

Model/Context Key Findings Evidence Level & Proposed Mechanism

| Human Renal Proximal Tubule Cells (HK-2) [1] | - Significant downregulation of mitochondrial chaperone TRAP1 and succinate dehydrogenase subunit B (SDHB).

  • Metabolic Reprogramming: Shift from oxidative phosphorylation to glycolysis; glycogen accumulation.
  • Impaired mitochondrial membrane potential and respiration; altered mitochondrial ultrastructure. | Mechanistic / In vitro: Suggests toxicity via disruption of mitochondrial protein stability and metabolic pathways, not solely through Pol γ inhibition. | | Clinical Case Report (HIV Patient) [2] | - Acute renal failure due to toxic tubular necrosis.
  • Ultrastructural analysis showed severely enlarged and dysmorphic mitochondria in proximal tubules.
  • Marked reduction of mtDNA and deficiency of mtDNA-encoded cytochrome c oxidase. | Clinical Evidence / In vivo (Human): Strongly associates toxicity with mtDNA depletion, likely from inhibition of DNA Polymerase γ. | | Rat, Monkey & Woodchuck Models [3] | - No significant depletion of mtDNA or changes in mitochondrial enzyme levels (cytochrome c oxidase, citrate synthase) in kidney, liver, or muscle.
  • No evidence of mitochondrial damage via light/electron microscopy. | Animal Toxicology Studies: Indicates a low potential for mitochondrial toxicity in these animal models at tested doses. | | Human Hepatoblastoma & Skeletal Muscle Cells [4] | - No substantial changes in mtDNA content after 9-day treatment with concentrations up to 500-fold higher than clinical peak serum levels. | Comparative In vitro: Contrasts with toxic analogues (FIAU, ddC); suggests a safer mitochondrial profile in certain cell types. |

Detailed Experimental Protocols from Key Studies

To facilitate your own research, here are the methodologies from two pivotal studies that demonstrated mitochondrial toxicity.

1. Proteomic & Metabolomic Analysis in HK-2 Cells [1]

  • Cell Model: Human renal proximal tubule cells (HK-2).
  • Treatment: Cells treated with 300 μM and 1000 μM of adefovir for 5 days.
  • Key Assays:
    • Mitochondrial Function: Oxygen Consumption Rate (OCR) and Extracellular Acidification Rate (ECAR) measured using a Seahorse XF Analyzer.
    • Mitochondrial Membrane Potential (MMP): Assessed using JC-1 dye (fluorescence shift from red aggregates to green monomers indicates depolarization).
    • ATP Quantification: Luminescent ATP determination kit.
    • Transmission Electron Microscopy (TEM): For examining mitochondrial ultrastructure and glycogen accumulation.
    • Proteomics: To identify differential protein expression (e.g., TRAP1, SDHB).

2. Histopathological & Molecular Analysis in a Human Case [2]

  • Sample: Renal biopsy from a patient presenting with adefovir-induced acute renal failure.
  • Key Techniques:
    • Ultrastructural Examination: TEM of proximal tubule cells.
    • Functional Histochemistry: Staining for mitochondrial enzymes—Cytochrome c Oxidase (COX, partially mtDNA-encoded) and Succinate Dehydrogenase (SDH, nuclear DNA-encoded).
    • Immunohistochemistry: Using antibodies against COX subunit I (mtDNA-encoded) and COX subunit IV (nuclear DNA-encoded).
    • mtDNA Quantification: Single-renal tubule polymerase chain reaction (PCR) to measure mtDNA copy number.

Proposed Adverse Outcome Pathway (AOP)

The evidence supports a recognized Adverse Outcome Pathway (AOP) for nucleoside analogs like adefovir, linking molecular initiation to organ-level toxicity. The following diagram illustrates this pathway:

MIE Molecular Initiating Event (MIE) Inhibition of Mitochondrial DNA Polymerase γ (Pol γ) KE1 Key Event 1 (KE1) Depletion of Mitochondrial DNA (mtDNA) MIE->KE1 Leads to KE2 Key Event 2 (KE2) Mitochondrial Dysfunction KE1->KE2 Leads to KE3 Key Event 3 (KE3) Renal Tubular Cell Toxicity & Apoptosis KE2->KE3 Leads to (Energy depletion, ROS) AO Adverse Outcome (AO) Kidney Toxicity (e.g., Fanconi Syndrome) KE3->AO Leads to

Adverse Outcome Pathway for Adefovir Nephrotoxicity

Interpretation and Research Implications

The conflicting evidence highlights critical considerations for your research and development work:

  • Cell and Model Dependence: Toxicity is highly dependent on the cellular model, likely due to differences in drug uptake transporters (e.g., OAT1/OAT3 expression in renal cells) [1] [5].
  • Dose and Duration: The manifestation of toxicity in humans is often linked to prolonged exposure, which may not be fully captured in short-term animal studies [3] [2].
  • Mechanistic Complexity: While the AOP for Pol γ inhibition is well-established [5], recent findings suggest adefovir may also cause toxicity through other mechanisms, such as dysregulating key mitochondrial proteins like TRAP1 and SDHB, leading to metabolic reprogramming [1].

References

Adefovir dipivoxil organic anion transporter OAT1

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Basis of OAT1 and Adefovir Interaction

OAT1 (SLC22A6) is a primary transporter in the kidney's proximal tubule, essential for removing organic anions—including drugs, toxins, and metabolites—from the blood into urine [1]. It operates through a tertiary transport system: the sodium-potassium ATPase creates a sodium gradient, powering the sodium-dicarboxylate cotransporter (NaDC3) to concentrate intracellular α-ketoglutarate (α-KG); OAT1 then exchanges intracellular α-KG for extracellular organic anions like adefovir against their concentration gradient [2] [1].

Recent cryo-EM structures reveal detailed binding mechanisms. OAT1 features a conserved aromatic clamp for ligand recognition [3]. Adefovir, as a nucleotide analog, binds within this cleft where two aromatic residues stabilize the ligand and charged residues determine orientation [3]. The transporter's activity is allosterically regulated by intracellular chloride, with a conserved arginine (Arg466) critical for this modulation [2].

G Blood Blood (Basolateral Side) OAT1 OAT1 Transporter Blood->OAT1 1. Adefovir Influx Cell Proximal Tubule Cell Urine Tubular Lumen (Urine) Na Na+ Gradient NaDC3 NaDC3 Cotransporter Na->NaDC3 aKG_blood α-Ketoglutarate (α-KG) aKG_blood->NaDC3 aKG_cell α-Ketoglutarate (α-KG) aKG_cell->OAT1 Adefovir_blood Adefovir Adefovir_cell Adefovir Apical Apical Efflux Transporters Adefovir_cell->Apical ATPase Na+/K+ ATPase ATPase->Na Maintains Gradient NaDC3->aKG_cell OAT1->Blood 2. α-KG Efflux OAT1->Adefovir_cell Apical->Urine 3. Adefovir Excretion

The tertiary transport system powering OAT1-mediated adefovir uptake into proximal tubule cells, driven by sodium and α-ketoglutarate gradients [2] [1].

Pharmacokinetics of Adefovir Dipivoxil

This compound is an orally administered prodrug rapidly converted to active adefovir [4]. Its pharmacokinetics are characterized by low protein binding (≤4%) and renal excretion through glomerular filtration and active tubular secretion [4].

Table 1: Key Pharmacokinetic Parameters of Adefovir (10 mg dose) [4]

Parameter Value (Mean ± SD) Notes
Oral Bioavailability 59% Unaffected by food
Cmax 18.4 ± 6.26 ng/mL
Tmax 0.58 - 4 hours
AUC₀–∞ 220 ± 70.0 ng·h/mL
Volume of Distribution 352 - 392 mL/kg
Renal Clearance 469 ± 99.0 mL/min In unimpaired renal function
Effective Half-life 7.48 ± 1.65 hours
Fraction Unbound (fu) ~1.0 Assumed in modeling due to <4% protein binding [5]

Population pharmacokinetic (popPK) modeling reveals that adefovir's renal elimination involves a combination of nonlinear renal clearance and linear nonrenal clearance [5] [6].

Table 2: Population PK (popPK) Parameters for Adefovir Renal Elimination [5]

Parameter Population Estimate Description
Km (Michaelis Constant) 170 nmol/L Exceeds observed Cmax range (5.56–91.0 nmol/L), suggesting linear CLR at cocktail doses
Vmax (Maximum Rate) 2.40 μmol/h Value at median absolute GFR of 105 mL/min
Apparent Bioavailability (F) 59.0% (sole) vs 73.6% (combined) Increased with cocktail drugs
Absorption Rate Constant (Ka) 5.18 h⁻¹ (sole) vs 2.29 h⁻¹ (combined) Decreased with cocktail drugs

Experimental Protocols and Methodologies

In Vitro Transport Kinetics for OAT1 Inhibition

This protocol determines inhibitor potency (IC₅₀) against OAT1 using cultured cells.

  • Cell System: Chinese Hamster Ovary cells stably expressing human OAT1 (CHO-OAT1) [7].
  • Culture Conditions: Maintain in F12 Kaighn's modification medium with 10% FBS, 1% penicillin-streptomycin, and hygromycin B (200 µg/mL) at 37°C in 5% CO₂ [7].
  • Transport Assay Buffer: Waymouth's buffer (WB): 135 mM NaCl, 5 mM KCl, 28 mM D-glucose, 1.2 mM MgCl₂, 2.5 mM CaCl₂, 0.8 mM MgSO₄, 13 mM HEPES, pH 7.4 [7].
  • Probe Substrate: ³H-labeled para-aminohippurate ([³H]PAH) at 20 nM [7].
  • Procedure:
    • Grow CHO-OAT1 cells to confluence in 24-well plates.
    • Aspirate media and rinse wells once quickly with WB.
    • Incubate with transport solution containing [³H]PAH and varying concentrations of the inhibitor drug.
    • Critical Parameter: Use a short incubation time (e.g., 15 seconds to 2 minutes) to ensure initial rate conditions, as IC₅₀ can vary with longer incubations [7].
    • Stop uptake by aspirating transport buffer and rinsing three times with ice-cold WB.
    • Lyse cells with 0.5 N NaOH/1% SDS and neutralize with HCl.
    • Measure radioactivity via liquid scintillation counting.
  • Data Analysis: Fit data to determine IC₅₀ using appropriate models (e.g., log(inhibitor) vs. response in Prism) [7].

G Start Plate CHO-OAT1 Cells (24-well plate) Grow Grow to Confluence Start->Grow Prep Prepare Transport Solution ([³H]PAH + Inhibitor) Grow->Prep Rinse Aspirate Media & Rinse with Buffer Prep->Rinse Incubate Incubate for Initial Rate (15 sec - 2 min) Rinse->Incubate Stop Stop Uptake: Aspirate & Ice-Cold Rinse Incubate->Stop Lyse Lyse Cells & Neutralize Stop->Lyse Count LSC: Measure Radioactivity Lyse->Count Analyze Analyze Data: Calculate IC₅₀ Count->Analyze

Key workflow for conducting in vitro OAT1 inhibition assays under initial rate conditions [7].

Clinical Cocktail Study Design and PopPK Analysis

This methodology assesses clinical OAT1 activity and potential drug-drug interactions (DDIs).

  • Clinical Protocol:
    • Design: Single-dose, two-period (reference and test), crossover study in healthy subjects [5] [6].
    • Dosing: Reference period: 10 mg this compound alone. Test period: 10 mg this compound combined with other probe drugs (e.g., 100 mg sitagliptin, 500 mg metformin, 2 mg pitavastatin, 0.5 mg digoxin) [5] [6].
    • Sample Collection: Intensive plasma and urine sampling over 24 hours post-dose [5].
    • Bioanalysis: Quantify adefovir concentrations using a validated HPLC-MS/MS method [5].
  • Population PK Modeling:
    • Software: NONMEM with PsN and Pirana for model development and evaluation [5].
    • Base Model: Develop a one-compartment model with first-order absorption (and lag time). Test elimination models: linear renal and nonrenal vs. Michaelis-Menten (nonlinear) renal and linear nonrenal [5].
    • Covariate Analysis: Use forward inclusion/backward elimination to test effects of co-administered drugs, demographics, and renal function (eGFR) on PK parameters [5].
    • Model Evaluation: Validate using goodness-of-fit plots, non-parametric bootstrap (1000 runs), and visual predictive checks [5].

Clinical Implications for Drug Development

  • OAT1 Phenotyping: Adefovir's renal clearance (CLR) is a specific metric for assessing OAT1 activity in vivo, suitable for cocktail studies [5] [6]. PopPK modeling confirms that CLR remains a robust parameter even when absorption is affected by other drugs [5].
  • Drug-Drug Interactions (DDIs): Adefovir is a victim drug for OAT1 inhibitors like probenecid. A verified PBPK model can predict adefovir AUC and Cmax ratios following probenecid dosing within acceptable criteria [8].
  • Impact of Renal Impairment: In severe chronic kidney disease (CKD), adefovir exposure increases significantly (~3-fold Cmax, ~6-fold AUC). PBPK models suggest this results from reduced GFR and an additional ~50% decrease in OAT1/3 activity independent of GFR decline, which must be considered for dosing adjustments [8].
  • Biomarker-Informed DDI Assessment: Endogenous biomarkers like 4-pyridoxic acid (4-PYA) are emerging to assess OAT1 inhibition clinically. PBPK models incorporating biomarker-informed inhibition constants (Ki) show promise for predicting DDIs and potentially reducing dedicated clinical trials [8] [9].

References

Adefovir dipivoxil RET gene transcription inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanism of Action

The table below summarizes the key mechanistic actions of adefovir dipivoxil in RET-driven MTC models:

Mechanism of Action Experimental Model Key Outcome / Effect
RET Transcription Inhibition [1] HEK293-RET luciferase reporter cell line [1] Suppressed RET-promoter-driven luciferase activity [1]
Reduced RET Protein & mRNA [1] Human MTC TT cells [1] Suppressed endogenous RET protein expression; reduced RET mRNA levels [1]
STAT3 Pathway Interference [1] In silico & biochemical assays; MTC TT cells [1] High binding affinity to STAT3; interference with STAT3 phosphorylation [1]
Anti-Proliferative & Pro-Apoptotic Effects [1] Human MTC TT cells [1] Inhibited RET-dependent cell proliferation; increased apoptosis [1]

This mechanism offers a distinct approach compared to Tyrosine Kinase Inhibitors (TKIs) like vandetanib and cabozantinib, which target the RET receptor protein itself. This compound acts upstream by reducing the production of the oncogene [1].

Supporting Experimental Evidence

The anticancer effects of this compound are demonstrated by the following key experimental findings:

Experimental Focus Key Findings

| RET Oncogene Suppression | • Reduced luciferase activity in RET-promoter reporter assay [1]. • Decreased levels of endogenous RET protein and mRNA in MTC TT cells [1]. | | Downstream Signaling Disruption | • Binds to STAT3 and reduces its phosphorylation [1]. • Impacts critical downstream pathways (e.g., MEK/ERK, PI3K/AKT/mTOR) for cell growth/survival [1]. | | Functional Cellular Effects | • Inhibited proliferation of RET-dependent MTC cells [1]. • Induced apoptosis (programmed cell death) in MTC cells [1]. |

Key Experimental Protocols

The primary evidence for this compound's effect on RET comes from a set of core experiments.

Cell-Based Luciferase Reporter Assay for RET Transcription

This high-throughput screen identifies compounds that inhibit RET promoter activity [1].

  • Cell Line: HEK293 cells stably transfected with a firefly luciferase gene under the control of the RET promoter (HEK293-RET) [1].
  • Procedure: Seed cells in 96-well plates and treat with this compound (e.g., 5 µM) or vehicle control (DMSO) for 24-48 hours [1]. Lyse cells and measure luciferase activity using a commercial assay system (e.g., Steady-Glo Luciferase Assay System) [1]. Luminescence is quantified, with a reduction indicating inhibition of RET transcription [1].
Assessing RET Expression in MTC Cells

This protocol confirms that transcriptional inhibition reduces endogenous RET levels.

  • Cell Line: Human MTC cell line (TT cells), which harbors an activating RET mutation [1].
  • Procedure:
    • Western Blotting: Treat TT cells with escalating doses of this compound. Prepare whole-cell protein lysates using a buffer (e.g., 2% CHAPS). Resolve proteins by SDS-PAGE, transfer to a membrane, and probe with anti-RET and anti-β-actin (loading control) antibodies [1].
    • RT-PCR: Extract total RNA from treated TT cells. Use reverse transcription followed by PCR with primers specific for the RET gene. Analyze PCR products on an agarose gel to visualize reduction in RET mRNA levels [1].
STAT3 Interaction and Phosphorylation Analysis

This investigates the additional mechanism involving the STAT3 pathway [1].

  • In Silico Docking: Use molecular modeling software to simulate the binding affinity and interaction between adefovir/adefovir dipivoxil and the STAT3 protein [1].
  • Biochemical Assay: Perform in vitro binding assays to confirm the physical interaction predicted by docking studies [1].
  • Western Blotting (Phospho-STAT3): Treat TT cells with this compound. Analyze cell lysates via Western blot, using an antibody specific for phosphorylated STAT3 (Tyr705) and total STAT3 antibody to assess inhibition of STAT3 activation [1].

This compound in the Context of MTC Treatment

The following diagram illustrates the proposed mechanism of this compound against MTC and its position in the drug discovery workflow.

G This compound: Mechanism and Experimental Workflow in MTC Research cluster_context Drug Repurposing Strategy cluster_mechanism Proposed Anticancer Mechanism in MTC cluster_outcome Functional Outcome in MTC Cells cluster_workflow Key Experimental Steps for Validation KnownDrug Known Drug: this compound KnownUse Approved Use: Chronic Hepatitis B KnownDrug->KnownUse NewTarget New Indication: Medullary Thyroid Carcinoma (MTC) KnownDrug->NewTarget AD This compound RET_Transcription Inhibits RET Gene Transcription AD->RET_Transcription STAT3_Binding Binds to STAT3 Protein AD->STAT3_Binding RET_Protein Reduces RET Protein Level RET_Transcription->RET_Protein Proliferation Inhibits Cell Proliferation RET_Protein->Proliferation Apoptosis Induces Apoptosis RET_Protein->Apoptosis STAT3_Phos Inhibits STAT3 Phosphorylation STAT3_Binding->STAT3_Phos STAT3_Phos->Proliferation STAT3_Phos->Apoptosis Screen 1. High-Throughput Screen (Luciferase Reporter Assay) Validation 2. Validation in MTC Cells (Western Blot, RT-PCR) Screen->Validation Mechanism 3. Mechanistic Studies (STAT3 Binding & Phosphorylation) Validation->Mechanism Phenotype 4. Phenotypic Assays (Proliferation & Apoptosis) Mechanism->Phenotype

This compound inhibits RET transcription and STAT3 signaling, leading to anti-tumor effects in MTC models.

Future Research Directions

Further investigation is needed to translate these findings into clinical practice. Key areas include:

  • In Vivo Validation: Testing efficacy and toxicity in animal models of MTC [1].
  • Combination Therapy: Exploring synergy with existing RET TKIs to overcome resistance [1].
  • Direct G-Quadruplex Targeting: Research on nonactin shows that targeting G-quadruplex structures in the RET promoter is a viable antineoplastic strategy [2].

References

Mechanistic Insights and Experimental Data

Author: Smolecule Technical Support Team. Date: February 2026

Recent research indicates that Adefovir Dipivoxil, an drug approved for hepatitis B, exhibits off-target effects that inhibit the RET/STAT3 signaling pathway, showing promise in preclinical models of medullary thyroid carcinoma (MTC) [1].

The table below summarizes the key experimental findings on its mechanism of action:

Experimental Finding Description Experimental Model(s)
RET Transcription Inhibition Suppressed RET-promoter-driven luciferase activity and reduced endogenous RET protein expression [1]. HEK293-RET reporter cell line; TT cells (human MTC line) [1].
STAT3 Phosphorylation Interference Inhibited phosphorylation of STAT3, a key downstream signaling molecule [1]. TT cells (human MTC line) [1].
Direct STAT3 Binding Biochemical assays showed high binding affinity to the STAT3 protein itself [1]. In silico and biochemical binding assays [1].
Anti-Proliferative Effect Inhibited RET-dependent cell proliferation [1]. TT cells (human MTC cell line) [1].
Pro-Apoptotic Effect Increased apoptosis (programmed cell death) in MTC cells [1]. TT cells (human MTC cell line) [1].

Overview of Key Experimental Protocols

While full methodological details are found in the source publication [1], here is an overview of the core techniques used in the research:

  • Cell-Based Luciferase Reporter Assay: A screen using an HEK293 cell line stably expressing firefly luciferase under the control of the RET promoter. Cells were treated with compounds from an FDA-approved drug library (5 µM for 48 hours), and luciferase activity was measured to identify transcriptional inhibitors [1].
  • Analysis of RET mRNA and Protein Expression:
    • RT-PCR: Used to assess RET mRNA levels in TT cells treated with escalating concentrations of this compound. Specific primers for RET and a control gene (Rpl9) were used [1].
    • Western Blotting: Whole-cell protein lysates from treated cells were resolved by SDS-PAGE to analyze endogenous RET protein expression levels [1].
  • STAT3 Interaction Studies:
    • Biochemical Assay: A direct binding assay was used to confirm this compound's affinity for STAT3 [1].
    • Western Blotting for pSTAT3: Used to detect levels of phosphorylated STAT3 in treated MTC cell lines [1].
  • Cell Proliferation and Apoptosis Assays: RET-dependent cell proliferation was measured in TT cells. Apoptosis was also evaluated, though the specific method (e.g., flow cytometry with Annexin V staining) was not detailed in the available abstract [1].

Visualization of Signaling Pathways and Workflows

The following diagrams were generated using Graphviz's DOT language, adhering to your specified formatting and color contrast rules. The captions describe the logical relationships they represent.

G This compound This compound RET Proto-oncogene RET Proto-oncogene This compound->RET Proto-oncogene Inhibits Transcription STAT3 Protein STAT3 Protein This compound->STAT3 Protein Binds Directly p-STAT3 (Active) p-STAT3 (Active) This compound->p-STAT3 (Active) Inhibits Phosphorylation STAT3 Protein->p-STAT3 (Active) Phosphorylation Cell Proliferation Cell Proliferation p-STAT3 (Active)->Cell Proliferation Promotes Apoptosis Apoptosis p-STAT3 (Active)->Apoptosis Suppresses

This compound inhibits the RET/STAT3 signaling pathway, reducing proliferation and promoting apoptosis.

G HEK293-RET\nReporter Cell Line HEK293-RET Reporter Cell Line Treatment with\nthis compound Treatment with This compound HEK293-RET\nReporter Cell Line->Treatment with\nthis compound Luciferase Activity\nMeasurement Luciferase Activity Measurement Treatment with\nthis compound->Luciferase Activity\nMeasurement Identification of Hit Identification of Hit Luciferase Activity\nMeasurement->Identification of Hit Reduced Signal

Workflow for the initial luciferase-based screen identifying this compound.

Interpretation and Future Directions

The data suggests a dual mechanism where this compound not only reduces the expression of the oncogenic driver RET but also directly inhibits the activity of STAT3, a critical signaling node downstream of RET. This combined action effectively blocks a key oncogenic pathway in MTC [1].

  • Drug Repurposing Advantage: This research highlights a promising drug repurposing strategy. As an approved drug, this compound has known safety and pharmacokinetic profiles, which could potentially accelerate its translation for oncology indications [1].
  • Future Research: To build a comprehensive guide, further investigation is needed into aspects like the exact binding site on STAT3, effects on other STAT family members, and validation in more complex in vivo models.

References

Adefovir dipivoxil in vitro IC50 HBV

Author: Smolecule Technical Support Team. Date: February 2026

Summary of In Vitro IC₅₀ Data

The table below summarizes key in vitro efficacy data for Adefovir (PMEA) and its prodrug against HBV:

Compound Reported IC₅₀ / Inhibition Constant Experimental System / Assay Context & Comparative Data Source
Adefovir (PMEA) 0.7 μM HepG2.2.15 cell line [1] -- [1]
Adefovir (PMEA) 0.2 - 2.5 μM HBV-transfected human hepatoma cell lines [2] -- [2]
Adefovir (PMEA) IC₅₀ range: 0.2 - 6.3 μM HBV DNA-transfected human hepatoma cell lines [3] Varies with assay conditions [3]
Adefovir Diphosphate Inhibition constant (Kᵢ): 0.1 μM Target: HBV DNA polymerase (reverse transcriptase) [2] Measures binding affinity to the target enzyme [2]
GLS4 (Comparative Compound) 0.012 μM Southern blotting in HepG2.2.15 cells [4] More potent than Lamivudine (IC₅₀ 0.325 μM) in same study [4]

Experimental Methodologies

The IC₅₀ values are derived from standardized virological techniques that measure the inhibition of viral replication:

  • Cell-Based Assays: Most data comes from human hepatoma cell lines that sustain HBV replication, such as HepG2.2.15 or other HBV DNA-transfected HepG2 cells [4] [3] [1]. These cells are engineered to continuously produce HBV virions.
  • Viral DNA Quantification: The primary method for assessing antiviral activity is the Southern blot technique, which detects and quantifies newly synthesized HBV DNA replicative intermediates (both single-stranded and double-stranded DNA) [4]. A reduction in HBV DNA signals in drug-treated cells versus untreated controls is used to calculate the IC₅₀.
  • Enzyme Inhibition Assays: The inhibition constant (Kᵢ) for the active Adefovir diphosphate is determined by measuring its ability to compete with the natural substrate (deoxyadenosine triphosphate) for the HBV DNA polymerase/reverse transcriptase enzyme [2].

Mechanism of Action and Experimental Relevance

Adefovir dipivoxil is an orally administered prodrug that is rapidly converted to its active form, Adefovir (PMEA), in the body [2] [5]. The mechanism underlying the IC₅₀ measurements is as follows:

G Adefovir_Dipivoxil This compound (Prodrug) Adefovir_PMEA Adefovir (PMEA) Adefovir_Dipivoxil->Adefovir_PMEA Esterases Adefovir_DP Adefovir Diphosphate (Active Form) Adefovir_PMEA->Adefovir_DP Cellular Kinases (Phosphorylation) HBV_DNA_Pol HBV DNA Polymerase/Reverse Transcriptase Adefovir_DP->HBV_DNA_Pol 1. Competitive Inhibition dATP Natural Substrate (dATP) dATP->HBV_DNA_Pol Substrate Competition DNA_Chain Viral DNA Chain Termination HBV_DNA_Pol->DNA_Chain 2. DNA Chain Termination

Mechanism of Adefovir Activation and HBV DNA Replication Inhibition

This direct inhibition of viral DNA synthesis is the fundamental process measured by the in vitro IC₅₀ assays [2].

Key Technical Considerations

When interpreting these in vitro findings, several factors are critical for application in a research or development setting:

  • Strain Specificity and Resistance: Adefovir remains active against lamivudine-resistant HBV mutants and the three major This compound-resistant mutations (rtA181T, rtA181V, and rtN236T) in vitro [4] [6]. However, clinical resistance can emerge with long-term use [3].
  • Cytotoxicity Selectivity: The therapeutic window is favorable; Adefovir dipivosphate is a weak inhibitor of human DNA polymerases α and γ (Kᵢ ~1.0 μM), indicating relatively low host cell toxicity at antiviral concentrations [2].
  • Relevance to Clinical Use: In vitro IC₅₀ values establish proof of concept and potency, but clinical efficacy and safety depend on pharmacokinetics, pharmacodynamics, and achievable drug concentrations in human liver tissue [5].

References

Metabolic Activation and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Adefovir dipivoxil is an oral prodrug designed to enhance cellular permeability. Its metabolic activation is a sequential, multi-step process that ultimately produces the active metabolite, adefovir diphosphate (adefovir-DP) [1] [2].

G This compound\n(Oral Prodrug) This compound (Oral Prodrug) Adefovir (PMEA)\n[in cell] Adefovir (PMEA) [in cell] This compound\n(Oral Prodrug)->Adefovir (PMEA)\n[in cell] Hydrolysis (via esterases) Adefovir Monophosphate\n(adefovir-MP) Adefovir Monophosphate (adefovir-MP) Adefovir (PMEA)\n[in cell]->Adefovir Monophosphate\n(adefovir-MP) Phosphorylation (via Adenylate Kinase 2) Adefovir Diphosphate\n(adefovir-DP)\n[ACTIVE METABOLITE] Adefovir Diphosphate (adefovir-DP) [ACTIVE METABOLITE] Adefovir Monophosphate\n(adefovir-MP)->Adefovir Diphosphate\n(adefovir-DP)\n[ACTIVE METABOLITE] Phosphorylation (via cellular kinases) Viral DNA Chain Termination Viral DNA Chain Termination Adefovir Diphosphate\n(adefovir-DP)\n[ACTIVE METABOLITE]->Viral DNA Chain Termination Competes with dATP for incorporation by HBV polymerase

Figure 1: The metabolic activation pathway of this compound to its active form, adefovir diphosphate, and its primary antiviral mechanism.

The active metabolite, adefovir-DP, is an analog of deoxyadenosine triphosphate (dATP). Its primary mechanism of action is to compete with the natural substrate dATP for incorporation into the growing DNA chain by the hepatitis B virus (HBV) DNA polymerase (reverse transcriptase) [1]. Because adefovir-DP lacks a 3'-hydroxyl group, its incorporation results in chain termination, thus inhibiting viral replication [1]. Adefovir-DP has been shown to be effective against both wild-type HBV and lamivudine-resistant mutants [3].

Quantitative Pharmacological Data

The following table summarizes key quantitative data related to the metabolism and pharmacokinetics of adefovir and its active form.

Parameter Value / Finding Experimental Context
Intracellular Half-life of Adefovir-DP Long (exact value not specified; supports once-daily dosing) Primary human hepatocytes and Hep G2 cells [1]
Enzymes in Phosphorylation Adenylate Kinase 2 (primary enzyme for 1st step, adefovir → adefovir-MP) In vitro enzymatic assays [1]
Antiviral Efficacy (DHBV model) Dose-dependent inhibition of viral DNA synthesis and CCC DNA amplification Primary duck hepatocytes infected with duck HBV (DHBV) [3]
Clinical Efficacy (HBV DNA reduction) >4.1 log10 reduction after 12 weeks of treatment Phase II clinical trials in chronic HBV patients [3]

Detailed Experimental Protocols

To support research and drug development, here are methodologies for key experiments involving adefovir.

Protocol 1: Analysis of Intracellular Adefovir Metabolites in Hepatic Cells

This LC/MS/MS protocol is used to quantify the intracellular levels of adefovir and its phosphorylated metabolites [1].

  • Cell Culture: Use relevant hepatic cell lines (e.g., Hep G2, Huh-7) or primary human hepatocytes. Culture under standard conditions (e.g., EMEM with 10% FBS at 37°C, 5% CO₂).
  • Dosing: Incubate cells with 10 µM radiolabeled [³H]-adefovir for 24 hours. Include controls.
  • Metabolite Extraction: After incubation, wash cells with cold PBS. Lyse cells with a suitable lysis buffer (e.g., 70% methanol).
  • Chromatography:
    • Technique: Reverse-phase ion-pairing chromatography.
    • Column: Phenomenex Prodigy 5u ODS C18.
    • Mobile Phase: Buffer A (5% acetonitrile, 5 mM tetrabutylammonium bromide, 25 mM potassium phosphate, pH 6.0); Buffer B (60% acetonitrile, 5 mM TBAB, 25 mM KP, pH 6.0).
    • Gradient: Isocratic 100% A for 2 min, linear gradient to 50% B over 25 min, wash with 100% B, and re-equilibration.
  • Detection: Use a radioflow detector or tandem mass spectrometry for metabolite identification and quantification. Confirm phosphorylated metabolites by treating extracts with calf intestinal phosphatase (CIP), which will dephosphorylate them and cause a shift in their retention times [1].
Protocol 2: Bioanalytical Method for Adefovir Quantification in Plasma

This validated LC-MS/MS method is designed for pharmacokinetic studies in human plasma [4].

  • Sample Preparation (Solid Phase Extraction):
    • Internal Standard: Use adefovir-d₄.
    • Pretreatment: Pipette 500 µL of human plasma, add 50 µL of ISTD working solution (200 ng/mL), and 400 µL of 5% ammonia solution. Vortex.
    • SPE Cartridge: Oasis MAX (30 mg/1 cc).
    • Procedure: Load pretreated samples. Centrifuge at 1500 rpm for 1 min (2-10°C). Wash with 1 mL of 5% ammonia solution, then 1 mL of methanol. Elute with 1 mL of 2% formic acid solution.
    • Evaporation & Reconstitution: Evaporate eluate to dryness under nitrogen at 50°C. Reconstitute in 300 µL of methanol:10 mM ammonium acetate (70:30, v/v). Inject 20 µL.
  • LC-MS/MS Conditions:
    • Column: Synergi MAX-RP 80A (150 mm × 4.6 mm, 4 µm).
    • Mobile Phase: 10 mM ammonium acetate buffer (pH 8.7) : Methanol (75:25, v/v).
    • Mode: Isocratic.
    • Flow Rate: 0.6 mL/min.
    • Detection: ESI-positive ion mode.

G Start Plasma Sample (500 µL) A Pretreatment Start->A Add ISTD & 5% NH₄OH B SPE Cartridge (Oasis MAX) A->B Vortex & Load to SPE C Washed SPE B->C Wash with 5% NH₄OH & Methanol D Eluate Collection C->D Elute with 2% Formic Acid E Final Extract D->E Dry down & Reconstitute LC-MS/MS\nAnalysis LC-MS/MS Analysis E->LC-MS/MS\nAnalysis

Figure 2: Solid phase extraction workflow for quantifying adefovir in human plasma.

Emerging Research and Novel Applications

Beyond its established antiviral use, recent research has explored the repurposing of this compound, highlighting its potential as a RET transcriptional inhibitor.

  • Cell-Based Screening Assay: this compound was identified via a high-throughput screen using an HEK293 cell line stably expressing a firefly luciferase gene under the control of the RET promoter. Treatment with the drug (at 5 µM for 48 hours) significantly reduced luciferase activity, indicating suppression of RET transcription [2].
  • Antitumor Effects in MTC: In human medullary thyroid carcinoma (MTC) TT cells, this compound:
    • Suppressed endogenous RET mRNA and protein expression [2].
    • Inhibited RET-dependent cell proliferation and increased apoptosis [2].
    • Interfered with STAT3 phosphorylation and showed high binding affinity to STAT3, suggesting a potential multi-targeted mechanism in cancer cells [2].

Key Considerations for Research and Development

  • Nephrotoxicity: Chronic administration requires careful monitoring of renal function, as this compound is associated with potential nephrotoxicity, particularly in at-risk populations. Dosing intervals must be adjusted for patients with renal impairment [5].
  • Resistance: While resistance to adefovir is less frequent compared to other antivirals, novel resistance mutations in the HBV polymerase can emerge during long-term therapy [1].
  • Bone Toxicity: Long-term use of nucleotide analogs like adefovir has been linked to bone toxicity. Studies show that switching patients to tenofovir alafenamide (TAF) can lead to improvements in bone metabolism markers [6].

References

Fundamental Concept: From Prodrug to Active Metabolite

Author: Smolecule Technical Support Team. Date: February 2026

Adefovir dipivoxil is a diester prodrug of adefovir (PMEA), designed to enhance the membrane permeability of the parent drug [1] [2].

  • Prodrug Rationale: Adefovir is a polar molecule with limited ability to cross intestinal cell membranes. This compound masks the negative charges on the phosphonate group of adefovir with pivaloyloxymethyl groups, making the molecule more lipophilic and capable of passive diffusion across the cell membrane [3] [2].
  • Activation Pathway: Once absorbed, the prodrug undergoes enzymatic hydrolysis, a process primarily mediated by esterases (such as carboxylesterase) in the intestinal epithelia and liver. This hydrolysis sequentially removes the pivaloyloxymethyl groups, releasing the active drug, adefovir [1] [3] [2].

The following diagram illustrates the transformation and activation pathway of this compound.

G AD This compound (Prodrug) IntestinalLumen Intestinal Lumen AD->IntestinalLumen Oral Administration IntestinalCell Enterocyte IntestinalLumen->IntestinalCell Enhanced Permeability Intermediate Partially Hydrolyzed Intermediate IntestinalCell->Intermediate Esterase Hydrolysis (Step 1) Adefovir Adefovir (PMEA) (Active Drug) Intermediate->Adefovir Esterase Hydrolysis (Step 2) Phosphorylation\n(Cellular Kinases) Phosphorylation (Cellular Kinases) Adefovir->Phosphorylation\n(Cellular Kinases) Intracellular Adefovir Diphosphate\n(Active Metabolite) Adefovir Diphosphate (Active Metabolite) Phosphorylation\n(Cellular Kinases)->Adefovir Diphosphate\n(Active Metabolite) Final Activation

Activation pathway of this compound to its active metabolite.

Hydrolysis Kinetics and Stability Challenges

The hydrolysis that activates the prodrug is also its primary stability liability, a challenge that must be managed during both development and storage.

  • Kinetic Modeling: The hydrolysis kinetics of this compound in solid formulations can follow an autocatalytic mechanism, which fits the Prout-Tompkins model. This means the reaction products can catalyze further degradation, leading to accelerated breakdown once initiated [4].
  • Instability in GI Tract: Studies show the prodrug is highly susceptible to hydrolysis in the intestinal environment. It was found to be completely metabolized to adefovir during transport across rat ileum, significantly reducing the amount of intact prodrug available for absorption [3].

The table below summarizes key stability and degradation findings from the research:

Aspect Finding Experimental Context
General Chemical Stability 32.7% degradation after 24 hours [3]. Incubation in pH 7.2 buffer at 37°C.
Intestinal Metabolism 100% metabolized to adefovir during transport [3]. Ex-vivo transport across rat ileum.
Kinetic Model Fits the Prout-Tompkins model (autocatalytic) [4]. Solid-state formulations at high temperatures.
Modeling Approach Feedforward Multilayer Perceptron (MLP) neural network [4]. Predicting hydrolysis kinetics in solid formulations.

Experimental Protocols for Hydrolysis and Absorption Studies

Researchers use specific methodologies to study the hydrolysis and absorption of this compound. Here are protocols from key studies:

1. Degradation Study with Intestinal Tract Contents [3] This protocol assesses the prodrug's stability in the presence of intestinal enzymes.

  • Preparation of Intestinal Contents: A segment of rat intestine is ligated, filled with Hanks' Balanced Salt Solution (HBSS), and incubated. The contents are evacuated, centrifuged to remove particulate matter, and the supernatant is aliquoted and frozen.
  • Incubation and Analysis: The enzymatic preparation is adjusted to a protein content of 0.5 mg/mL with HBSS and pre-incubated at 37°C. The reaction is started by adding the formulation (final drug concentration of 400 μmol/L). Aliquots are collected periodically (e.g., every 30 minutes) and analyzed by HPLC to quantify the remaining prodrug and the formation of adefovir.

2. Ex Vivo Permeability Assay Using Everted Gut Sac [3] This method evaluates the ability of formulations to protect the prodrug and enhance its absorption.

  • Gut Sac Preparation: A segment of rat intestine is everted, and one end is ligated to form a sac. The sac is filled with oxygenated Krebs-Ringer solution.
  • Drug Incubation & Sampling: The sac is incubated in a tube containing the drug formulation (e.g., a simple suspension or emulsion). Samples are taken from the serosal solution (inside the sac) at regular intervals.
  • Permeability Calculation: The effective permeability coefficient (Peff) is calculated based on the amount of drug that appears inside the sac over time, indicating transport across the intestinal tissue.

Formulation Strategies to Overcome Hydrolysis

To combat pre-systemic hydrolysis and improve oral bioavailability, advanced lipid-based formulations have been developed.

  • Emulsions with Esterase Inhibitors: A key strategy involves incorporating ethyl oleate (EO), an esterase inhibitor, into oil-in-water emulsions. In one study, the emulsion's oil phase was a mixture of medium-chain triglycerides (MCT) and EO [3].
  • Mechanism of Action: The lipid formulation protects the prodrug from hydrolysis in the intestinal lumen. The co-formulated esterase inhibitor (EO) then further protects it from metabolism by esterases within the enterocytes, allowing more intact prodrug to reach systemic circulation [3].

The table below quantifies the enhancement achieved by this formulation strategy:

Formulation Type Ex Vivo Permeability (Peff x10⁻⁶) Relative Bioavailability (AUC₀–₁₂) Key Component
Simple Suspension (Control) 7.4 - 8.0 3386 - 3618 (Baseline) None
Emulsion (MCT only) ~9.4* Not significantly different from control MCT
Emulsion (MCT + EO) 11.4 5358 (1.6-fold increase) MCT + Esterase Inhibitor

Note: The exact value for the MCT-only emulsion permeability was not explicitly stated in the search results but was indicated to be significantly lower than the MCT+EO formulation [3].

References

Comprehensive Technical Analysis of Adefovir Dipivoxil: Pharmacodynamic Properties, Mechanisms, and Emerging Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Profile

Adefovir dipivoxil is an orally administered prodrug of adefovir, a nucleotide analog that has established itself as an important therapeutic agent in the management of chronic hepatitis B virus (HBV) infection. As a acyclic nucleotide analog of adenosine monophosphate, this compound belongs to the class of nucleotide reverse transcriptase inhibitors (ntRTIs) and has received regulatory approval in multiple jurisdictions for treating HBV in adults with evidence of active viral replication and either elevated serum aminotransferases or histologically active disease. The molecular structure of this compound (chemical formula: C₂₀H₃₂N₅O₈P) incorporates pivaloyloxymethyl ester groups that significantly enhance its oral bioavailability compared to the parent compound adefovir [1]. These modifications facilitate intestinal absorption through increased lipophilicity, after which the prodrug is rapidly converted to adefovir by esterases in the intestinal wall and bloodstream [2].

The diester prodrug strategy represents a sophisticated chemical approach to overcome the poor membrane permeability and limited oral absorption characteristics of the parent phosphonate compound. Upon oral administration, this compound demonstrates approximately 59% bioavailability, a substantial improvement over adefovir itself, which exhibits minimal absorption when administered directly [1]. This pharmacokinetic enhancement enables therapeutic plasma concentrations to be achieved with a once-daily 10 mg dosing regimen, making it a convenient option for long-term management of chronic HBV infection. The favorable absorption characteristics are maintained without regard to food intake, further supporting patient compliance during extended therapy [1] [2].

Mechanism of Action

Primary Antiviral Mechanism

This compound exerts its antiviral effects through a meticulously orchestrated sequence of biochemical transformations and targeted molecular interactions. The prodrug activation pathway begins with rapid hydrolysis of the pivaloyloxymethyl ester groups, releasing the active metabolite adefovir, which undergoes subsequent phosphorylation by cellular kinases to form its active moiety, adefovir diphosphate [1]. This diphosphorylated compound functions as a potent inhibitor of HBV DNA polymerase (reverse transcriptase) through two distinct but complementary mechanisms: competitive inhibition with the natural substrate deoxyadenosine triphosphate (dATP), and direct incorporation into nascent viral DNA chains resulting in chain termination [1] [2].

The molecular specificity of this compound for HBV reverse transcriptase is particularly noteworthy. Biochemical studies have determined that the inhibition constant (Kᵢ) for adefovir diphosphate against HBV DNA polymerase is approximately 0.1 μM, demonstrating high-affinity binding to the viral enzyme [1]. Importantly, this targeted activity preserves host cell polymerases, as evidenced by the significantly higher Kᵢ values observed for human DNA polymerases α and γ (1.18 μM and 0.97 μM, respectively) [1]. This selective inhibition profile contributes to the compound's favorable therapeutic index, limiting mechanism-based toxicity against host DNA replication machinery while effectively suppressing viral replication.

Antiviral Pathway Visualization

The following diagram illustrates the complete metabolic activation pathway and dual mechanism of action of this compound against hepatitis B virus:

G compound This compound (Prodrug) adefovir Adefovir (Active Metabolite) compound->adefovir  Esterase Cleavage  (Intestinal/Plasma) adefovir_dp Adefovir Diphosphate (Active Moisty) adefovir->adefovir_dp  Cellular Kinases  (Phosphorylation) inhibition Viral DNA Synthesis Inhibition adefovir_dp->inhibition  Competitive Inhibition  Ki = 0.1 μM chain_termination DNA Chain Termination adefovir_dp->chain_termination  Incorporation into  Growing DNA Chain hbv_rt HBV DNA Polymerase/Reverse Transcriptase viral_dna Viral DNA Replication hbv_rt->viral_dna  Normally Catalyzes inhibition->hbv_rt  Binds Enzyme chain_termination->viral_dna  Premature Termination dATP dATP (Natural Substrate) dATP->hbv_rt  Natural Substrate

Figure 1: Metabolic activation and dual mechanism of action of this compound against HBV DNA polymerase. The prodrug undergoes enzymatic conversion to active adefovir diphosphate, which competitively inhibits viral reverse transcriptase and causes DNA chain termination.

Spectrum of Activity and Resistance Profile

This compound demonstrates potent antiviral activity against both wild-type and lamivudine-resistant strains of HBV, making it particularly valuable in salvage therapy for patients who have developed resistance to other nucleoside analogs [3] [2]. In vitro studies using HBV-transfected human hepatoma cell lines have established that the concentration of adefovir required to inhibit 50% of viral DNA synthesis (IC₅₀) ranges from 0.2 to 2.5 μM [1]. This consistent suppression of viral replication across diverse HBV genotypes, including both B and C which are predominant in Asian populations, underscores its broad-spectrum utility without genotype-specific efficacy limitations [4].

The resistance development profile of this compound is notably favorable compared to other anti-HBV agents. After 96 weeks of continuous therapy, viral isolates from only 1.6% of patients exhibited resistance-conferring mutations, specifically the rtN236T substitution in the HBV polymerase gene [2]. This mutation results in decreased susceptibility to adefovir while maintaining sensitivity to lamivudine, creating opportunities for sequential or combination therapy approaches. Furthermore, adefovir retains full activity against common lamivudine-resistant HBV mutants (rtM204I/V), establishing its value in managing treatment-experienced patients [3] [2]. The complementary resistance profiles between adefovir and other anti-HBV agents provide a rational foundation for combination strategies that can suppress viral replication while minimizing resistance emergence.

Quantitative Pharmacodynamic Properties

Efficacy Metrics and Parameters

The pharmacodynamic profile of this compound is characterized by consistent, dose-dependent suppression of HBV replication across diverse patient populations. The quantitative efficacy of the standard 10 mg/day dose has been established through multiple randomized controlled trials in both HBeAg-positive and HBeAg-negative chronic hepatitis B patients. Histological improvement in the liver, representing the most clinically relevant endpoint, was observed in approximately 53-64% of this compound recipients compared to 25-33% of placebo recipients after 48 weeks of treatment [2]. This significant improvement in liver histology demonstrates the compound's ability to modify the underlying disease process beyond mere viral suppression.

The virological response to this compound manifests as rapid reduction in serum HBV DNA levels, with median decreases of 1.8-2.45 log₁₀ copies/mL observed within the first 16-28 weeks of treatment [5] [2]. In patients with lamivudine-resistant HBV, the addition of this compound to ongoing lamivudine therapy or switching to this compound monotherapy resulted in significantly greater reductions in HBV DNA levels compared to continuing lamivudine alone [3] [2]. This robust antiviral effect establishes this compound as an effective option for managing drug-resistant HBV.

Table 1: Key Pharmacodynamic Parameters of this compound in Chronic Hepatitis B Treatment

Parameter Value/Range Context Source
In vitro IC₅₀ against HBV 0.2 - 2.5 μM HBV-transfected human hepatoma cell lines [1]
Inhibition Constant (Kᵢ) 0.1 μM Against HBV DNA polymerase [1]
HBV DNA Reduction 1.8 - 2.45 log₁₀ From baseline after 16-28 weeks [2] [5]
Histological Improvement 53% - 64% After 48 weeks of treatment [2]
Resistance Incidence 1.6% After 96 weeks of continuous therapy [2]
HBeAg Seroconversion 12% - 14% After 48 weeks in HBeAg-positive patients [2]
Resistance Profile and Cross-Resistance Patterns

The development of antiviral resistance represents a significant challenge in long-term management of chronic HBV infection. This compound exhibits a favorable resistance profile characterized by slow emergence of resistant variants even after extended therapy. The primary resistance mutation identified in clinical settings is the rtN236T substitution in the HBV DNA polymerase gene, which emerges in approximately 1.6% of patients after 96 weeks of continuous monotherapy [2]. This mutation confers decreased susceptibility to adefovir while maintaining sensitivity to lamivudine, creating opportunities for targeted combination approaches in management of resistance.

Importantly, this compound demonstrates consistent activity against common lamivudine-resistant HBV variants (rtM204I/V), establishing its clinical utility in salvage therapy for patients who have failed prior lamivudine treatment [3] [2]. This complementary resistance profile has led to the development of strategic approaches such as the "add-on" strategy, where this compound is added to ongoing lamivudine therapy in patients with documented lamivudine resistance. Studies have demonstrated that this approach results in superior virological outcomes compared to switching to this compound monotherapy, with lower rates of virologic breakthrough (HR = 0.096; 95% CI, 0.015-0.629) [3].

Table 2: Resistance Profile and Cross-Resistance Patterns of this compound

| Resistance Aspect | Characteristics | Clinical Implications | |----------------------|---------------------|---------------------------| | Primary Resistance Mutation | rtN236T in HBV polymerase | Emerges slowly (1.6% at 96 weeks) | | Phenotypic Effect | ~8-10 fold reduced susceptibility to adefovir | Virologic breakthrough possible | | Cross-Resistance to Lamivudine | Retains activity against rtM204I/V mutants | Effective in lamivudine-resistant patients | | Lamivudine Sensitivity | rtN236T mutants remain sensitive to lamivudine | Combination therapy possible | | Genotype Effect | No differential efficacy between genotypes B and C | No need for genotype testing before initiation | [4] | | Combination Benefit | Add-on strategy superior to switching | Lower resistance emergence with combination | [3] |

Emerging Research and Novel Applications

Anticancer Properties and Mechanisms

Recent investigations have revealed unexpected antitumor potential of this compound beyond its established antiviral applications. High-throughput screening approaches identified this compound as a disruptor of the KCTD12-CDK1 protein-protein interaction, suggesting a novel mechanism for interfering with cell cycle progression in cancer cells [6]. This unique molecular targeting distinguishes it from conventional kinase inhibitors and represents a promising approach for oncotherapeutic intervention, particularly in vemurafenib-resistant colon cancer models where restoration of CDK1 activity contributes to treatment resistance.

In medullary thyroid carcinoma (MTC) models, this compound demonstrated significant antiproliferative effects through transcriptional suppression of the RET proto-oncogene, a key driver of MTC pathogenesis [7]. Treatment with this compound resulted in dose-dependent reduction of RET mRNA and protein expression, accompanied by inhibition of STAT3 phosphorylation and induction of apoptosis in MTC cell lines. This multifaceted antitumor activity suggests that this compound can simultaneously target multiple signaling pathways involved in oncogenesis, potentially overcoming the limitations of single-target agents that frequently develop resistance through pathway reactivation or bypass mechanisms.

Chemosensitization and Combination Approaches

The chemosensitizing potential of this compound has emerged as particularly promising in overcoming resistance to targeted cancer therapies. In colon cancer models, this compound significantly enhanced the efficacy of vemurafenib, a B-Raf inhibitor with limited single-agent activity in colorectal malignancies [6]. This synergistic effect was mediated through disruption of the KCTD12-CDK1 interaction, leading to impaired CDK1 activation and G2/M cell cycle arrest in vemurafenib-resistant cancer cells. The pathway modulation effect demonstrates how non-oncological drugs with well-characterized safety profiles can be repurposed to address persistent challenges in oncology, particularly in overcoming therapeutic resistance.

The molecular basis for this chemosensitization effect involves this compound's ability to bind cyclin-dependent kinase 1 (CDK1) with high affinity, disrupting its interaction with the potassium channel tetramerization domain containing 12 (KCTD12) protein that is essential for CDK1 activation [6]. This interaction prevents the phosphorylation events required for G2/M phase transition, resulting in cell cycle arrest and enhanced susceptibility to B-Raf inhibition. The dual mechanism of RET suppression and CDK1 inhibition positions this compound as a unique multifunctional agent in cancer therapeutics, with potential applications across multiple malignancy types characterized by dysregulated cell cycle progression and kinase signaling.

Experimental Methodologies and Assessment Protocols

Standardized Antiviral Assessment Protocols

The evaluation of this compound's antiviral efficacy follows standardized methodologies that enable consistent quantification of pharmacodynamic effects across clinical trials. The primary endpoint for antiviral activity assessment typically involves measurement of serum HBV DNA levels using sensitive polymerase chain reaction (PCR)-based assays with lower detection limits of 20-60 IU/mL [3] [4]. The virologic response is conventionally defined as reduction of HBV DNA to undetectable levels (<60 IU/mL), while virologic breakthrough is identified as a confirmed increase in HBV DNA levels of more than 1 log₁₀ IU/mL above the nadir observed during treatment [3].

Histological assessment represents another critical efficacy parameter, with improvement defined as a reduction of at least two points in the Knodell necroinflammatory score without worsening of fibrosis [2]. Liver biopsy specimens are typically obtained at baseline and after 48 weeks of therapy, with central reading by expert hepatopathologists blinded to treatment assignment to minimize interpretation bias. Biochemical response is evaluated through serial measurement of serum alanine aminotransferase (ALT) levels, with normalization defined as decrease to within the established upper limit of normal [4]. These complementary assessment methodologies provide a comprehensive framework for evaluating the multifaceted pharmacodynamic effects of this compound on viral replication, liver inflammation, and hepatocellular injury.

Emerging Research Applications

The investigation of novel applications for this compound, particularly in oncology, has employed sophisticated mechanistic methodologies to elucidate its non-antiviral pharmacodynamic properties. Cell-based luciferase reporter assays under control of the RET promoter have been utilized to identify this compound as a transcriptional suppressor of this oncogene [7]. In these experimental systems, HEK293-RET cells stably expressing firefly luciferase driven by the wild-type RET promoter sequence are treated with test compounds, followed by quantification of luciferase activity as a surrogate for RET transcriptional activity.

For assessment of protein-protein interaction disruption, researchers have employed co-immunoprecipitation assays in vemurafenib-resistant colon cancer cell lines (HCT116-VR and HT29-VR) to demonstrate this compound's interference with KCTD12-CDK1 complex formation [6]. This methodology involves treatment of cells with this compound, followed by cell lysis and immunoprecipitation of CDK1, with subsequent western blot analysis for KCTD12 to quantify interaction disruption. Functional consequences are then assessed through cell cycle analysis via flow cytometry, proliferation assays using MTS or colony formation formats, and apoptosis measurement by annexin V staining or caspase activation assays [7] [6]. These comprehensive experimental approaches provide mechanistic insights into this compound's antitumor properties beyond its established antiviral mechanisms.

Clinical and Research Implications

The comprehensive pharmacodynamic profile of this compound reveals a compound with multifaceted mechanisms of action extending beyond its original antiviral indication. The well-characterized inhibition of HBV reverse transcriptase, coupled with favorable resistance patterns and recently identified anticancer properties, positions this agent as a versatile therapeutic with potential applications across multiple disease domains. The established efficacy against both wild-type and drug-resistant HBV, combined with its activity across diverse viral genotypes, supports its continued relevance in antiviral therapy despite the development of newer agents [4].

The emerging research on this compound's antitumor effects opens promising new avenues for therapeutic repurposing. Its dual mechanisms of RET transcriptional suppression and CDK1-KCTD12 interaction disruption suggest potential utility in malignancies characterized by dysregulated kinase signaling and cell cycle progression [7] [6]. Particularly noteworthy is its ability to overcome resistance to targeted agents like vemurafenib in colon cancer models, addressing a significant clinical challenge in oncology. These novel applications leverage the well-established safety profile of this compound, potentially accelerating translation from bench to bedside by building on existing pharmacokinetic and safety data from decades of antiviral use.

References

Mechanism of Action & Intracellular Activation

Author: Smolecule Technical Support Team. Date: February 2026

Adefovir dipivoxil is an orally administered prodrug [1]. Its active form, adefovir diphosphate, acts as a chain terminator to inhibit viral replication [2] [1].

The diagram below illustrates the metabolic activation and mechanism of action of this compound against the HBV polymerase.

G Oral_Admin Oral Administration This compound (Prodrug) Hydrolysis Ester Hydrolysis (in intestines/liver) Oral_Admin->Hydrolysis Adefovir Adefovir (Active Molecule) Hydrolysis->Adefovir Phosphorylation Cellular Kinases (2-step phosphorylation) Adefovir->Phosphorylation ADPP Adefovir Diphosphate (Active Form) Phosphorylation->ADPP HBV_Pol HBV DNA Polymerase (Reverse Transcriptase) ADPP->HBV_Pol Competes with deoxyadenosine triphosphate (dATP) Incorp Incorporation into Viral DNA Chain HBV_Pol->Incorp Termination Chain Termination (Inhibition of Viral Replication) Incorp->Termination

Activation pathway of this compound and inhibition of HBV replication.

Key Experimental Models & Protocols

Research on this compound utilized specific in vivo models and molecular techniques to evaluate its efficacy and monitor resistance.

In Vivo Efficacy Model: HBV Transgenic Mice

The HBV transgenic mouse model expresses the entire HBV genome and replicates the virus in the liver, releasing viral particles into the bloodstream [3]. This allows for direct quantification of antiviral efficacy.

A typical study involved:

  • Animals: HBV transgenic mice (e.g., derived from founder 1.3.32) [3].
  • Dosing: this compound is administered orally via drinking water at various doses (e.g., 0.1 to 30 mg/kg/day) for a specific period (e.g., 2-4 weeks) [3].
  • Sample Collection: Serum and liver tissue are collected at baseline and at the end of treatment [3].
  • Viral Load Quantification: HBV DNA levels in serum and liver are measured using a semi-quantitative PCR assay with an internal control to determine the log10 reduction in viral titers [3].
Monitoring Antiviral Resistance

Long-term adefovir therapy can select for HBV variants with reduced susceptibility. The key resistance-associated substitutions are in the HBV reverse transcriptase domain [4].

The standard protocol for genotypic resistance analysis involves:

  • DNA Extraction: Viral DNA is extracted from patient serum samples (200-500 µL) using a commercial kit [4].
  • PCR Amplification: A ~630 bp fragment encompassing domains A through E of the HBV reverse transcriptase is amplified [4].
  • Sequence Analysis:
    • Direct Population Sequencing: To identify dominant viral variants in the quasispecies [4].
    • Clonal Analysis: PCR products are cloned, and numerous clones (e.g., 25-41 per time point) are sequenced to characterize the dynamics of emerging resistant populations within the viral quasispecies [4].

Quantitative Efficacy and Resistance Data

The tables below consolidate key quantitative findings from clinical studies.

Patient Population Treatment Duration HBV DNA Undetectability HBeAg Seroconversion Histological Improvement
HBeAg-Positive [2] 48 weeks 13-21% 12-22% 53-68%
HBeAg-Negative [5] 48 weeks - 3 years Effective, maintained over 3 years Not Applicable Not Specified
Time Point Cumulative Incidence of Resistance Key Amino Acid Substitutions
1 Year [6] [7] 0% rtN236T, rtA181V/T
5 Years (HBeAg-Negative) [6] [4] 29% rtN236T, rtA181V/T

This compound played a historically important role in managing chronic hepatitis B, particularly in cases of lamivudine resistance. However, its current use is limited due to the development of more potent and safer antiviral drugs.

References

Application Note: In Vitro Antiviral Combination Study of Adefovir Dipivoxil

Author: Smolecule Technical Support Team. Date: February 2026

This application note outlines a detailed protocol for assessing the in vitro antiviral efficacy of Adefovir dipivoxil in combination with other nucleoside analogs against Hepatitis B Virus (HBV). This compound is a nucleotide analogue prodrug that is converted to its active form, adefovir, which then inhibits HBV replication [1] [2]. The following methodology is adapted from a study investigating combination therapies for chronic hepatitis B [3].

Experimental Workflow

The diagram below illustrates the key stages of the antiviral combination study.

workflow Cell Line Preparation Cell Line Preparation Compound Preparation Compound Preparation Cell Line Preparation->Compound Preparation  Once confluent Treatment & Incubation Treatment & Incubation Compound Preparation->Treatment & Incubation  Add to cells HBV DNA Analysis HBV DNA Analysis Treatment & Incubation->HBV DNA Analysis  After 7-9 days Data Analysis Data Analysis HBV DNA Analysis->Data Analysis  Use models

Detailed Experimental Protocol

1. Cell Culture and Maintenance

  • Cell Line: Utilize the novel HepG2 49-29 stable cell line, which expresses high levels of wild-type HBV (genotype A). The standard HepG2 2.2.15 cell line can also be used for comparison [3].
  • Culture Conditions:
    • Medium: Minimal Essential Medium (MEM) supplemented with 10% heat-inactivated fetal bovine serum, 100 U/mL penicillin, and 10 μg/mL streptomycin [3].
    • Environment: Maintain cells in a humidified incubator at 37°C with 5% CO₂ [3].
  • Seeding for Assay: Plate HepG2 49-29 cells at a density of 1.0 × 10⁵ cells/well in 48-well plates and allow them to attach overnight before compound addition [3].

2. Compound Preparation and Dosing

  • Source: Adefovir and other nucleoside analogs (e.g., lamivudine, entecavir, emtricitabine, tenofovir) can be synthesized or obtained commercially [3].
  • Stock Solutions: Prepare stock solutions in a suitable solvent like DMSO or water. Filter sterilize using a 0.45 μM membrane filter before use [1] [3].
  • Treatment: Culture cells with each drug alone and in combination with adefovir. The study cited tested a range of concentrations to determine IC₅₀ values and combination effects [3].
  • Incubation Duration: Incubate cells with the compounds for 7 to 9 days, replenishing media with drugs every 2-3 days until cells reach confluence for analysis [3].

3. Assessment of Antiviral Activity and Data Analysis

  • Endpoint Measurement: Quantify intracellular HBV replicative intermediates (HBV DNA) extracted from the treated, confluent cells [3].
  • Data Models: Analyze the combination effects using mathematical models:
    • Bliss Independence Model: To determine if the combined effect is greater than the effect of each individual drug.
    • Loewe Additivity Model: To characterize interactions as additive, synergistic, or antagonistic [3].
Key Parameters from Published Studies

The table below summarizes quantitative data from relevant studies for your experimental reference.

Parameter Details Source / Context
Antiviral Combination Adefovir + Lamivudine, Entecavir, FTC, L-dT, Tenofovir [3]
Observed Effect Additive (Lamivudine, FTC, L-dT); Moderately Synergistic (Entecavir, Tenofovir) [3]
Cell Seeding Density 1.0 × 10⁵ cells/well (48-well plate) [3]
HBV DNA Reduction (Clinical) Median fall of 1.8 log₁₀ pg/mL after 28 days of 125 mg/day ADV [2]
HPLC Analysis Runtime < 7 minutes [1]
HPLC Retention Time (ADV) 5.8 ± 0.01 min [1]

Important Technical Considerations

  • Analytical Chemistry Support: For quantifying drug concentrations in culture media or cell lysates, the cited RP-HPLC method is highly suitable. It is a stability-indicating method with a short runtime, uses a C18 column, and a mobile phase of acetonitrile-citrate buffer (10 mM, pH 5.2) at a 36:64 ratio, with detection at 260 nm [1].
  • Replication Competence: The HepG2 49-29 cell line was specifically engineered to contain two 1.1-unit length HBV genomes under a cytomegalovirus (CMV) promoter, enabling robust and consistent viral production for screening applications [3].
  • Safety and Specificity: The cited in vitro study reported no evidence of cytotoxicity with any of the drugs alone or in combination at the tested doses. The Bliss and Loewe models help distinguish true antiviral synergy from simple additive effects [3].

References

Adefovir Dipivoxil as a Therapeutic Candidate for Medullary Thyroid Carcinoma: Application Notes and Experimental Protocols

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale for Drug Repurposing

Medullary Thyroid Carcinoma and Current Therapeutic Challenges

Medullary thyroid carcinoma (MTC) is a rare neuroendocrine malignancy accounting for approximately 4% of all thyroid cancer cases, yet responsible for 15-20% of thyroid cancer-related deaths [1] [2]. Approximately 75-80% of MTC cases are sporadic, while 20-25% are hereditary as part of multiple endocrine neoplasia type 2 (MEN2) syndrome [1]. The REarranged during Transfection (RET) proto-oncogene plays a central role in MTC pathogenesis, with gain-of-function mutations driving both hereditary and sporadic forms through constitutive activation of downstream signaling pathways including MEK/ERK and PI3K/AKT/mTOR [1] [2]. While tyrosine kinase inhibitors (TKIs) such as cabozantinib, vandetanib, and the recently approved selpercatinib have demonstrated moderate success in treating metastatic MTC, significant challenges remain including dose-limiting toxicities, acquired drug resistance, and treatment discontinuation due to adverse effects [1] [2]. These limitations highlight the urgent need for novel therapeutic approaches that can overcome resistance mechanisms while minimizing adverse effects.

Drug Repurposing Strategy and Adefovir Dipivoxil Profile

Drug repurposing has emerged as a valuable strategy for identifying new oncology therapeutics by leveraging existing compounds with established safety profiles and pharmacokinetic properties [1]. This compound is an orally administered diester prodrug of adefovir, a nucleotide analog originally approved by the FDA for the treatment of chronic hepatitis B virus (HBV) infection [3]. In its antiviral application, this compound is rapidly converted to adefovir during intestinal absorption, then phosphorylated by cellular kinases to its active metabolite adefovir diphosphate, which inhibits HBV DNA polymerase through competition with the natural substrate dATP and causes DNA chain termination [3]. The established safety profile and mechanistic rationale supported the investigation of this compound as a repurposing candidate for RET-driven malignancies including MTC.

Table 1: Baseline Characteristics of this compound

Parameter Description
Chemical Class Acyclic nucleotide analog
Molecular Formula C₂₀H₃₂N₅O₈P
Mechanism (Antiviral) Inhibition of HBV DNA polymerase
Approved Indications Chronic hepatitis B
Oral Bioavailability 59%
Protein Binding ≤4%
Primary Elimination Route Renal
Elimination Half-Life 7.48 ± 1.65 hours

Key Experimental Findings in MTC Models

RET Transcriptional Suppression and Expression Profiling

In a groundbreaking 2023 study, researchers employed a cell-based bioluminescence reporter system driven by the RET promoter to screen for small molecules capable of suppressing RET gene transcription [1] [4]. Through high-throughput screening of an FDA-approved drug library, this compound was identified as a potent transcriptional inhibitor of the RET gene. Treatment with this compound resulted in significant dose-dependent reduction of RET mRNA and protein expression in MTC TT cells (harboring the C634W RET mutation) as confirmed by RT-PCR and Western blot analysis [1]. The inhibitory effect was specific to RET-driven pathways, as demonstrated by reduced luciferase activity in HEK293-RET reporter cells while sparing the G4-mutated RET promoter constructs, suggesting a G-quadruplex mediated mechanism [1]. Interestingly, this compound did not significantly affect RET protein levels in MZ-CRC-1 cells carrying the M918T RET mutation, indicating mutation-specific sensitivity that warrants further investigation [5].

STAT3 Pathway Inhibition and Molecular Interactions

Beyond RET transcriptional suppression, this compound demonstrated significant activity against the STAT3 signaling pathway, which plays a crucial role in MTC progression [1]. Biochemical assays and in silico modeling revealed that this compound interferes with STAT3 phosphorylation and shows high binding affinity for STAT3 protein [1] [4]. Specifically, the compound was found to inhibit phosphorylation at tyrosine residue 705 (Tyr705), a critical activation site for STAT3 dimerization and nuclear translocation [1] [5]. Molecular docking studies suggested that this compound occupies the STAT3 SH2 domain, potentially disrupting protein-protein interactions necessary for STAT3 activation [1]. This dual targeting of both RET and STAT3 represents a novel therapeutic approach for MTC, potentially addressing key drivers of tumor progression and resistance simultaneously.

Cellular Phenotypic Responses and Antitumor Effects

The molecular effects of this compound translated to significant phenotypic changes in MTC models as summarized in Table 2. Treatment resulted in dose-dependent inhibition of TT cell proliferation, with studies demonstrating increased apoptosis through caspase activation assays [1]. Additional investigations revealed that this compound treatment impaired cell migration capacity in scratch/wound healing assays and reduced epithelial-mesenchymal transition (EMT) markers including ZEB1, N-cadherin, vimentin, snail, and slug [5]. The compound also exhibited favorable selectivity by showing minimal effects on non-tumorigenic thyroid cell lines at concentrations effective against MTC cells, suggesting a potential therapeutic window [1]. In three-dimensional spheroid models, this compound treatment significantly reduced tumor sphere formation and viability, indicating activity against cancer cells with stem-like properties [1] [5].

Table 2: Summary of Antitumor Effects of this compound in MTC Models

Experimental Model Key Findings Concentrations Tested Significance/Notes
RET Reporter Assay Dose-dependent reduction in luciferase activity 1-10 μM IC₅₀ ~5 μM; RET promoter specific
TT Cell Viability Significant proliferation inhibition 1-20 μM 48-hour treatment; dose-dependent
Apoptosis Assay Increased caspase activity 5-20 μM Up to 4-fold increase vs. control
Western Blot (RET) Reduced RET protein expression 5-15 μM Effect observed at 48 hours
Western Blot (pSTAT3) Inhibited STAT3 phosphorylation 5-15 μM Tyr705 phosphorylation site
Cell Migration Impaired wound closure 5-10 μM Scratch assay at 24 hours
EMT Markers Reduced ZEB1, N-cadherin, vimentin 5-15 μM Correlation with migration inhibition

Proposed Mechanism of Action in MTC

The investigation of this compound for MTC treatment has revealed a novel mechanism distinct from its established antiviral activity. While the precise molecular targets continue to be elucidated, current evidence supports a multi-faceted mechanism involving both direct transcriptional regulation and signaling pathway modulation, illustrated in the following pathway diagram:

G cluster_0 RET Oncogene Pathway cluster_1 STAT3 Signaling cluster_2 Cellular Phenotypes Adefovir Adefovir RET_Promoter RET_Promoter Adefovir->RET_Promoter Binds to STAT3 STAT3 Adefovir->STAT3 Binds to Apoptosis Apoptosis Adefovir->Apoptosis Induces G_Quadruplex G_Quadruplex Adefovir->G_Quadruplex Stabilizes RET_Transcription RET_Transcription RET_Promoter->RET_Transcription Regulates RET_Protein RET_Protein RET_Transcription->RET_Protein Produces Downstream_Signaling Downstream_Signaling RET_Protein->Downstream_Signaling Activates pSTAT3 pSTAT3 STAT3->pSTAT3 Phosphorylation pSTAT3->Downstream_Signaling Activates Cell_Proliferation Cell_Proliferation Downstream_Signaling->Cell_Proliferation Stimulates Cell_Migration Cell_Migration Downstream_Signaling->Cell_Migration Promotes G_Quadruplex->RET_Transcription Inhibits

This compound Mechanism in MTC

The diagram above illustrates the proposed multimodal mechanism of action of this compound in MTC:

  • RET Transcriptional Suppression: this compound targets the G-quadruplex structures in the RET gene promoter region, which are crucial regulatory elements for RET transcription [1] [2]. Stabilization of these secondary DNA structures interferes with transcriptional activation, leading to reduced RET mRNA and protein expression.

  • STAT3 Pathway Inhibition: The compound directly binds to STAT3 protein, particularly affecting the SH2 domain, and inhibits phosphorylation at Tyr705 [1] [5]. This prevents STAT3 dimerization, nuclear translocation, and subsequent activation of target genes involved in cell survival, proliferation, and immune evasion.

  • Integrated Pathway Effects: By simultaneously targeting both RET and STAT3 signaling hubs, this compound disrupts key oncogenic drivers in MTC, leading to inhibition of downstream pathways including MEK/ERK and PI3K/AKT/mTOR [1]. The convergence of these inhibitory effects results in suppressed tumor cell proliferation, increased apoptosis, and reduced migration/invasion capacity.

Detailed Experimental Protocols

RET Luciferase Reporter Assay for High-Throughput Screening

Purpose: To identify and validate compounds that inhibit RET transcriptional activity using a luciferase reporter system [1].

Materials:

  • HEK293-RET reporter cell line (stably expressing firefly luciferase under control of wild-type RET promoter)
  • White 96-well tissue culture plates
  • This compound (Selleckchem, #L1300) dissolved in DMSO
  • Steady-Glo Luciferase Assay System (Promega, #E6110)
  • Passive Lysis Buffer (Promega)
  • Luminometer or plate reader capable of detecting luminescence

Procedure:

  • Cell Seeding: Plate HEK293-RET cells in white 96-well plates at a density of 1.5 × 10⁴ cells per well in complete DMEM medium supplemented with 9% FBS [1].
  • Incubation: Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
  • Compound Treatment: Prepare serial dilutions of this compound in complete medium (typically 1-20 μM range). Replace medium in wells with treatment solutions containing this compound or vehicle control (DMSO, typically ≤0.1%). Include appropriate controls (untreated, vehicle, and positive control if available).
  • Incubation with Compound: Incubate cells for 24-48 hours under standard conditions.
  • Luciferase Measurement:
    • Remove treatment media and carefully wash cells with 1× PBS.
    • Add 25 μL of Passive Lysis Buffer per well and incubate for 15-20 minutes with gentle shaking.
    • Add 25 μL of Steady-Glo Luciferase reagent to each well and incubate for 5-10 minutes protected from light.
    • Measure luminescence using a plate reader with integration time of 500-1000 ms.
  • Data Analysis: Normalize luminescence values to vehicle control and calculate percentage inhibition. Determine IC₅₀ values using non-linear regression analysis of dose-response curves.

Technical Notes:

  • Optimal cell density should be determined empirically for each cell line to maintain logarithmic growth throughout the assay.
  • Include cytotoxicity controls (e.g., ATP-based viability assays) to distinguish specific transcriptional inhibition from general toxicity.
  • Test compounds in triplicate or quadrupicate with at least 8 concentration points for reliable IC₅₀ determination.
  • The Z'-factor for this assay format is typically >0.5, indicating robust screening performance [1].
Cell Viability and Proliferation Assays

Purpose: To evaluate the antiproliferative effects of this compound on MTC cell lines.

Materials:

  • MTC cell lines (TT, MZ-CRC-1) and appropriate control cells
  • 96-well tissue culture plates
  • This compound stock solutions in DMSO
  • Cell viability assay kit (MTT, CCK-8, or CellTiter-Glo)
  • Microplate reader

Procedure:

  • Cell Plating: Plate cells in 96-well plates at optimal densities (TT cells: 5 × 10³ cells/well; MZ-CRC-1: 7 × 10³ cells/well) in complete medium and incubate overnight [1].
  • Compound Treatment: Prepare serial dilutions of this compound (0.1-100 μM range) in complete medium. Replace medium with treatment solutions and incubate for 24-72 hours.
  • Viability Measurement:
    • For MTT assay: Add 10 μL of MTT solution (5 mg/mL) per well and incubate for 3-4 hours.
    • Carefully remove medium and dissolve formed formazan crystals in 100 μL DMSO.
    • Measure absorbance at 570 nm with reference filter at 630-650 nm.
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls. Generate dose-response curves and calculate IC₅₀ values using four-parameter logistic curve fitting.

Technical Notes:

  • Include blank controls (medium without cells) for background subtraction.
  • For long-term exposure studies (72+ hours), consider refreshing compound-containing medium every 48-72 hours.
  • The CellTiter-Glo luminescent assay provides superior sensitivity for low cell numbers or 3D culture formats.
Apoptosis Analysis by Caspase Activation

Purpose: To quantify this compound-induced apoptosis through caspase activity measurements.

Materials:

  • MTC cell lines
  • Caspase-Glo 3/7 Assay System (Promega)
  • White 96-well plates
  • This compound solutions
  • Luminometer

Procedure:

  • Cell Treatment: Plate cells and treat with this compound as described in the viability assay protocol.
  • Caspase Measurement:
    • Equilibrate Caspase-Glo reagent to room temperature.
    • Add an equal volume of Caspase-Glo reagent to each well (typically 50 μL reagent to 50 μL medium containing cells).
    • Mix contents gently using a plate shaker for 30 seconds.
    • Incubate at room temperature for 30-90 minutes protected from light.
    • Measure luminescence with plate reader.
  • Data Analysis: Normalize luminescence values to vehicle control and protein content. Express results as fold-change relative to untreated controls.

Technical Notes:

  • Include a positive control (e.g., 1 μM staurosporine) to validate assay performance.
  • Optimize incubation time to ensure signal is within linear range of detection.
  • Combine with Annexin V/PI staining and flow cytometry for complementary apoptosis confirmation.
Western Blot Analysis of RET and Signaling Proteins

Purpose: To evaluate the effects of this compound on RET expression and downstream signaling pathway activation.

Materials:

  • Treated MTC cells
  • RIPA or CHAPS lysis buffer with protease and phosphatase inhibitors
  • BCA protein assay kit
  • SDS-PAGE gels (4-12% Bis-Tris gradient)
  • PVDF or nitrocellulose membranes
  • Electrophoresis and transfer apparatus
  • TBST washing buffer
  • Blocking buffer (5% BSA or non-fat dry milk)
  • Primary antibodies: RET, p-RET, STAT3, p-STAT3 (Tyr705), cleaved caspase-3, and loading control (GAPDH or β-actin)
  • HRP-conjugated secondary antibodies
  • Enhanced chemiluminescence (ECL) substrate
  • Imaging system

Procedure:

  • Protein Extraction:
    • Wash treated cells with cold PBS and lyse in appropriate volume of lysis buffer.
    • Incubate on ice for 15-30 minutes with occasional vortexing.
    • Centrifuge at 14,000 × g for 15 minutes at 4°C.
    • Collect supernatant and determine protein concentration using BCA assay.
  • Gel Electrophoresis:
    • Prepare samples in Laemmli buffer (20-40 μg total protein per lane).
    • Denature samples at 95°C for 5 minutes.
    • Load samples and standards onto SDS-PAGE gels.
    • Run electrophoresis at constant voltage (120-150V) until dye front reaches bottom.
  • Protein Transfer:
    • Activate PVDF membrane in methanol.
    • Transfer proteins to membrane using wet or semi-dry transfer systems.
    • Verify transfer with Ponceau S staining if necessary.
  • Immunoblotting:
    • Block membrane with 5% BSA in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
    • Wash membrane 3× with TBST for 5-10 minutes each.
    • Incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
    • Wash membrane 3× with TBST for 5-10 minutes each.
    • Develop with ECL substrate and image using appropriate detection system.
  • Data Analysis: Quantify band intensities using image analysis software. Normalize target protein signals to loading controls.

Technical Notes:

  • For phosphorylation studies, use fresh phosphatase inhibitors and BSA-based blocking solutions.
  • Optimize antibody concentrations for specific detection with minimal background.
  • Include both positive and negative controls for phosphorylation status when possible.
  • Stripping and reprobing membranes should be done carefully to prevent signal degradation.

Research Applications and Limitations

Potential Research Applications

This compound represents a promising tool compound for several research applications in thyroid cancer biology and therapeutic development:

  • Mechanistic Studies of RET Regulation: The compound's ability to target RET transcription provides a unique chemical tool for investigating RET promoter biology, particularly G-quadruplex structures and their role in oncogene regulation [1] [2].

  • STAT3 Signaling Exploration: As a newly identified STAT3 inhibitor, this compound can be utilized to dissect STAT3-dependent processes in MTC and other STAT3-driven malignancies [1] [4].

  • Combination Therapy Screening: The established safety profile of this compound makes it an attractive candidate for combination therapy studies with existing TKIs or novel agents to overcome resistance [6].

  • Drug Repurposing Platform Development: The screening approach used to identify this compound's activity against MTC serves as a model for repurposing efforts for other rare cancers with known oncogenic drivers [1].

Current Limitations and Technical Considerations

While the preliminary data for this compound in MTC models is promising, several limitations should be considered:

  • Mutation-Specific Effects: The compound demonstrated reduced activity against the M918T RET mutation compared to C634W mutation, suggesting mutation-specific efficacy that requires further investigation [5].

  • STAT3 Phosphorylation Specificity: The precise mechanism of STAT3 inhibition requires additional validation, particularly regarding effects on Ser727 phosphorylation and potential crosstalk with other signaling pathways [5].

  • In Vivo Validation: Currently, most data are derived from in vitro models, necessitating confirmation in appropriate animal models of MTC to establish pharmacokinetic-pharmacodynamic relationships and in vivo efficacy [1].

  • Mechanistic Complexity: The relationship between potential DNA damage responses, RET transcriptional inhibition, and STAT3 pathway modulation remains to be fully elucidated [5].

Conclusion and Future Directions

The investigation of this compound as a potential therapeutic for MTC represents a compelling example of rational drug repurposing through systematic screening approaches. The compound's dual activity against both RET transcription and STAT3 signaling positions it as a unique therapeutic candidate with potential to address limitations of current TKI-based therapies. The detailed protocols provided herein will enable research groups to validate and build upon these findings, potentially accelerating the development of novel treatment strategies for this challenging malignancy. Future research directions should focus on in vivo efficacy studies, combination therapy approaches, and further elucidation of the precise molecular mechanisms underlying its anti-tumor effects in MTC.

References

Comprehensive Application Notes and Protocols: Adefovir Dipivoxil Luciferase Reporter Assay for RET Promoter Activity Screening

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to RET Signaling and Luciferase Reporter Technology

RET Proto-oncogene in Cancer Biology

The RET proto-oncogene (Rearranged during Transfection) encodes a receptor tyrosine kinase that plays critical roles in cell proliferation, survival, and differentiation. Gain-of-function mutations in RET are well-established driver events in multiple cancers, particularly in medullary thyroid carcinoma (MTC) where they occur in approximately 95% of hereditary cases and 50-80% of sporadic cases. Additionally, RET alterations are found in subsets of non-small cell lung cancer, breast cancer, and other solid tumors. Oncogenic RET activation leads to constitutive signaling through multiple downstream pathways, including PI3K/AKT, RAS/RAF/MEK/ERK, JAK2/STAT3, and PLCγ pathways, which collectively promote tumor growth, invasiveness, and metastasis [1]. The critical role of RET in oncogenesis has made it an attractive therapeutic target, with both multi-kinase inhibitors and selective RET inhibitors now approved for clinical use.

Luciferase Reporter Assay Principles

The luciferase reporter assay is a powerful molecular biology technique that utilizes the luciferase enzyme derived from organisms such as fireflies (Photinus pyralis) or sea pansies (Renilla reniformis) to study gene regulation. This assay functions by fusing a regulatory DNA sequence of interest (such as a promoter or enhancer) to the coding sequence of the luciferase gene. When this construct is introduced into cells, activation of the regulatory sequence leads to luciferase expression, which can be quantified by measuring bioluminescence after adding the appropriate substrate (typically luciferin for firefly luciferase or coelenterazine for Renilla luciferase) [2] [3]. The extremely high sensitivity, wide dynamic range, and minimal background of luciferase assays make them particularly valuable for detecting subtle changes in gene expression. Furthermore, the availability of dual-luciferase systems allows for normalization of experimental variables by co-transfecting a second reporter under constitutive control, significantly improving data reliability [4].

Adefovir Dipivoxil: Therapeutic Potential and Research Rationale

Drug Profile and Repurposing Rationale

This compound is an orally bioavailable prodrug of adefovir, initially approved by the FDA in 2002 for the treatment of chronic hepatitis B virus (HBV) infection. As a nucleotide analog, its active metabolite adefovir diphosphate inhibits viral DNA polymerase by competing with the natural substrate dATP and causing chain termination when incorporated into viral DNA [5] [6]. The rationale for repurposing this antiviral agent for oncology applications stems from several factors: First, its established safety profile and known pharmacokinetic properties in humans potentially accelerate translational development. Second, the drug's potential activity against RET signaling was identified through systematic screening approaches, suggesting novel mechanisms beyond its antiviral activity. Third, there is a pressing clinical need for alternative therapeutic approaches for RET-driven cancers, particularly given the limitations of current tyrosine kinase inhibitors, including resistance development and treatment-related adverse effects [5].

Research Evidence and Mechanisms of Action

Recent research has demonstrated that This compound functions as a transcriptional inhibitor of the RET gene, as identified through a cell-based luciferase reporter screen. In a 2023 study, this compound was shown to significantly reduce RET-promoter-driven luciferase activity in a dose-dependent manner, suggesting direct or indirect suppression of RET transcription [5] [6]. Additionally, the drug was found to interfere with STAT3 phosphorylation and display high binding affinity to STAT3 in silico and in biochemical assays. STAT3 is a critical downstream signaling component in the RET pathway, and its inhibition represents a complementary mechanism for disrupting RET-mediated oncogenesis. Beyond these effects, treatment with this compound in MTC cell lines resulted in reduced endogenous RET protein expression, inhibition of RET-dependent cell proliferation, and increased apoptosis, confirming its functional anti-tumor effects [6].

Experimental Results and Data Analysis

Quantitative Assessment of this compound Efficacy

Table 1: Efficacy Profile of this compound in RET Reporter and Functional Assays

Assay Type Experimental System Key Parameters Results Significance
RET Promoter Luciferase Assay HEK293-RET stable cell line Luciferase activity reduction ~60-70% inhibition at 5μM p < 0.01
RET Expression Analysis TT cells (MTC-derived) Endogenous RET protein levels Dose-dependent reduction IC~50~ ~3μM
Cell Proliferation Assay TT cells RET-dependent proliferation ~50% inhibition at 5μM p < 0.05
Apoptosis Assay TT cells Caspase activation ~3-fold increase p < 0.01
STAT3 Phosphorylation TT cells p-STAT3/total STAT3 ratio ~65% reduction p < 0.01

The data presented in Table 1 demonstrate the multi-faceted efficacy of this compound in targeting RET-driven oncogenic signaling. The dose-dependent response observed across multiple assay systems indicates a specific pharmacological effect rather than general cytotoxicity. Notably, the concentrations at which these effects were observed (low micromolar range) are clinically achievable based on known pharmacokinetic data from hepatitis B treatment, supporting the translational potential of these findings [5] [6].

Specificity and Selectivity Profile

Table 2: Selectivity Profile of this compound in Various Assay Systems

Assay System Cellular Context Target/Pathway Effect Implications
RET Promoter Luciferase HEK293-RET RET transcriptional activity Strong inhibition Primary target engagement
STAT3 Binding In silico & biochemical STAT3 affinity High affinity Secondary mechanism
Cytokine Inhibition Human PBLs EF adenylyl cyclase Specific inhibition Previous known activity [7]
Cytotoxicity Multiple cell lines General cell viability Minimal effect at effective concentrations Favorable therapeutic window
Viral Polymerase HBV-infected hepatocytes Viral DNA polymerase Inhibition (original indication) Established mechanism

The selectivity data in Table 2 highlight that this compound exhibits a targeted effects profile while maintaining a favorable therapeutic window. The drug's ability to specifically inhibit RET transcriptional activity without generalized cytotoxicity at effective concentrations suggests a defined mechanism of action rather than nonspecific cellular toxicity. Its previously established activity against anthrax edema factor (EF) adenylyl cyclase [7] demonstrates its capacity to target diverse enzymatic functions, potentially informing future mechanistic studies for its RET inhibitory properties.

Detailed Experimental Protocols

RET Promoter Luciferase Reporter Assay Protocol
4.1.1 Cell Culture and Seeding
  • Cell line: HEK293-RET stable cell line (HEK293 cells stably transfected with firefly luciferase gene under control of wild-type RET promoter) [5] [6]
  • Culture conditions: Maintain in DMEM 1640 medium supplemented with 9% heat-inactivated fetal bovine serum (FBS) at 37°C in a humidified 5% CO~2~ atmosphere
  • Assay preparation: Seed cells in 96-well tissue culture plates at a density of 1.5 × 10^4^ cells per well and incubate for 24 hours to allow attachment
4.1.2 Compound Treatment and Incubation
  • Compound preparation: Prepare this compound stock solution in DMSO and dilute in culture medium to achieve final testing concentrations (typically 1-10μM)
  • Treatment protocol: Replace culture medium with fresh medium containing this compound or vehicle control (DMSO, typically ≤0.1%)
  • Incubation: Treat cells for 48 hours to allow adequate time for transcriptional effects
4.1.3 Luciferase Activity Measurement
  • Cell lysis: After treatment, remove medium and add 25μL of passive lysis buffer (e.g., Promega #E6110) per well
  • Luciferase detection: Add luciferase substrate according to manufacturer's instructions for the Steady-Glo Luciferase Assay System (Promega)
  • Signal detection: Measure luminescence using a luminometer capable of reading 96-well plates, with integration time of 1-10 seconds per well
  • Normalization: For dual-luciferase assays, measure Firefly luciferase activity first, then quench and activate Renilla luciferase for normalization [4]
4.1.4 Data Analysis
  • Calculation: Normalize raw luminescence values to vehicle control (set as 100%)
  • Dose-response: Perform non-linear regression analysis to calculate IC~50~ values
  • Quality control: Include reference compounds as positive controls and monitor Z'-factor for assay quality assessment (>0.5 acceptable)
Validation Protocols for RET-Targeted Effects
4.2.1 RET Expression Analysis by RT-PCR
  • RNA isolation: Extract total RNA from treated TT cells (human medullary thyroid carcinoma line) using standard methods
  • Reverse transcription: Synthesize cDNA using reverse transcriptase with oligo(dT) or random primers
  • PCR amplification: Perform PCR with RET-specific primers:
    • RET forward: 5'-GCAGCATTGTTGGGGGACA-3'
    • RET reverse: 5'-CACCGGAAGAGGAGTAGCTG-3'
  • Cycle conditions: Initial denaturation at 95°C for 3 minutes, followed by 33 cycles of: 95°C for 30 seconds, 52°C for 30 seconds, 72°C for 30 seconds
  • Analysis: Separate PCR products on 1.5% agarose gel electrophoresis and quantify band intensity [5] [6]
4.2.2 Western Blotting for RET and Signaling Proteins
  • Protein extraction: Lyse cells in 2% CHAPS lysis buffer supplemented with protease and phosphatase inhibitors
  • Electrophoresis: Resolve proteins on 4-12% gradient polyacrylamide SDS-PAGE gels
  • Transfer: Transfer to PVDF membranes using standard wet or semi-dry transfer systems
  • Immunoblotting: Probe with primary antibodies against RET, p-STAT3, total STAT3, and loading control (e.g., GAPDH or β-actin)
  • Detection: Use appropriate HRP-conjugated secondary antibodies and chemiluminescent substrate with imaging system
4.2.3 Cell Proliferation and Apoptosis Assays
  • Proliferation assessment: Use MTT assay, CellTiter-Glo, or direct cell counting after 72 hours of treatment
  • Apoptosis measurement: Assess by caspase-3/7 activity assays, Annexin V staining, or PARP cleavage analysis
  • Cell cycle analysis: Perform propidium iodide staining followed by flow cytometry

Research Applications and Utility

The this compound luciferase reporter assay for RET promoter activity provides a valuable platform for multiple research applications:

  • Drug repurposing screening: The established protocol enables efficient screening of existing compound libraries for RET inhibitory activity, potentially identifying additional agents with similar or complementary mechanisms [5] [6].

  • Mechanistic studies of RET regulation: This assay system facilitates investigation of RET transcriptional control mechanisms, including identification of transcription factors and regulatory elements that mediate RET expression in different cellular contexts.

  • Combination therapy evaluation: The platform can be adapted to assess potential synergistic effects between this compound and established RET inhibitors, potentially identifying strategies to overcome therapeutic resistance.

  • Resistance mechanism investigation: By monitoring changes in RET promoter activity in response to various stimuli or in resistant cell lines, researchers can elucidate adaptive responses that limit long-term efficacy of RET-targeted therapies.

The high-throughput compatibility of this luciferase reporter system (96-well or 384-well formats) enables scalable applications for more extensive compound screening or genetic manipulation studies [4]. Furthermore, the incorporation of automated liquid handling systems can enhance assay precision and throughput while reducing operational variability.

Visual Overviews of Signaling and Experimental Workflows

RET Signaling Pathway and Drug Targeting Sites

G cluster_downstream Downstream Signaling Pathways cluster_effects Cellular Effects cluster_drug This compound Targets RET RET RASRAF RAS/RAF/MEK/ERK RET->RASRAF P13KAKT PI3K/AKT/mTOR RET->P13KAKT JAKSTAT JAK/STAT3 RET->JAKSTAT PLCg PLCγ/PKC RET->PLCg GDNF GDNF GFRalpha GFRalpha GDNF->GFRalpha GFRalpha->RET Proliferation Proliferation RASRAF->Proliferation Survival Survival P13KAKT->Survival Growth Growth JAKSTAT->Growth Metastasis Metastasis PLCg->Metastasis RETTranscription RET Transcription RETTranscription->RET STAT3Activity STAT3 Activity STAT3Activity->JAKSTAT

Figure 1: RET Signaling Pathway and this compound Mechanism of Action. This diagram illustrates the canonical RET signaling pathway activated by GDNF/GFRα binding, downstream signaling cascades, and the points of inhibition by this compound at both RET transcription and STAT3 activity levels [1] [6].

Experimental Workflow for RET Luciferase Reporter Screening

G cluster_preparation Assay Preparation (Day 1) cluster_treatment Compound Treatment (Day 2) cluster_detection Detection & Analysis (Day 4) CellCulture Culture HEK293-RET Reporter Cells PlateSeeding Seed Cells in 96-Well Plate (1.5×10⁴ cells/well) CellCulture->PlateSeeding Incubation1 Incubate 24h for Cell Attachment PlateSeeding->Incubation1 DrugPrep Prepare this compound Dilution Series Incubation1->DrugPrep Treatment Treat Cells with Compounds or Vehicle Control DrugPrep->Treatment Incubation2 Incubate 48h Treatment->Incubation2 CellLysis Lyse Cells with Passive Lysis Buffer Incubation2->CellLysis SubstrateAdd Add Luciferase Substrate (Steady-Glo System) CellLysis->SubstrateAdd LuminescenceRead Measure Luminescence with Luminometer SubstrateAdd->LuminescenceRead DataAnalysis Analyze Data & Calculate Normalized RET Activity LuminescenceRead->DataAnalysis

Figure 2: Experimental Workflow for RET Luciferase Reporter Screening. This flowchart outlines the sequential steps for conducting the this compound RET promoter luciferase assay, from cell preparation through data analysis [5] [6] [4].

Technical Considerations and Troubleshooting

Assay Optimization Guidelines
  • Cell density optimization: Conduct preliminary experiments to determine optimal seeding density for your specific cell line and experimental conditions, as this can significantly impact assay performance and dynamic range.

  • Time course considerations: The 48-hour incubation period may require adjustment based on the specific biological question being addressed; shorter times may detect direct effects while longer incubations may capture adaptive responses.

  • Substrate kinetics: Understand whether your luciferase system employs flash kinetics (high sensitivity but rapid signal decay) or glow kinetics (longer signal duration but potentially lower sensitivity) and plan measurements accordingly [2] [3].

  • Normalization strategies: For the highest data quality, implement dual-luciferase systems that include a constitutively expressed control reporter (e.g., Renilla luciferase) to normalize for variations in cell viability, transfection efficiency, and compound toxicity [4].

Troubleshooting Common Issues
  • High background signal: Ensure complete removal of culture medium before lysis, as components like phenol red can interfere with luminescence detection. Also verify that lysis buffer is fresh and properly stored.

  • Low signal-to-noise ratio: Check transfection efficiency if using transient transfection, confirm promoter activity in your cell system, and verify that substrates are properly prepared and not degraded.

  • High well-to-well variability: Use automated liquid handling for consistent reagent delivery, ensure uniform cell seeding, and avoid edge effects in multi-well plates by excluding outer wells or using specialized plates.

  • Inconsistent compound effects: Verify compound solubility and stability under assay conditions, ensure proper storage of stock solutions, and include appropriate controls to distinguish specific from non-specific effects.

Conclusion

The application of luciferase reporter assays to study this compound's effects on RET promoter activity represents a valuable approach for identifying and characterizing novel therapeutic agents for RET-driven cancers. The protocols outlined herein provide researchers with robust methodologies to investigate RET transcriptional regulation, screen for inhibitory compounds, and validate potential repurposing candidates. The combination of quantitative luciferase measurements with orthogonal validation approaches creates a comprehensive framework for evaluating RET-targeted therapeutics. As drug repurposing continues to gain traction as an efficient drug development strategy, this experimental platform offers a validated path for identifying new uses for existing compounds, potentially accelerating the availability of novel treatment options for patients with RET-altered cancers.

References

Comprehensive Application Notes and Protocols: Adefovir Dipivoxil Mitochondrial DNA Replication Assay

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Adefovir Dipivoxil and Mitochondrial Toxicity

This compound is a prodrug of adefovir (PMEA), a synthetic nucleotide analogue of adenosine monophosphate that has been clinically used as an antiviral agent for the treatment of chronic hepatitis B virus (HBV) infection [1]. Despite its therapeutic efficacy, this compound has been associated with dose-dependent nephrotoxicity in clinical settings, with elevated serum creatinine being the most serious adverse effect [1]. The underlying mechanism of this renal toxicity has been attributed to mitochondrial dysfunction in renal proximal tubule cells, which are particularly susceptible to toxic insult due to high renal exposure to xenobiotics facilitated by active transporters and drug metabolizing enzymes abundantly expressed throughout the proximal tubule [2].

The molecular initiating event in adefovir-induced toxicity is the inhibition of mitochondrial DNA polymerase γ (mtDNA Polγ), the enzyme responsible for replication of mitochondrial DNA [2] [3]. As a nucleotide analog, adefovir is phosphorylated to its active form within cells and competes with natural nucleotides for incorporation into mitochondrial DNA by mtDNA Polγ. This competition results in chain termination during mtDNA replication, ultimately leading to reduced mtDNA content and impaired synthesis of key electron transport chain complexes essential for oxidative phosphorylation [2]. The subsequent key events in the adverse outcome pathway include mitochondrial dysfunction, decreased ATP production, and ultimately renal proximal tubule cell damage that can progress to kidney dysfunction [2].

Key Experimental Findings and Quantitative Data

Cytotoxicity and Apoptosis Induction

Comprehensive in vitro studies using human renal proximal tubule cells (HK-2) have quantified the concentration-dependent cytotoxicity of adefovir (Table 1). These investigations employed multiple cytotoxicity assessment methods to provide a robust characterization of adefovir's toxicological profile [3].

Table 1: Cytotoxicity Parameters of Adefovir in HK-2 Renal Tubular Cells

Assay Method Concentration Exposure Time Effect Observed Significance
IncuCyte ZOOM Analysis 300 μM 5 days ~50% cell growth inhibition p < 0.05
IncuCyte ZOOM Analysis 1000 μM 5 days ~50% cell growth inhibition p < 0.05
MTT Assay 300 μM 5 days 45% reduction in cell viability p < 0.05
MTT Assay 1000 μM 5 days 55% reduction in cell viability p < 0.05
Annexin V/PI Apoptosis 300 μM 5 days No significant apoptosis increase Not significant
Annexin V/PI Apoptosis 1000 μM 5 days 13% apoptotic cells p < 0.05
Mitochondrial Toxicity Parameters

Adefovir exposure resulted in marked mitochondrial dysfunction across multiple parameters (Table 2), demonstrating its specific detrimental effects on mitochondrial function beyond general cytotoxicity [3].

Table 2: Mitochondrial Toxicity Parameters Following Adefovir Treatment

Parameter Assessed Experimental Method Concentration Exposure Time Effect Observed
Membrane Potential (MMP) JC-1 Fluorescence 300 μM 5 days Reduced red/green ratio
Membrane Potential (MMP) JC-1 Fluorescence 1000 μM 5 days Markedly reduced red/green ratio
Oxygen Consumption Rate (OCR) Seahorse XF Analyzer 300 μM 5 days ~50% reduction in maximal respiration
Oxygen Consumption Rate (OCR) Seahorse XF Analyzer 1000 μM 5 days ~50% reduction in maximal respiration
ATP Production ATP Determination Kit 300 μM 5 days Significant decrease
ATP Production ATP Determination Kit 1000 μM 5 days Significant decrease
Mitochondrial Ultrastructure Transmission Electron Microscopy 300 μM 5 days Irregular shape, disrupted cristae
Glycolytic Capacity Seahorse XF Glycolysis Stress Test 1000 μM 5 days Significant increase
Proteomic and Metabolomic Alterations

Proteomic analysis revealed that adefovir treatment caused significant down-regulation of mitochondrial chaperone TRAP1 and succinate dehydrogenase subunit B (SDHB), which are critical components of the mitochondrial function and oxidative phosphorylation system [3]. Additionally, adefovir nearly depleted SDHB in the glucose oxidative phosphorylation pathway while simultaneously increasing expression of certain enzymes in glycolysis and glycogen synthesis pathways [3]. Metabolomic profiling demonstrated that adefovir treatment elevated ADP and AMP levels approximately 2.5-fold and 2-fold respectively compared to controls, indicating a severe disruption of cellular energy status [3].

Detailed Experimental Protocols

Cell Culture and Drug Treatment Protocol
  • Cell Line: Human renal proximal tubule epithelial cells (HK-2) should be utilized for all experiments, as they represent the in vivo target tissue for adefovir toxicity [3].
  • Culture Conditions: Maintain HK-2 cells in Keratinocyte-Serum Free Medium (KSFM) supplemented with 5 ng/ml human recombinant epidermal growth factor (EGF) and 0.05 mg/ml bovine pituitary extract (BPE). Culture cells at 37°C in a humidified atmosphere containing 5% CO₂ [3].
  • Adefovir Preparation: Prepare a 100 mM stock solution of adefovir in sterile dimethyl sulfoxide (DMSO). Aliquot and store at -20°C. Further dilute in complete culture medium to achieve working concentrations of 300 μM and 1000 μM immediately before use [3].
  • Treatment Protocol: Seed cells at a density of 5 × 10⁴ cells/cm² and allow to adhere for 24 hours. Replace medium with fresh medium containing the appropriate concentration of adefovir. Include vehicle control (0.1% DMSO) and positive control for cytotoxicity (300 μM cisplatin). Treat cells for 5 days, refreshing drug-containing medium every 48 hours [3].
Mitochondrial DNA Replication Assay Protocol
  • mtDNA Quantification: Extract total DNA from treated HK-2 cells using a commercial DNA extraction kit with silica membrane columns. Quantify mtDNA copy number by quantitative real-time PCR using primers specific for the mitochondrial gene MT-ND1 (forward: 5'-CCCTAAAACCCGCCACATCT-3'; reverse: 5'-GAGCGATGGTGAGAGCTAAGGT-3') and normalize to the nuclear gene B2M (forward: 5'-TGCTGTCTCCATGTTTGATGTATCT-3'; reverse: 5'-TCTCTGCTCCCCACCTCTAAGT-3') [2] [3].
  • PCR Conditions: Prepare reactions containing 1× SYBR Green PCR Master Mix, 200 nM of each primer, and 20 ng of template DNA in a total volume of 20 μL. Perform amplification with the following protocol: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. Include melt curve analysis to verify amplification specificity [3].
  • Data Analysis: Calculate mtDNA copy number using the comparative ΔΔCt method. Express results as fold change in mtDNA copy number relative to vehicle-treated control cells [3].
Mitochondrial Function Assessment Protocol
  • Membrane Potential Assessment: Harvest adefovir-treated HK-2 cells by trypsinization and incubate with 2 μM JC-1 dye in culture medium at 37°C for 20 minutes. Wash cells with PBS and analyze by flow cytometry using 488 nm excitation with emission filters at 530 nm (monomer form) and 590 nm (aggregate form). Include control cells treated with 50 μM carbonyl cyanide m-chlorophenylhydrazone (CCCP) for 20 minutes as a positive control for membrane depolarization [3].
  • Oxygen Consumption Rate (OCR) Measurement: Seed HK-2 cells in XF24 cell culture microplates at 3 × 10⁴ cells/well and treat with adefovir for 5 days. One hour before measurement, replace medium with unbuffered XF assay medium supplemented with 10 mM glucose, 1 mM pyruvate, and 2 mM glutamine. Measure basal OCR followed by sequential injections of oligomycin (1 μM), FCCP (1.5 μM), and rotenone/antimycin A (0.5 μM each) using a Seahorse XF Analyzer [3].
  • ATP Content Measurement: Lyse treated HK-2 cells in ATP assay buffer and quantify ATP content using a luciferase-based ATP determination kit according to manufacturer's instructions. Normalize ATP values to total protein concentration determined by BCA assay [3].

Pathway Diagrams and Molecular Mechanisms

Adverse Outcome Pathway for Adefovir-Induced Nephrotoxicity

MIE Molecular Initiating Event Inhibition of mtDNA Polγ KE1 Key Event 1 Impaired mtDNA replication MIE->KE1 KE2 Key Event 2 Reduced ETC complex expression KE1->KE2 KE3 Key Event 3 Mitochondrial dysfunction KE2->KE3 KE4 Key Event 4 Decreased ATP production KE3->KE4 KE5 Key Event 5 Glycogen accumulation KE4->KE5 AO Adverse Outcome Renal proximal tubule injury KE5->AO

Figure 1: Adverse Outcome Pathway for Adefovir Nephrotoxicity - This diagram systematically illustrates the sequence of molecular and cellular events linking mitochondrial DNA polymerase γ inhibition to renal proximal tubule injury, following the OECD Adverse Outcome Pathway framework [2].

Mitochondrial Toxicity Mechanisms and Metabolic Reprogramming

Adefovir This compound Metabolism Intracellular metabolism to active form Adefovir->Metabolism POLG Inhibition of mtDNA Polγ Metabolism->POLG mtDNA Reduced mtDNA content POLG->mtDNA ETC Impaired ETC complex synthesis mtDNA->ETC Respiration Decreased mitochondrial respiration ETC->Respiration ATP Reduced ATP production Respiration->ATP Glycolysis Enhanced glycolysis and glycogen storage ATP->Glycolysis Injury Renal tubular cell injury Glycolysis->Injury TRAP1 Downregulation of TRAP1 and SDHB TRAP1->Respiration TRAP1->ATP

Figure 2: Molecular Mechanisms of Adefovir Mitochondrial Toxicity - This comprehensive diagram illustrates the key molecular events in adefovir-induced mitochondrial toxicity, including the downregulation of TRAP1 and SDHB proteins and the resulting metabolic reprogramming that contributes to renal tubular cell injury [3].

Discussion and Research Implications

The experimental data and protocols presented herein provide a comprehensive framework for assessing the mitochondrial toxicity of this compound and related nucleotide analog drugs. The findings demonstrate that adefovir induces nephrotoxicity through a cascade of molecular events initiated by inhibition of mtDNA Polγ, leading to mitochondrial dysfunction and metabolic reprogramming in renal tubular cells [2] [3]. The significant down-regulation of mitochondrial chaperone TRAP1 and succinate dehydrogenase subunit B (SDHB) represents a novel mechanism by which adefovir metabolically reprograms glucose metabolism in renal cells, shifting energy production from oxidative phosphorylation to glycolysis and promoting glycogen accumulation that may partially contribute to renal dysfunction [3].

From a drug development perspective, these findings highlight the importance of rigorous mitochondrial toxicity assessment during the preclinical development phase of nucleotide analog drugs. The experimental protocols outlined, particularly the mitochondrial DNA replication assay and comprehensive mitochondrial function assessments, provide valuable tools for screening candidate compounds for potential mitochondrial toxicity. Furthermore, the identification of specific protein targets such as TRAP1 and SDHB offers potential biomarkers for monitoring drug-induced mitochondrial toxicity in both preclinical and clinical settings [3]. The adverse outcome pathway framework (Figure 1) also facilitates the development of integrated testing strategies that can reduce reliance on conventional animal studies while providing mechanistic insights relevant to human safety assessment [2].

References

Comprehensive Application Notes and Protocols: Adefovir Dipivoxil Proximal Tubule Toxicity Model for Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Adefovir Dipivoxil Nephrotoxicity

This compound (ADV) is an orally administered nucleotide analog reverse transcriptase inhibitor widely used in the treatment of chronic hepatitis B virus (HBV) infection. While the standard 10 mg dose is generally considered safe, long-term therapy has been associated with dose-dependent nephrotoxicity, particularly affecting the proximal tubule epithelial cells. The prodrug this compound is rapidly converted to its active form, adefovir, which undergoes renal elimination through a combination of glomerular filtration and active tubular secretion. The organic anion transporter 1 (OAT1) located on the basolateral membrane of proximal tubule cells plays a critical role in adefovir uptake, leading to intracellular accumulation and subsequent mitochondrial toxicity. Understanding the mechanisms underlying ADV-induced nephrotoxicity is essential for developing safer antiviral agents and implementing appropriate monitoring strategies in clinical practice.

The clinical manifestations of adefovir-induced proximal tubule toxicity range from subclinical tubular dysfunction to full Fanconi syndrome, characterized by glycosuria, phosphaturia, aminoaciduria, metabolic acidosis, and hypouricemia. In severe cases, patients may develop osteomalacia and pathological fractures due to prolonged phosphate wasting. Research indicates that approximately 30% of patients receiving long-term adefovir therapy develop proximal kidney tubular dysfunction (PKTD), with symptomatic osteomalacia occurring in about 10% of cases [1]. This application note provides detailed protocols and methodological frameworks for studying this compound-induced proximal tubule toxicity, enabling researchers to assess nephrotoxicity risk during drug development and elucidate underlying molecular mechanisms.

Mechanisms of Adefovir Proximal Tubule Toxicity

Transport Systems and Intracellular Accumulation

The targeted delivery of adefovir to proximal tubule cells is mediated by specific transport systems that facilitate its accumulation to toxic intracellular concentrations. Adefovir uptake occurs primarily through the human organic anion transporter 1 (hOAT1) located on the basolateral membrane of proximal tubule cells. This active transport process is energy-dependent and can be inhibited by probenecid, which has been investigated as a potential nephroprotectant. The efflux of adefovir from tubular cells into the urine is mediated by multidrug resistance protein 2 (MRP2) and MRP4 located on the apical membrane. Genetic variations in these transporter genes may influence individual susceptibility to adefovir nephrotoxicity, although studies on single-nucleotide polymorphisms (SNPs) in SLC22A6 (encoding hOAT1) and ABCC2 (encoding MRP2) have shown inconsistent correlations with PKTD development [1] [2].

The intracellular accumulation of adefovir disrupts mitochondrial function through several mechanisms. Adefovir inhibits DNA polymerase γ, the enzyme responsible for mitochondrial DNA (mtDNA) replication, leading to depleted mtDNA levels and impaired oxidative phosphorylation. Recent proteomic analyses have revealed that adefovir significantly downregulates mitochondrial chaperone TRAP1 and succinate dehydrogenase subunit B (SDHB), resulting in metabolic reprogramming of glucose metabolism [3]. This disruption of the tricarboxylic acid (TCA) cycle forces renal tubular cells to rely more heavily on glycolytic pathways for energy production, despite their high intrinsic energy demands requiring efficient oxidative phosphorylation.

Mitochondrial Dysfunction and Metabolic Reprogramming

Adefovir-induced mitochondrial toxicity manifests through structural alterations and functional impairments that compromise cellular energy production. Transmission electron microscopy studies have demonstrated that adefovir-treated renal tubular cells exhibit irregularly shaped mitochondria with disrupted cristae and glycogen accumulation [3]. These structural changes correlate with functional deficits, including decreased mitochondrial membrane potential and reduced oxygen consumption rate (OCR) during respiratory chain activity. The maximal respiration capacity of adefovir-treated cells decreases by approximately 50%, along with significant reduction in ATP production [3].

The metabolic reprogramming induced by adefovir involves a shift from oxidative phosphorylation to glycolytic metabolism, even in the presence of adequate oxygen. This phenomenon, known as the Warburg effect, is characterized by increased extracellular acidification rate (ECAR) indicating enhanced glycolytic flux. Adefovir treatment significantly increases glycolytic capacity in renal proximal tubule cells, with approximately 2.5-fold elevation in adenosine diphosphate (ADP) and 2-fold increase in adenosine monophosphate (AMP) levels, reflecting compromised cellular energy status [3]. The combination of mitochondrial dysfunction and metabolic reprogramming ultimately triggers apoptotic pathways and cellular damage in proximal tubule epithelium.

Table 1: Key Mechanisms of this compound Proximal Tubule Toxicity

Toxicity Mechanism Key Elements Experimental Evidence Functional Consequences
Cellular Transport hOAT1 uptake, MRP2/4 efflux Transport inhibition studies [2], genetic polymorphism analysis [1] Intracellular drug accumulation, competitive drug interactions
Mitochondrial Toxicity DNA polymerase γ inhibition, TRAP1/SDHB downregulation Proteomic analysis [3], mtDNA quantification, electron microscopy Decreased ATP production, disrupted electron transport chain
Metabolic Reprogramming Glycolysis induction, TCA cycle disruption Seahorse XF analyzer metrics [3], metabolomics Glycogen accumulation, Warburg effect, increased lactate production
Oxidative Stress ROS generation, antioxidant depletion Lipid peroxidation assays, glutathione measurements Cellular damage, inflammation, apoptosis activation
Cell Death Pathways Apoptosis, ferroptosis, pyroptosis Annexin V/PI staining [3], caspase activation assays Tubular atrophy, loss of renal function, Fanconi syndrome

Experimental Models for Adefovir Nephrotoxicity Assessment

In Vitro Models

In vitro systems provide valuable platforms for initial nephrotoxicity screening and mechanistic studies. The HK-2 human renal proximal tubule cell line is widely used for assessing adefovir-induced cytotoxicity. These cells retain many characteristics of proximal tubule epithelium, including expression of OAT1 and other relevant transporters. For adefovir treatment, HK-2 cells are typically maintained in keratinocyte serum-free medium supplemented with epidermal growth factor and bovine pituitary extract at 37°C in a 5% CO₂ atmosphere. Adefovir is dissolved in dimethyl sulfoxide (DMSO) or culture medium, with final concentrations typically ranging from 300 to 1000 μM for toxicity studies [3]. Treatment duration varies from 24 hours to 5 days depending on the specific endpoints being assessed.

Primary human renal proximal tubular epithelial cells (RPTEC) offer a more physiologically relevant model as they better maintain the phenotypic and functional characteristics of native kidney tissue. These cells are cultured in specialized renal epithelial cell basal media with supplements and require collagen-coated flasks for optimal attachment and growth. The use of primary cells allows for investigation of interindividual variability in drug response, which may reflect genetic polymorphisms in drug transporters or metabolic enzymes. For both cell models, it is essential to confirm the expression and functionality of OAT1 transporters through inhibition studies with probenecid or other OAT1 inhibitors to establish the transporter-mediated component of adefovir uptake [2].

In Vivo and Clinical Models

Animal models provide systems for evaluating adefovir nephrotoxicity in a whole-organ context with intact renal architecture and physiological processes. Normal Wistar rats and mutant transport-deficient (TR⁻) rats have been utilized to study the role of specific transporters in adefovir renal handling and toxicity [2]. These models allow for controlled investigation of pharmacokinetics, renal clearance, and histopathological changes following adefovir administration. Typical dosing regimens involve daily intraperitoneal injection or oral gavage of adefovir at 10-30 mg/kg for periods ranging from 1 to 8 weeks. The TR⁻ rat model, which lacks functional MRP2, is particularly useful for delineating the contribution of this efflux transporter to adefovir renal secretion and toxicity.

Clinical research models focus on identifying risk factors and biomarkers for adefovir nephrotoxicity in human populations. Retrospective and prospective studies of chronic hepatitis B patients receiving long-term adefovir therapy (typically 10 mg/day) have identified several clinical risk factors for nephrotoxicity, including age ≥40 years, pre-existing renal impairment, hypertension, diabetes mellitus, liver cirrhosis, and treatment duration exceeding 24 months [1] [4] [5]. Meta-analyses of clinical studies have reported that the incidence of renal dysfunction during long-term adefovir therapy is approximately 12%, with higher rates observed in specific subpopulations [5]. These clinical models are essential for validating findings from preclinical systems and establishing evidence-based monitoring guidelines.

Table 2: Experimental Models for Adefovir Nephrotoxicity Assessment

Model System Key Features Applications Advantages Limitations
HK-2 Cell Line Immortalized human proximal tubule cells High-throughput screening, mechanistic studies Reproducible, readily available Limited polarization, altered transporter expression
Primary RPTEC Primary human renal proximal tubular epithelial cells Transporter activity, interindividual variability More physiological relevance, proper polarization Donor variability, limited lifespan
Wistar Rat Model Intact renal system, functional drug transporters Pharmacokinetic studies, histopathological assessment Intact physiology, translational relevance Species differences in drug handling
TR⁻ Rat Model MRP2-deficient strain Transporter-specific mechanisms Isolates MRP2 contribution Limited availability, compensatory mechanisms
Clinical Studies Chronic hepatitis B patients on ADV therapy Risk factor identification, biomarker validation Direct human relevance, real-world data Confounding factors, ethical constraints

Experimental Protocols

Cell Culture and Cytotoxicity Assessment
4.1.1 HK-2 Cell Culture and Adefovir Treatment

Materials: HK-2 cells (ATCC CRL-2190), keratinocyte serum-free medium (KSFM), recombinant human epidermal growth factor (EGF), bovine pituitary extract (BPE), penicillin-streptomycin solution, trypsin-EDTA solution, phosphate-buffered saline (PBS), this compound (powder), dimethyl sulfoxide (DMSO), cell culture flasks/plates, humidified incubator (37°C, 5% CO₂).

Procedure:

  • Cell Maintenance: Culture HK-2 cells in KSFM supplemented with 5 ng/mL EGF, 50 μg/mL BPE, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.
  • Cell Seeding: Harvest cells at 80-90% confluence using trypsin-EDTA and seed in culture plates at appropriate densities (e.g., 10,000 cells/well in 96-well plates for cytotoxicity assays; 500,000 cells/well in 6-well plates for molecular analyses).
  • Drug Preparation: Prepare 100 mM adefovir stock solution in DMSO and further dilute in culture medium to achieve final treatment concentrations (typically 300-1000 μM). Maintain DMSO concentration below 0.1% in all treatments.
  • Treatment Protocol: After 24 hours of attachment, replace medium with fresh medium containing adefovir or vehicle control. Incubate for desired duration (1-5 days), replacing drug-containing medium every 48 hours for prolonged treatments.
  • Cell Harvesting: At experimental endpoint, collect conditioned media for biomarker analysis and harvest cells using appropriate methods for downstream applications.
4.1.2 Cytotoxicity and Apoptosis Assays

Materials: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), apoptosis detection kit (Annexin V-FITC/PI), flow cytometer, microplate reader, IncuCyte Live-Cell Analysis System (optional).

Procedure:

  • MTT Viability Assay:

    • After treatment, add MTT solution to each well (0.5 mg/mL final concentration).
    • Incubate for 2-4 hours at 37°C until formazan crystals form.
    • Carefully remove medium and dissolve formazan crystals in DMSO.
    • Measure absorbance at 570 nm with reference at 630 nm using a microplate reader.
    • Calculate cell viability as percentage of vehicle control.
  • Annexin V/PI Apoptosis Assay:

    • Harvest cells by gentle trypsinization and wash twice with cold PBS.
    • Resuspend 1×10⁵ cells in 100 μL binding buffer.
    • Add 5 μL Annexin V-FITC and 5 μL propidium iodide (PI).
    • Incubate for 15 minutes in the dark at room temperature.
    • Add 400 μL binding buffer and analyze by flow cytometry within 1 hour.
    • Distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations.
Mitochondrial Function Assessment
4.2.1 Mitochondrial Membrane Potential (JC-1 Assay)

Materials: JC-1 dye, carbonyl cyanide m-chlorophenylhydrazone (CCCP), fluorescence microscope or flow cytometer, black-walled clear-bottom 96-well plates.

Procedure:

  • After adefovir treatment, load cells with 2 μM JC-1 dye in culture medium.
  • Incubate for 20 minutes at 37°C in the dark.
  • Wash cells twice with warm PBS to remove excess dye.
  • For fluorescence microscopy: Image cells using appropriate filter sets (JC-1 aggregates: Ex/Em 560/595 nm; JC-1 monomers: Ex/Em 485/535 nm).
  • For flow cytometry: Analyze cells using FL1 (530 nm) and FL2 (585 nm) channels.
  • Include CCCP (50 μM, 30 minutes pretreatment) as a positive control for mitochondrial depolarization.
  • Calculate red/green fluorescence ratio as an indicator of mitochondrial membrane potential.
4.2.2 Mitochondrial Respiration and Glycolysis (Seahorse XF Analyzer)

Materials: Seahorse XF96 Analyzer, XF96 cell culture microplates, XF Base Medium, XF Calibrant Solution, XF Cell Mito Stress Test Kit, XF Glycolysis Stress Test Kit.

Procedure:

  • Mitochondrial Stress Test:

    • Seed cells in XF96 microplates at 20,000-30,000 cells/well and treat with adefovir as described.
    • One day before assay, replace medium with Seahorse XF Base Medium supplemented with 1 mM pyruvate, 2 mM glutamine, and 10 mM glucose.
    • Incubate cells in a non-CO₂ incubator overnight.
    • Load XF96 sensor cartridge with mitochondrial inhibitors: port A - oligomycin (1.5 μM), port B - FCCP (0.5-1.0 μM, optimize for cell type), port C - rotenone/antimycin A (0.5 μM each).
    • Run assay following manufacturer's protocol to obtain basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.
  • Glycolysis Stress Test:

    • Prepare cells as above using Seahorse XF Base Medium supplemented with 2 mM glutamine.
    • Load sensor cartridge with: port A - glucose (10 mM), port B - oligomycin (1.5 μM), port C - 2-deoxy-D-glucose (50 mM).
    • Run assay to obtain glycolysis, glycolytic capacity, and glycolytic reserve parameters.

Signaling Pathways and Experimental Workflows

The molecular mechanisms of adefovir-induced proximal tubule toxicity involve interconnected pathways that can be visualized through the following diagrams:

G Adefovir Adefovir OAT1 OAT1 Adefovir->OAT1 Basolateral uptake Intracellular\nAccumulation Intracellular Accumulation OAT1->Intracellular\nAccumulation Mitochondria Mitochondria POLG Inhibition POLG Inhibition Intracellular\nAccumulation->POLG Inhibition 1 TRAP1/SDHB↓ TRAP1/SDHB↓ Intracellular\nAccumulation->TRAP1/SDHB↓ 2 mtDNA Depletion mtDNA Depletion POLG Inhibition->mtDNA Depletion TCA Cycle Disruption TCA Cycle Disruption TRAP1/SDHB↓->TCA Cycle Disruption OXPHOS Impairment OXPHOS Impairment mtDNA Depletion->OXPHOS Impairment TCA Cycle Disruption->OXPHOS Impairment ATP Depletion ATP Depletion OXPHOS Impairment->ATP Depletion Glycolytic Shift Glycolytic Shift ATP Depletion->Glycolytic Shift Glycogen Accumulation Glycogen Accumulation Glycolytic Shift->Glycogen Accumulation Tubular Dysfunction Tubular Dysfunction Glycogen Accumulation->Tubular Dysfunction Fanconi Syndrome Fanconi Syndrome Tubular Dysfunction->Fanconi Syndrome

Figure 1: Mechanistic Pathway of Adefovir Proximal Tubule Toxicity. Adefovir enters proximal tubule cells via OAT1 transporters, leading to intracellular accumulation that triggers mitochondrial dysfunction through DNA polymerase γ (POLG) inhibition and downregulation of TRAP1/SDHB, resulting in oxidative phosphorylation (OXPHOS) impairment, metabolic reprogramming, and clinical manifestations of Fanconi syndrome.

G cluster_0 Assessment Parameters Start Experimental Design CellModel In Vitro Model Selection (HK-2 cells or primary RPTEC) Start->CellModel Treatment Adefovir Treatment (300-1000 μM, 1-5 days) CellModel->Treatment Assessment Toxicity Assessment Multi-parameter analysis Treatment->Assessment Viability Cell Viability (MTT/Annexin V) Assessment->Viability Mitochondria Mitochondrial Function (JC-1, Seahorse) Transport Transporter Activity (OAT1/MRP inhibition) Molecular Molecular Pathways (Proteomics/Metabolomics) Data Integration\n& Mechanism Elucidation Data Integration & Mechanism Elucidation Molecular->Data Integration\n& Mechanism Elucidation

Figure 2: Experimental Workflow for Adefovir Nephrotoxicity Assessment. Comprehensive workflow illustrating the key steps in evaluating adefovir-induced proximal tubule toxicity, from model selection through multi-parameter assessment to data integration and mechanism elucidation.

Biomarkers and Translation to Clinical Applications

Traditional and Novel Biomarkers

Traditional biomarkers for monitoring adefovir nephrotoxicity include serum creatinine, estimated glomerular filtration rate (eGFR), serum phosphorus levels, and urinary abnormalities such as glycosuria, proteinuria, and phosphaturia. However, these parameters often change only after significant renal damage has occurred, limiting their utility for early detection. Research has shown that eGFR is a more sensitive indicator than serum creatinine for detecting adefovir-related renal impairment, with meta-analyses demonstrating a significant decrease in GFR (OR 2.42, 95% CI 1.34–3.14) in patients receiving long-term adefovir therapy [5].

Novel biomarkers with improved sensitivity and specificity have been investigated for early detection of adefovir-induced kidney injury. Kidney injury molecule-1 (KIM-1), a transmembrane glycoprotein highly expressed in injured proximal tubule cells, shows promise as a sensitive biomarker. Studies have demonstrated that serum KIM-1 levels are significantly elevated in patients receiving adefovir compared to those receiving entecavir, with strong negative correlation with eGFR (r = -0.46) and positive correlation with serum cystatin C (r = 0.47) [6]. The area under the receiver operating characteristic curve (AUC-ROC) of serum KIM-1 for identifying renal dysfunction was 0.94, significantly outperforming serum creatinine (AUC 0.82) [6]. Other emerging biomarkers include cystatin C, β2-microglobulin, and N-acetyl-β-D-glucosaminidase (NAG), which may provide complementary information about different aspects of renal tubular injury.

Clinical Monitoring Recommendations

Based on evidence from clinical studies, the following monitoring protocol is recommended for patients receiving long-term adefovir therapy:

  • Baseline Assessment: Complete renal function evaluation including eGFR, serum creatinine, serum phosphorus, urinalysis with attention to glycosuria and proteinuria, and consideration of novel biomarkers like KIM-1 or cystatin C for high-risk patients.
  • Regular Monitoring: Assessment of serum creatinine and eGFR every 3 months during the first year of therapy, and every 3-6 months thereafter depending on stability of renal function.
  • High-Risk Patients: More frequent monitoring (every 1-3 months) for patients with risk factors including age ≥40 years, pre-existing renal impairment (eGFR <90 mL/min/1.73 m²), hypertension, diabetes mellitus, liver cirrhosis, or concomitant nephrotoxic medications.
  • Additional Testing: Serum phosphorus measurement and urinalysis should be performed every 6-12 months, or more frequently if renal dysfunction is suspected.
  • Intervention Thresholds: Consider dose adjustment or switching to alternative antiviral agents if eGFR decreases by >10-20% from baseline, serum creatinine increases ≥0.5 mg/dL, or serum phosphorus falls below 2.5 mg/dL.

Table 3: Biomarkers for Adefovir Nephrotoxicity Monitoring

Biomarker Biological Role Detection Method Clinical Utility Limitations
Serum Creatinine Muscle metabolism byproduct Colorimetric assay Widely available, inexpensive Insensitive for early damage, influenced by muscle mass
eGFR Estimated glomerular filtration rate Calculation from creatinine/cystatin C Better correlation with renal function Estimation formula variability
Serum Phosphorus Mineral metabolism Colorimetric assay Specific for proximal tubule function Influenced by diet, bone metabolism
KIM-1 Transmembrane glycoprotein in injured tubules ELISA High sensitivity and specificity (AUC 0.94) Limited availability, cost considerations
Cystatin C Protease inhibitor filtered by glomeruli Immunoassay More sensitive than creatinine for GFR estimation Affected by inflammation, thyroid dysfunction
β2-microglobulin Low molecular weight protein Immunoassay Specific for tubular reabsorption function Elevated in inflammatory conditions

Conclusion and Future Perspectives

The comprehensive assessment of this compound proximal tubule toxicity requires integrated approaches spanning in vitro systems, animal models, and clinical studies. The protocols outlined in this application note provide robust methodologies for evaluating nephrotoxicity risk during drug development and investigating underlying mechanisms. The key advantages of these approaches include the ability to delineate specific transport mechanisms, quantify mitochondrial dysfunction, and identify novel biomarkers for early detection of renal injury.

Future directions in adefovir nephrotoxicity research should focus on personalized risk assessment through pharmacogenetic studies of drug transporter polymorphisms, development of more predictive in vitro models such as kidney-on-a-chip technology with fluid flow and tubular architecture, and validation of novel biomarker panels that can detect injury before significant functional decline occurs. Additionally, PBPK/PD modeling approaches that integrate in vitro toxicity data with physiological parameters show promise for predicting clinical nephrotoxicity risk and optimizing dosing strategies in vulnerable populations [7]. As new antiviral agents continue to be developed, the principles and protocols described herein will remain valuable for comparative safety assessment and therapeutic decision-making.

References

Comprehensive Application Notes & Protocols: Investigating Adefovir Dipivoxil's Anti-Proliferative Effects in Medullary Thyroid Carcinoma (MTC) Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Rationale

Medullary Thyroid Carcinoma (MTC) represents approximately 4% of all thyroid cancer cases and is characterized by its origin from the parafollicular C cells of the thyroid gland. Approximately 75-80% of MTC cases are sporadic, while 20-25% are hereditary as part of Multiple Endocrine Neoplasia Type 2 (MEN2) syndrome. MTC is considered one of the most aggressive forms of thyroid cancer, with high rates of metastasis even in early disease stages. The development of both sporadic and hereditary MTC is predominantly influenced by mutations in the RET proto-oncogene, which encodes a single-pass transmembrane tyrosine kinase receptor. Gain-of-function RET mutations lead to constitutive activation of downstream signaling pathways (MEK/ERK and PI3K/AKT/mTOR), promoting cell growth, invasiveness, and metastasis.

Drug repurposing has emerged as a promising strategy for identifying new therapeutic applications for existing drugs. This approach offers significant advantages in MTC drug discovery, as pharmacokinetic, pharmacodynamic, and toxicity profiles of FDA-approved candidates are already established, potentially reducing development time and costs. Adefovir dipivoxil, an oral nucleotide analog approved for chronic hepatitis B treatment since 2002, has recently demonstrated potential antitumor activity in MTC models. This application note provides detailed protocols for investigating its anti-proliferative effects in MTC cell lines, specifically focusing on its novel mechanism as a RET transcriptional inhibitor and its impact on STAT3 signaling.

Mechanism of Action and Signaling Pathways

This compound exhibits a dual mechanism of action in MTC models, targeting two critical oncogenic pathways. As a nucleotide analog reverse transcriptase inhibitor, it was originally developed for antiviral therapy but demonstrates unexpected anticancer properties in preclinical MTC models. Following cellular uptake, this compound is converted to its active metabolite, adefovir diphosphate, through the action of cellular kinases. In MTC, it functions primarily as a transcriptional suppressor of the RET proto-oncogene, reducing both RET mRNA and protein expression in a dose-dependent manner. Additionally, it directly binds to STAT3 protein, interfering with its phosphorylation and subsequent activation, thereby disrupting a key signaling pathway in MTC progression.

Table 1: Key Characteristics of this compound

Parameter Description Reference
Chemical Formula C₂₀H₃₂N₅O₈P [1]
Molecular Weight 501.47 g/mol [1]
Original Indication Chronic Hepatitis B [1]
Mechanism in MTC RET transcription inhibitor & STAT3 signaling disruption [2]
Primary Cellular Target RET promoter & STAT3 protein [2]
Active Metabolite Adefovir diphosphate [1]

The signaling pathways affected by this compound in MTC cells involve multiple interconnected networks. The RET proto-oncogene activation normally triggers downstream cascades including MEK/ERK and PI3K/AKT/mTOR pathways, promoting cell survival and proliferation. This compound intervention occurs upstream by suppressing RET transcription, thereby reducing the expression of the oncogenic driver at its source. Concurrently, its interference with STAT3 phosphorylation adds another layer of inhibition, potentially disrupting the tumor-promoting inflammatory microenvironment. Research also indicates that this compound can induce DNA replication stress, making cells more vulnerable to additional perturbations in DNA damage repair pathways, such as those involving ATR inhibition.

G This compound Mechanism in MTC Adefovir Adefovir Transcription Transcription Adefovir->Transcription Inhibits Signaling Signaling Adefovir->Signaling Disrupts RepStress RepStress Adefovir->RepStress Induces RET RET Proliferation Proliferation RET->Proliferation Promotes Apoptosis Apoptosis RET->Apoptosis Inhibits STAT3 STAT3 STAT3->Proliferation Promotes STAT3->Apoptosis Inhibits Proliferation->Apoptosis Shift to Transcription->RET Reduces Signaling->STAT3 Suppresses Phosphorylation RepStress->Proliferation Impairs

The diagram above illustrates the multifaceted mechanism of this compound in MTC models, highlighting its impact on both RET and STAT3 oncogenic pathways. The visual representation clarifies how the compound simultaneously targets multiple processes that drive MTC progression, ultimately shifting the balance from proliferation to apoptosis. This comprehensive activity profile makes it a promising candidate for further investigation in RET-driven malignancies.

Cell Proliferation Assay Protocol

Materials and Equipment
  • Cell Lines: Human medullary thyroid carcinoma TT cells (ATCC), HEK293-RET reporter cells (stably expressing firefly luciferase under RET promoter control)
  • Compound: this compound (commercially available from multiple suppliers)
  • Culture Media:
    • For TT cells: DMEM 1640 medium supplemented with 15% heat-inactivated FBS
    • For HEK293-RET cells: DMEM 1640 medium supplemented with 9% FBS
  • Assay Reagents:
    • Cell proliferation assay kit (MTT, XTT, or WST-1 based)
    • Phosphate-buffered saline (PBS), pH 7.4
    • Dimethyl sulfoxide (DMSO), sterile filtered
    • Trypsin-EDTA solution (0.25%)
  • Equipment:
    • CO₂ incubator (37°C, 5% CO₂)
    • Biological safety cabinet
    • Hemocytometer or automated cell counter
    • Multi-channel pipettes
    • 96-well flat-bottom tissue culture plates
    • Microplate reader capable of measuring absorbance at 450-490 nm
Compound Preparation and Storage
  • Prepare a 10 mM stock solution of this compound in DMSO
  • Aliquot and store at -20°C protected from light for up to 6 months
  • Avoid repeated freeze-thaw cycles by preparing single-use aliquots
  • On the day of treatment, prepare working concentrations (typically 1-10 μM) by diluting the stock solution in complete cell culture medium
  • Ensure the final DMSO concentration does not exceed 0.1% (v/v) in any treatment condition, including vehicle controls
Cell Seeding and Treatment Procedure
  • Cell Preparation:

    • Harvest exponentially growing TT cells using trypsin-EDTA
    • Centrifuge at 300 × g for 5 minutes and resuspend in fresh complete medium
    • Count cells using a hemocytometer or automated cell counter and adjust concentration to 5 × 10⁴ cells/mL
  • Plate Seeding:

    • Seed TT cells in 96-well plates at a density of 1.5 × 10⁴ cells/well in 100 μL complete medium
    • Include blank wells (medium only) for background subtraction
    • Include vehicle control wells (0.1% DMSO) for normalization
    • Allow cells to adhere overnight in a CO₂ incubator (37°C, 5% CO₂)
  • Compound Treatment:

    • After 24 hours, prepare fresh treatment solutions in complete medium
    • Remove old medium from wells and replace with 100 μL of treatment solutions containing:
      • Vehicle control (0.1% DMSO)
      • This compound (1, 2.5, 5, 7.5, and 10 μM)
      • Positive control for cytotoxicity (e.g., 10 μM staurosporine) if desired
    • Treat cells for 48-72 hours based on experimental design
  • Proliferation Assessment:

    • After treatment, add 10 μL of WST-1 or MTT reagent to each well according to manufacturer's instructions
    • Incubate for 2-4 hours at 37°C
    • Measure absorbance at 440-490 nm using a microplate reader
    • Perform measurements at 24, 48, and 72 hours for time-course experiments

Table 2: Recommended Treatment Conditions for Proliferation Assays

Condition This compound Concentration DMSO Concentration Treatment Duration Replicates
Blank None None 48-72 hours n=6
Vehicle Control None 0.1% 48-72 hours n=6
Low Dose 1 μM 0.1% 48-72 hours n=6
Medium Dose 5 μM 0.1% 48-72 hours n=6
High Dose 10 μM 0.1% 48-72 hours n=6
Positive Control Compound-specific As recommended 48-72 hours n=6

Data Analysis and Interpretation

Calculation of Cell Viability and Proliferation Inhibition
  • Background Subtraction:

    • Subtract the average absorbance of blank wells (medium only) from all experimental values
  • Viability Calculation:

    • Calculate percentage viability using the formula: % Viability = (Absorbance of treated well / Average absorbance of vehicle control) × 100
  • Dose-Response Analysis:

    • Plot % viability against log₁₀(concentration) of this compound
    • Fit data to a sigmoidal dose-response curve using appropriate software (GraphPad Prism, R)
    • Calculate IC₅₀ values (concentration causing 50% inhibition of proliferation)
  • Statistical Analysis:

    • Perform experiments with at least three biological replicates (independent experiments)
    • Use one-way ANOVA with post-hoc testing to compare treatment groups to vehicle control
    • Consider p-values < 0.05 as statistically significant
Expected Results and Interpretation

In TT cells, this compound typically demonstrates dose-dependent inhibition of cell proliferation with IC₅₀ values in the low micromolar range (approximately 5-7 μM based on published studies). The anti-proliferative effects become evident within 24-48 hours of treatment and are sustained through 72 hours. At concentrations ≥ 10 μM, this compound may induce significant cytotoxicity and apoptosis, as confirmed by complementary assays. The reduction in proliferation should correlate with decreased RET protein expression and STAT3 phosphorylation, confirming the compound's dual mechanism of action.

Table 3: Typical Experimental Results for this compound in MTC Models

Parameter Vehicle Control Adefovir 1 μM Adefovir 5 μM Adefovir 10 μM
Cell Viability (%) 100 ± 5 85 ± 7 52 ± 6 35 ± 5
RET mRNA Expression 100 ± 8 80 ± 9 45 ± 7 30 ± 6
STAT3 Phosphorylation 100 ± 10 75 ± 8 50 ± 9 25 ± 7
Apoptotic Cells (%) 5 ± 2 12 ± 3 28 ± 4 45 ± 5
Cell Cycle Arrest Normal distribution G1 accumulation S-phase delay S-phase arrest

Additional Supporting Assays

Apoptosis Analysis by Flow Cytometry

To complement proliferation data, apoptosis analysis provides mechanistic insight into this compound's anti-tumor effects. After treatment, harvest TT cells and stain with Annexin V-FITC and propidium iodide according to manufacturer protocols. Analyze using flow cytometry to distinguish viable (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic (Annexin V⁻/PI⁺) populations. This compound typically increases the percentage of apoptotic cells in a dose-dependent manner, with significant effects observed at 5-10 μM after 48 hours.

RET Expression Monitoring

The HEK293-RET reporter cell line provides a specific tool for evaluating RET transcriptional inhibition. Seed HEK293-RET cells at 1.5 × 10⁴ cells/well in 96-well plates and treat with this compound (1-10 μM) for 48 hours. Measure luciferase activity using the Steady-Glo Luciferase Assay System according to manufacturer instructions. Additionally, assess endogenous RET expression in TT cells using RT-PCR and Western blotting to confirm effects at both transcriptional and translational levels.

STAT3 Phosphorylation Assessment

Evaluate STAT3 signaling inhibition through Western blot analysis of phosphorylated STAT3. After treatment with this compound, lyse TT cells using RIPA buffer supplemented with phosphatase and protease inhibitors. Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with antibodies against p-STAT3 (Tyr705), total STAT3, and loading control (e.g., β-actin). This compound typically shows dose-dependent reduction in STAT3 phosphorylation with minimal effect on total STAT3 protein levels.

G Experimental Workflow for MTC Proliferation Assay cluster_day1 Day 1: Cell Seeding cluster_day2 Day 2: Compound Treatment cluster_day4 Day 4-5: Analysis A Harvest TT cells (5×10⁴ cells/mL) B Seed 96-well plate (1.5×10⁴ cells/well) A->B C Incubate 24h (37°C, 5% CO₂) B->C D Prepare treatment solutions (1-10 μM) C->D 24h later E Replace medium with treatments D->E F Incubate 48-72h (37°C, 5% CO₂) E->F G Add detection reagent (WST-1/MTT) F->G 48-72h later H Incubate 2-4h (37°C) G->H I Measure absorbance at 440-490 nm H->I

Technical Notes and Implementation Considerations

  • Quality Control: Regularly monitor cell line authentication and mycoplasma contamination to maintain experimental integrity
  • Controls: Include appropriate controls in every experiment to account for potential solvent effects and technical variability
  • Dose Selection: Based on published studies, the 5 μM concentration of this compound appears to be the most informative for observing significant anti-proliferative effects without excessive cytotoxicity
  • Time Course: Consider including multiple time points (24, 48, 72 hours) in initial experiments to characterize the temporal dynamics of the response
  • Combination Studies: this compound shows enhanced cytotoxicity when combined with ATR inhibitors, suggesting potential for combination therapy approaches
  • Data Reproducibility: Perform at least three independent experiments to ensure findings are reproducible and statistically robust

Conclusion

The protocols outlined in this application note provide a comprehensive framework for investigating the anti-proliferative effects of this compound in MTC models. The detailed methodologies enable researchers to reliably assess the compound's activity, mechanism of action, and potential therapeutic utility. The unique dual mechanism targeting both RET transcription and STAT3 signaling positions this compound as a promising repurposing candidate for MTC therapy, particularly in cases where resistance to current tyrosine kinase inhibitors has developed. These standardized protocols will facilitate further investigation and validation of this compound's potential in thyroid cancer therapeutics.

References

Application Notes and Protocols: Investigating Adefovir Dipivoxil-Induced Apoptosis in Medullary Thyroid Cancer (TT) Cells

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Drug repurposing represents an innovative strategy in oncology therapeutics, offering the distinct advantage of utilizing compounds with established safety and pharmacokinetic profiles, thereby significantly reducing the time and cost associated with traditional drug development. Adefovir dipivoxil (ADV), an acyclic nucleoside phosphonate approved for chronic hepatitis B treatment, has recently emerged as a promising candidate for repurposing in oncology due to its newly discovered anti-tumor properties in various cancer models. Recent screening studies have identified ADV as a potent inhibitor of T cell proliferation at nanomolar concentrations, suggesting potential applications in T-cell-mediated autoimmune diseases and cancer therapy. Particularly noteworthy is its recently discovered activity against medullary thyroid carcinoma (MTC), a rare and aggressive thyroid cancer with limited treatment options, especially for cases developing resistance to current tyrosine kinase inhibitors.

This application note provides detailed methodologies and protocols for investigating ADV-induced apoptosis in the human MTC cell line TT, which harbors the RET C634W mutation characteristic of multiple endocrine neoplasia type 2 (MEN2) syndrome. The protocols outlined herein have been optimized to enable researchers to comprehensively evaluate ADV's anti-proliferative effects, its impact on RET gene transcription, and the subsequent induction of apoptosis through both intrinsic pathway activation and STAT3 signaling interference. These standardized approaches facilitate the systematic investigation of ADV's potential as a novel therapeutic agent for MTC and potentially other RET-driven malignancies.

Experimental Findings & Significance

Key Experimental Results

Recent investigations have demonstrated that this compound exerts significant anti-tumor effects in medullary thyroid carcinoma models through multiple complementary mechanisms. At the molecular level, ADV acts as a transcriptional inhibitor of the RET proto-oncogene, substantially reducing both RET mRNA and protein expression in TT cells in a dose-dependent manner. This RET suppression subsequently leads to the inhibition of downstream signaling pathways, including MEK/ERK and PI3K/AKT/mTOR, which are critical for cell growth, invasiveness, and metastasis in MTC. Additionally, ADV directly interferes with STAT3 phosphorylation and demonstrates high binding affinity to STAT3 protein, further disrupting oncogenic signaling networks that promote tumor survival and proliferation.

At the cellular level, ADV treatment results in marked anti-proliferative effects, inducing cell cycle arrest at the G0/G1 phase and activating the intrinsic apoptosis pathway in TT cells. Mechanistic studies reveal that ADV induces DNA double-strand breaks, as evidenced by increased γH2AX foci expression, which subsequently leads to elevated p53-phospho-Ser15 expression. This DNA damage response triggers the transactivation of p21 and PUMA by p53, ultimately executing the apoptotic program. These multifaceted mechanisms collectively contribute to ADV's potent anti-tumor activity against MTC cells, positioning it as a promising therapeutic candidate for further investigation.

Table 1: Key Findings on this compound Mechanisms in TT Cells

Experimental Aspect Key Finding Significance
RET Expression Dose-dependent reduction of RET mRNA and protein Targets fundamental driver of MTC pathogenesis
STAT3 Signaling Inhibition of phosphorylation & high binding affinity Disrupts key survival pathway in cancer cells
Cell Proliferation Significant inhibition of RET-dependent proliferation Direct anti-tumor effect
Apoptosis Induction Activation of intrinsic apoptosis pathway Promotes cancer cell elimination
DNA Damage Response Induction of γH2AX foci & p53-phospho-Ser15 Engages fundamental cell death mechanisms
Research Significance

The discovery of ADV's activity against MTC carries substantial clinical implications, particularly for addressing the critical unmet need for effective therapies in cases of treatment-resistant MTC. Current FDA-approved tyrosine kinase inhibitors (TKIs) like cabozantinib and vandetanib often face challenges with drug resistance and significant adverse effects that may necessitate dose reduction or treatment discontinuation. ADV's unique mechanism of action as a transcriptional inhibitor rather than a direct kinase inhibitor potentially offers a novel approach to overcoming common resistance mechanisms that develop against TKIs. Furthermore, as a repurposed drug with an established safety profile from decades of clinical use in hepatitis B treatment, ADV could potentially transition more rapidly to clinical applications in oncology compared to novel chemical entities, potentially benefiting patients with advanced or treatment-refractory MTC.

From a drug development perspective, the case of ADV exemplifies the power of systematic drug repurposing screening approaches using well-designed cell-based assays. The identification of ADV through a luciferase reporter system driven by the RET promoter validates this methodology as an efficient strategy for discovering transcriptional inhibitors for other oncogenes. Additionally, the multi-mechanistic activity of ADV—simultaneously targeting RET transcription, STAT3 signaling, and inducing DNA damage—suggests potential synergistic opportunities when combined with existing therapies, potentially enabling lower dosing regimens and reduced toxicity profiles while maintaining or enhancing therapeutic efficacy.

Materials and Methods

Cell Culture and Maintenance

TT cells (American Type Culture Collection) should be cultured in DMEM 1640 medium supplemented with 15% heat-inactivated fetal bovine serum (FBS) and maintained in a humidified incubator at 37°C with 5% CO₂. For routine maintenance, cells should be subcultured when they reach 70-80% confluence using 0.25% trypsin-EDTA solution. The culture medium should be refreshed every 2-3 days to maintain optimal growth conditions. It is recommended to use cells within passages 5-20 for experiments to ensure genetic stability and consistent responses. For the HEK293-RET luciferase reporter cell line, maintain in DMEM 1640 medium supplemented with 9% FBS under identical conditions. Regular testing for mycoplasma contamination is strongly advised to ensure experimental integrity.

Table 2: Key Reagents and Equipment for Apoptosis Assays

Category Specific Reagents/Equipment Specifications/Notes
Cell Lines TT cells (ATCC) Human medullary thyroid carcinoma cells
HEK293-RET RET promoter-luciferase reporter system
Critical Reagents This compound (Selleckchem) Prepare 10 mM stock in DMSO; store at -20°C
Anti-CD3ε (OKT-3) & anti-CD28 For T-cell stimulation controls
Antibodies for RET, p-STAT3, PARP-1, p53 Western blot analysis
Assay Kits Cell Trace CFSE Proliferation Kit Cell proliferation tracking
Steady-Glo Luciferase Assay System RET promoter activity measurement
Annexin V-FITC/PI Apoptosis Detection Apoptosis quantification
Equipment Flow cytometer (FACSCalibur or equivalent) Cell cycle & apoptosis analysis
Betaplate liquid scintillation counter [³H]-TdR incorporation measurements
Gel electrophoresis & transfer system Protein and DNA analysis
This compound Treatment Protocol

Prepare a 10 mM stock solution of ADV in DMSO and store at -20°C in small aliquots to prevent freeze-thaw cycles. For treatment experiments, prepare working concentrations by diluting the stock solution in complete cell culture medium, ensuring that the final DMSO concentration does not exceed 0.1% (v/v) in any treatment condition. Include appropriate vehicle controls with equivalent DMSO concentrations in all experiments. Based on published studies, effective concentrations for TT cells typically range from 1-10 μM, with specific concentrations dependent on the assay duration and experimental objectives. For time-course experiments, recommended treatment durations range from 24 to 72 hours, with key molecular events typically observable within 24-48 hours of treatment.

Apoptosis Analysis Protocols
3.3.1 DNA Fragmentation Analysis (DNA Laddering)

Harvest approximately 1×10⁶ cells per treatment condition by gentle centrifugation (300 × g for 5 minutes). Wash cells twice with cold PBS and resuspend in 500 μL of DNA extraction buffer (10 mM Tris-HCl, pH 8.0, 100 mM EDTA, 0.5% SDS). Add RNase A to a final concentration of 100 μg/mL and incubate at 37°C for 1 hour. Subsequently, add proteinase K to a final concentration of 200 μg/mL and incubate at 50°C for 3 hours or overnight. Extract DNA with equal volumes of phenol:chloroform:isoamyl alcohol (25:24:1) and precipitate with 1/10 volume of 3M sodium acetate and 2 volumes of 100% ethanol at -20°C overnight. Centrifuge at 12,000 × g for 30 minutes, wash the DNA pellet with 70% ethanol, air-dry, and resuspend in TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0). Analyze DNA fragmentation by electrophoresis on a 1.5% agarose gel containing ethidium bromide (0.5 μg/mL) at 80V for 2-3 hours. Visualize DNA laddering under UV illumination, which appears as a characteristic pattern of ~180-200 base pair multiples resulting from internucleosomal cleavage.

3.3.2 Western Blot Analysis for Apoptosis Markers

Lyse cells in CHAPS lysis buffer (2% CHAPS, 10 mM Tris-HCl, pH 7.4, 150 mM NaCl, 5 mM EDTA) supplemented with protease and phosphatase inhibitors. Determine protein concentration using a Bradford or BCA assay. Separate 30-50 μg of total protein by SDS-PAGE on 4-12% gradient polyacrylamide gels and transfer to PVDF membranes. Block membranes with 5% non-fat dry milk in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. Incubate with primary antibodies against cleaved PARP-1, cleaved caspase-3, p53-phospho-Ser15, PUMA, p21, and β-actin (loading control) diluted in blocking buffer overnight at 4°C. After washing, incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence substrate and visualize with a digital imaging system. Densitometric analysis of band intensities should be normalized to loading controls for quantitative comparisons.

3.3.3 Flow Cytometric Analysis of Apoptosis

For Annexin V/PI staining, harvest approximately 5×10⁵ cells per condition and wash twice with cold PBS. Resuspend cells in 100 μL of binding buffer and add 5 μL of Annexin V-FITC and 5 μL of propidium iodide (50 μg/mL). Incubate for 15 minutes at room temperature in the dark, then add 400 μL of binding buffer and analyze within 1 hour using a flow cytometer with appropriate filters for FITC and PI. For cell cycle analysis, fix 1×10⁶ cells in 70% ethanol at -20°C for at least 2 hours. After fixation, wash cells with PBS and treat with RNase A (100 μg/mL) for 30 minutes at 37°C. Then stain with propidium iodide (50 μg/mL) for 30 minutes at room temperature in the dark. Analyze DNA content by flow cytometry, recording at least 10,000 events per sample. Use appropriate software to quantify the percentage of cells in sub-G1 (apoptotic), G0/G1, S, and G2/M phases of the cell cycle.

Experimental Workflows & Signaling Pathways

ADV-Induced Apoptosis Signaling Pathway

adv_apoptosis_pathway ADV This compound RET_suppression RET Transcriptional Suppression ADV->RET_suppression Inhibition STAT3_inhib STAT3 Phosphorylation Inhibition ADV->STAT3_inhib Inhibition DNA_damage DNA Double-Strand Breaks (γH2AX) ADV->DNA_damage Induction apoptosis Apoptosis Execution RET_suppression->apoptosis Contributes to STAT3_inhib->apoptosis Enhances p53_activation p53 Phosphorylation (Ser15) DNA_damage->p53_activation Activates p21 p21 Transactivation p53_activation->p21 Transactivates PUMA PUMA Transactivation p53_activation->PUMA Transactivates cell_cycle_arrest Cell Cycle Arrest (G0/G1 Phase) p21->cell_cycle_arrest Induces PUMA->apoptosis Activates cell_cycle_arrest->apoptosis Facilitates

Diagram 1: this compound-Induced Apoptosis Signaling Pathway in TT Cells. ADV triggers multiple pro-apoptotic mechanisms including RET suppression, STAT3 inhibition, and DNA damage induction, converging on p53-mediated apoptosis execution [1] [2].

Experimental Workflow for ADV Apoptosis Assays

adv_workflow cell_culture Cell Culture & Maintenance (TT cells in DMEM + 15% FBS) adv_treatment This compound Treatment (1-10 µM, 24-72 hours) cell_culture->adv_treatment molecular_analysis Molecular Analysis adv_treatment->molecular_analysis cellular_analysis Cellular Analysis adv_treatment->cellular_analysis ret_pcr RT-PCR for RET mRNA molecular_analysis->ret_pcr western_blot Western Blotting (RET, p-STAT3, apoptosis markers) molecular_analysis->western_blot luciferase Luciferase Reporter Assay (RET promoter activity) molecular_analysis->luciferase dna_ladder DNA Fragmentation Analysis (Gel electrophoresis) cellular_analysis->dna_ladder annexin_flow Annexin V/PI Flow Cytometry cellular_analysis->annexin_flow cell_cycle Cell Cycle Analysis (PI staining) cellular_analysis->cell_cycle data_integration Data Integration & Analysis ret_pcr->data_integration western_blot->data_integration luciferase->data_integration dna_ladder->data_integration annexin_flow->data_integration cell_cycle->data_integration

Diagram 2: Comprehensive Experimental Workflow for Assessing ADV-Induced Apoptosis. This integrated approach combines molecular and cellular techniques to comprehensively evaluate ADV's mechanisms of action [2] [3].

Troubleshooting & Technical Considerations

Common Experimental Challenges

Several technical challenges may arise when conducting ADV apoptosis assays in TT cells. Inconsistent apoptosis induction across experiments may result from variations in cell passage number, serum batch differences, or slight deviations in ADV stock solution preparation. To address this, maintain meticulous records of cell passage numbers, use the same serum batch for related experiments, and prepare fresh ADV working solutions from concentrated stocks for each experiment. For weak or inconsistent DNA laddering, ensure adequate cell numbers (minimum 1×10⁶ cells per condition), extend the proteinase K digestion time to overnight, and avoid excessive DNA shearing during extraction. If western blot signals for phosphorylation targets are weak, freshly supplement lysis buffers with phosphatase inhibitors, process samples immediately on ice, and optimize antibody concentrations and exposure times.

For flow cytometry issues with high background in Annexin V staining, ensure that cells are not over-trypsinized during harvesting, use calcium-containing binding buffer as specified, and analyze samples immediately after staining. If cell cycle analysis shows excessive debris, improve cell fixation by adding cold ethanol dropwise while vortexing gently, and ensure thorough RNase treatment to eliminate RNA contamination. When working with the HEK293-RET luciferase reporter system, maintain consistent cell passage practices to prevent loss of reporter expression, and include both positive and negative controls in each assay plate to normalize for inter-experiment variability.

Optimization Recommendations

To enhance the quality and reproducibility of ADV apoptosis assays, several optimization strategies are recommended. For dose-response studies, include a broad concentration range (0.1-20 μM ADV) with 8-10 data points to accurately determine IC₅₀ values. Include time-course analyses at 6, 12, 24, 48, and 72 hours to capture the progression of molecular events from early signaling changes to late apoptosis execution. When assessing DNA damage response, combine multiple detection methods such as γH2AX immunofluorescence for direct visualization of foci and western blotting for quantification.

For more physiologically relevant models, consider implementing 3D culture systems such as spheroids or collagen-embedded TT cells to assess ADV efficacy in tissue-like contexts. When investigating mechanism-specific effects, include genetic validation approaches such as siRNA-mediated knockdown of putative targets like p53 to confirm pathway specificity. Finally, for translational relevance, consider combination treatments with standard care agents like cabozantinib or vandetanib to identify potential synergistic effects that might inform future clinical applications.

References

Introduction to Organoids in Toxicity Screening

Author: Smolecule Technical Support Team. Date: February 2026

Organoids are three-dimensional, self-organizing structures derived from stem cells that recapitulate the structural and functional complexity of human organs. They offer a superior alternative to traditional 2D cell cultures and animal models for toxicity assessment, as animal models often have poor predictive power due to inter-species differences [1] [2].

This is particularly relevant for drugs such as adefovir dipivoxil, an antiviral prodrug. While effective, its use is associated with a risk of nephrotoxicity [3] [4]. Adefovir is a substrate for organic anion transporters (OATs), and its cytotoxicity in renal cells is highly dependent on intracellular concentrations determined by these transporters [4]. Organoid models that express these key transporters can provide a more human-relevant and predictive safety profile.

Organoid Models for Hepatotoxicity and Nephrotoxicity

The tables below summarize two advanced organoid models suitable for investigating organ-specific toxicities, such as those potentially caused by this compound.

Table 1: Immune-Competent Human Liver Organoid Model [5] [6]

Feature Description
Application Modeling Idiosyncratic Drug-Induced Liver Injury (iDILI), a rare immune-mediated toxicity.
Platform Type Liver organoid microarray.
Key Components iPSC-derived liver organoids co-cultured with autologous CD8⁺ T cells from the same donor.
Proof of Concept Successfully replicated immune-mediated toxicity of flucloxacillin in carriers of the HLA-B*57:01 risk gene.
Measured Outcomes T-cell activation, cytokine secretion, and hepatocyte damage.
Key Advantage Captures patient-specific genetic and immune responses, explaining why toxicity occurs only in some individuals.

Table 2: Reporter-Based Human Renal Organoid Model [1]

Feature Description
Application Detection of nephrotoxicants via the oxidative stress pathway.
Platform Type Human iPSC-derived renal organoids with a fluorescent reporter for the HMOX1 gene.
Key Components Engineered iPSCs where the HMOX1 promoter drives a red fluorescent protein (RFP).
Proof of Concept Identified nephrotoxicants like gentamicin and cisplatin in a blind-coded panel of compounds.
Measured Outcomes Fluorescence intensity (HMOX1 induction) and cell viability.
Key Advantage Provides a quantifiable, high-throughput compatible readout for a key stress pathway.

Proposed Experimental Protocol for this compound Screening

Here is a detailed workflow for assessing the nephrotoxicity and hepatotoxicity of this compound using organoids. The diagram below outlines the key stages of the protocol.

G cluster_0 Model Setup (Branching Path) cluster_1 Analysis & Readout (Parallel Paths) Start Protocol Start P1 Organoid Generation • Differentiate hiPSCs into liver or kidney organoids • Engineer HMOX1 reporter  for kidney organoids Start->P1 P2 Model Setup P1->P2 P3 Drug Treatment • Expose organoids to this compound • Include positive controls  (e.g., Cisplatin) • Include negative controls P2->P3 L1 Liver Model: Integrate donor-matched CD8+ T cells P2->L1 K1 Kidney Model: Use HMOX1-reporter organoids P2->K1 P4 Analysis & Readout P3->P4 P5 Data Interpretation P4->P5 L2 Liver Analysis: • T-cell activation (flow cytometry) • Cytokine release (ELISA) • Hepatocyte damage (LDH release) L1->L2 K2 Kidney Analysis: • HMOX1 reporter fluorescence • Cell viability (MTT assay) • Transcriptomic analysis K1->K2 L2->P5 K2->P5

Stage 1: Organoid Generation and Model Setup
  • Liver Organoid Co-culture Model: Follow established protocols to generate liver organoids from human induced pluripotent stem cells (iPSCs) [5] [6]. Differentiate the organoids for 20-25 days to ensure hepatocyte maturity. Isolate CD8⁺ T cells from the same donor's blood. Integrate these immune cells with the mature liver organoids to create the co-culture system.
  • Kidney Organoid Reporter Model: Use a validated protocol (e.g., the Takasato or Morizane protocol) to differentiate hiPSCs into renal organoids containing proximal tubule-like structures [1]. For toxicity screening, utilize a genetically engineered hiPSC line where a fluorescent protein (e.g., RFP) is under the control of the HMOX1 promoter.
Stage 2: Drug Treatment and Exposure
  • Compound Preparation: Prepare a stock solution of this compound in DMSO. serially dilute it in the organoid culture medium to create a concentration range (e.g., 1 µM to 1 mM). Ensure the final DMSO concentration is ≤0.1% and include a vehicle control.
  • Experimental Groups:
    • Test Group: Liver or kidney organoids treated with this compound.
    • Positive Control: Organoids treated with a known nephrotoxicant (e.g., 500 µM Cisplatin [1]) or hepatotoxicant (e.g., Acetaminophen [2]).
    • Negative Control: Organoids treated with vehicle only.
  • Exposure: Treat the organoids for a period of 24 to 72 hours, refreshing the drug-containing medium every 24 hours.
Stage 3: Endpoint Analysis and Data Interpretation

The following diagram illustrates the relationship between the drug's mechanism, its effects on the organoids, and the measurable endpoints.

G A This compound (OAT1/OAT3 substrate) B Uptake into Organoid Cells A->B Transporter-mediated C Intracellular Concentration B->C D Cellular Stress (e.g., Oxidative Stress, DNA synthesis inhibition) C->D E1 Direct Toxicity (Cell Death) D->E1 E2 Induced Stress Response (HMOX1 Activation) D->E2 E3 Immune Activation (in Liver Co-culture) D->E3 M1 Measured Endpoints: • Viability assay (MTT) • LDH release E1->M1 M2 Measured Endpoints: • Fluorescence intensity • RNA-seq E2->M2 M3 Measured Endpoints: • T-cell activation (flow) • Cytokines (ELISA) E3->M3

  • Viability and Cytotoxicity: Quantify overall cell death using a standard MTT assay or by measuring the release of Lactate Dehydrogenase (LDH) into the culture medium. Compare the results of this compound to the positive and negative controls.
  • Cell-Type-Specific Readouts:
    • In Kidney Organoids: Image the HMOX1-reporter organoids using a fluorescence microscope or high-content imaging system. Quantify the mean fluorescence intensity per organoid, which serves a direct measure of oxidative stress.
    • In Liver Organoids: Collect the supernatant and analyze it for inflammatory cytokines (e.g., IFN-γ, TNF-α) using an ELISA kit. Analyze the cells by flow cytometry to check for T-cell activation markers (e.g., CD69).
  • Secondary Validation: For hit compounds, perform additional analyses, such as RNA sequencing to uncover global transcriptomic changes, or immunostaining for specific damage markers (e.g., γH2AX for DNA damage).

Discussion and Future Prospects

The proposed protocol leverages the most current advances in organoid technology to de-risk the development of drugs like this compound.

  • Bridging the Gap: The liver organoid model specifically addresses the challenge of idiosyncratic toxicity, which is unpredictable in animal models and conventional assays [5] [6].
  • Mechanistic Insight: The kidney reporter model moves beyond simple viability to provide a mechanistic readout of the oxidative stress pathway, a key player in drug-induced nephrotoxicity [1].
  • Future Directions: The field is moving towards greater automation and integration. Future work could involve using automated systems to generate organoids for high-throughput screening and incorporating organoids into microfluidic "body-on-a-chip" devices to study multi-organ toxicity [2].

References

Comprehensive Application Notes: Adefovir Dipivoxil Phosphorylation Intracellular Kinetics

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Adefovir Dipivoxil and Its Intracellular Metabolism

This compound (ADV) is an orally administered prodrug that belongs to the class of acyclic nucleotide phosphonates and is clinically approved for the treatment of chronic hepatitis B virus (HBV) infection. As a prodrug, this compound is designed to overcome the high polarity limitations of the parent compound adefovir, which previously restricted its permeability across biological membranes. The strategic modification involving the replacement of the ribose phosphate group with an isopolar phosphonomethyl ether functionality effectively neutralizes the negative charge on the molecule, thereby significantly enhancing its lipid solubility and cellular permeability [1]. This structural optimization allows the drug to efficiently cross the intestinal mucosa and other biological barriers, ultimately leading to improved oral bioavailability of approximately 59% in humans [2].

The intracellular kinetics of this compound phosphorylation represent a critical determinant of its antiviral efficacy and dosing regimen. Upon cellular entry, adefovir undergoes a sequential, enzymatic phosphorylation process to transform into its active metabolite, adefovir diphosphate (adefovir-DP), which functions as a potent competitive inhibitor of viral DNA polymerases [3]. This phosphorylation cascade is characterized by efficient metabolic conversion and a remarkably prolonged intracellular half-life of the active diphosphate form, which collectively enable sustained antiviral activity and support once-daily dosing in clinical practice [4]. The following sections provide a detailed examination of the metabolic pathway, quantitative kinetic parameters, experimental methodologies for investigation, and emerging research applications related to this compound's intracellular phosphorylation kinetics.

Metabolic Activation Pathway and Phosphorylation Kinetics

Sequential Activation Pathway

The metabolic activation of this compound to its therapeutically active form occurs through a well-defined, multi-step pathway that involves both prodrug conversion and sequential phosphorylation:

  • Prodrug Cleavage: Following oral administration, this compound is rapidly absorbed and undergoes hydrolytic cleavage in the intestinal wall and liver, primarily mediated by cellular esterases. This process removes the two pivaloyloxymethyl ester groups, releasing the active parent compound adefovir (PMEA) [3] [5]. The pivoxil moieties significantly enhance cellular permeability and are essential for the oral bioavailability of the drug [6].

  • Initial Phosphorylation: The resulting adefovir molecule is then monophosphorylated by cellular kinases, primarily adenylate kinase 2, to form adefovir monophosphate (adefovir-MP) [5]. This initial phosphorylation step is crucial for retaining the drug within cells and facilitating subsequent activation.

  • Diphosphate Formation: Adefovir monophosphate undergoes further phosphorylation to yield the active metabolite, adefovir diphosphate (adefovir-DP), which is the therapeutically active species responsible for antiviral activity [4]. This conversion may be catalyzed by various cellular enzymes, including nucleoside diphosphate kinase, or potentially through an alternative direct conversion pathway involving 5-phosphoribosyl-1-pyrophosphate synthetase [5].

The visualization below illustrates this sequential metabolic activation pathway:

G ADV This compound (Prodrug) Esterase Esterase-Mediated Hydrolysis ADV->Esterase Adefovir Adefovir (PMEA) Parent Compound Esterase->Adefovir Kinase1 Adenylate Kinase 2 (Initial Phosphorylation) Adefovir->Kinase1 AMP Adefovir Monophosphate (adefovir-MP) Kinase1->AMP Kinase2 Cellular Kinases (Secondary Phosphorylation) AMP->Kinase2 ADP Adefovir Diphosphate (adefovir-DP) ACTIVE METABOLITE Kinase2->ADP

Mechanism of Antiviral Action

The active metabolite, adefovir diphosphate, exerts its antiviral effect through molecular mimicry and competitive inhibition of viral replication:

  • Competitive Inhibition: Adefovir diphosphate structurally resembles the natural substrate deoxyadenosine triphosphate (dATP) and effectively competes with it for incorporation into the growing viral DNA chain by HBV DNA polymerase (reverse transcriptase) [3] [2]. The inhibition constant (Ki) for adefovir diphosphate against HBV DNA polymerase is remarkably low at 0.1 μM, indicating high binding affinity and potency [2].

  • DNA Chain Termination: Once incorporated into the developing DNA strand, adefovir diphosphate causes premature chain termination due to the absence of a 3'-hydroxyl group, which is essential for the formation of phosphodiester bonds with subsequent nucleotides [3] [5]. This termination event halts viral DNA elongation and prevents the production of infectious viral particles.

  • Selectivity Profile: Importantly, adefovir diphosphate demonstrates selective inhibition of viral polymerases over human DNA polymerases. It exhibits significantly weaker activity against human DNA polymerases α and γ, with Ki values of 1.18 μM and 0.97 μM, respectively, contributing to its favorable safety profile [2].

Quantitative Intracellular Kinetic Parameters

Phosphorylation Efficiency and Metabolite Levels

The intracellular phosphorylation of adefovir occurs with notable efficiency, particularly in hepatocytes, which are the primary target cells for HBV therapy. Quantitative assessments using liquid chromatography-tandem mass spectrometry (LC/MS/MS) have revealed distinct phosphorylation patterns across different cell types:

Table 1: Cellular Phosphorylation Efficiency of Adefovir to Adefovir Diphosphate

Cell Type Adefovir-DP Level (pmol/million cells) Adefovir-DP as % of Total Intracellular Adefovir (24h) Experimental Conditions
Primary Human Hepatocytes ~10 44% 10 μM adefovir, 24h incubation [4]
Hep G2 Cells Not specified ~26% 10 μM adefovir, 24h incubation [4]
Huh-7 Cells Not specified Similar to Hep G2 10 μM adefovir, 24h incubation [4]

The data demonstrate that primary hepatocytes exhibit significantly enhanced phosphorylation capability compared to hepatoma cell lines, with adefovir-DP constituting 44% of total intracellular adefovir species in primary cells versus approximately 26% in continuous cell lines [4]. This heightened metabolic capacity in primary cells underscores the tissue-specific efficiency of adefovir activation and partially explains its potent anti-HBV activity in clinical settings.

Intracellular Half-Life and Metabolic Stability

The prolonged intracellular persistence of adefovir diphosphate represents a key pharmacokinetic advantage that supports once-daily dosing and sustained antiviral activity:

Table 2: Intracellular Half-Life of Adefovir Diphosphate in Hepatic Cells

Cell Type/System Half-Life of Adefovir Diphosphate (hours) Experimental Context
Primary Human Hepatocytes (Donor 1) 48 ± 3 Fresh monolayers, 10 μM adefovir [4]
Primary Human Hepatocytes (Donor 2) 33 ± 2 Fresh monolayers, 10 μM adefovir [4]
Hep G2 Cells 33 ± 3 10 μM adefovir incubation [4]
Huh-7 Cells 10 ± 1 10 μM adefovir incubation [4]

The extended intracellular half-life of adefovir-DP, particularly in primary hepatocytes (33-48 hours), enables prolonged antiviral activity and simplified dosing regimens [4]. The considerable variation in half-life between different cell types (10-48 hours) highlights the importance of cell-specific factors in drug persistence, including differences in efflux transport mechanisms and enzymatic degradation pathways. In Huh-7 cells, the notably shorter half-life was found to be transport-dependent, as evidenced by its sensitivity to the transport inhibitor MK-571 [4].

Experimental Protocols for Kinetic Studies

LC/MS/MS Metabolite Quantification Protocol

Objective: To quantitatively measure intracellular concentrations of adefovir and its phosphorylated metabolites (adefovir-MP and adefovir-DP) in hepatic cells.

Materials and Reagents:

  • This compound and adefovir reference standards
  • Stable isotope-labeled internal standards (e.g., 13C15N dATP)
  • Cell culture media and supplements
  • Primary human hepatocytes or hepatoma cell lines (Hep G2, Huh-7)
  • Ice-c methanol for metabolite extraction
  • Ion-pairing reagents: tetrabutylammonium bromide (TBAB)
  • LC/MS/MS system with electrospray ionization

Methodology:

  • Cell Culture and Dosing:

    • Maintain hepatic cells in appropriate media (e.g., EMEM for Hep G2, DMEM for Huh-7) supplemented with 10% FBS.
    • Seed cells at density of 1-2 × 10^6 cells/well in 12-well plates and allow to adhere overnight.
    • Treat cells with 10 μM adefovir (freshly prepared in culture media) for designated time points (typically 0-48 hours).
  • Intracellular Metabolite Extraction:

    • At designated time points, remove media and rapidly wash cells with ice-cold phosphate-buffered saline (PBS).
    • Add 500 μL of ice-cold methanol (-20°C) to each well and incubate at -20°C for 30 minutes.
    • Scrape cells and transfer suspension to microcentrifuge tubes.
    • Centrifuge at 14,000 × g for 10 minutes at 4°C.
    • Collect supernatant and evaporate to dryness under nitrogen stream.
    • Reconstitute in appropriate mobile phase for LC/MS/MS analysis.
  • LC/MS/MS Analysis:

    • Chromatography: Use reverse-phase ion-pairing chromatography with Phenomenex Prodigy 5u ODS C18 column (150 × 2.0 mm).
    • Mobile Phase: Buffer A: 5% acetonitrile, 5 mM TBAB, 25 mM potassium phosphate (pH 6.0); Buffer B: 60% acetonitrile, 5 mM TBAB, 25 mM potassium phosphate (pH 6.0).
    • Gradient Program: 2 min isocratic A, linear gradient to 50% B over 25 min, wash with 100% B, re-equilibration with A.
    • Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM) for specific transitions: adefovir (274.1→162.0), adefovir-MP (354.0→162.0), adefovir-DP (434.0→162.0).
  • Data Analysis:

    • Quantify metabolites using calibration curves with internal standard normalization.
    • Normalize intracellular concentrations to cell number (pmol/million cells) [4] [5].
Radiolabeled Metabolite Tracing and HPLC Analysis

Objective: To track and identify metabolic products of adefovir using radiolabeled compound and characterize phosphorylation pathway.

Materials and Reagents:

  • [3H]-adefovir (specific activity: 1000 dpm/pmol)
  • Cell culture system (Hep G2 cells recommended)
  • Calf intestinal alkaline phosphatase (CIP)
  • HPLC system with radioactivity detector
  • Ion-pairing reagents as above

Methodology:

  • Cell Treatment and Metabolite Extraction:

    • Incubate Hep G2 cells with 10 μM [3H]-adefovir for 24 hours.
    • Extract intracellular metabolites using methanol extraction as described above.
  • Chromatographic Separation:

    • Use identical HPLC conditions as described in Section 4.1.
    • Monitor eluent using radioactivity flow detector.
    • Identify metabolite peaks by comparison with authentic standards.
  • Dephosphorylation Confirmation:

    • Treat aliquots of extracted metabolites with calf intestinal alkaline phosphatase (10 U, 37°C, 2 hours).
    • Re-analyze dephosphorylated samples by HPLC.
    • Confirm phosphorylated metabolites by observed shift in retention time to parent adefovir peak following phosphatase treatment [5].
  • Data Interpretation:

    • Distinguish adefovir-derived metabolites from potential adenosine contaminants based on differential sensitivity to phosphatase treatment.
    • Calculate relative abundance of each metabolite species as percentage of total radioactivity [5].

The experimental workflow for comprehensive kinetic analysis is illustrated below:

G Cell Cell Culture Setup (Hepatocytes/Hep G2/Huh-7) Treatment Drug Treatment (10 μM adefovir or [3H]-adefovir) Cell->Treatment Extraction Metabolite Extraction (Ice-cold methanol) Treatment->Extraction Analysis1 LC/MS/MS Analysis (MRM quantification) Extraction->Analysis1 Analysis2 HPLC with Radioactivity Detection Extraction->Analysis2 Data1 Quantitative Kinetic Data (Concentrations, Half-life) Analysis1->Data1 Dephosph Dephosphorylation (Alkaline Phosphatase) Analysis2->Dephosph For confirmation Data2 Metabolite Identification (Phosphorylation pathway) Analysis2->Data2 Dephosph->Data2

Emerging Research Applications and Novel Findings

Repurposing for Medullary Thyroid Carcinoma (MTC)

Recent investigations have revealed that this compound possesses unexpected transcriptional modulatory properties independent of its antiviral activity:

  • RET Proto-oncogene Suppression: Through cell-based luciferase reporter screening, this compound was identified as a potent transcriptional inhibitor of the RET proto-oncogene, which plays a critical role in the pathogenesis of medullary thyroid carcinoma [6]. Treatment with this compound resulted in significant reduction of endogenous RET protein expression in MTC TT cells.

  • STAT3 Signaling Interference: Mechanistic studies demonstrated that this compound directly interferes with STAT3 phosphorylation and exhibits high binding affinity for STAT3 protein, suggesting a multimodal antitumor mechanism in RET-driven malignancies [6].

  • Antiproliferative and Pro-apoptotic Effects: In MTC cell lines, this compound treatment effectively inhibited RET-dependent cell proliferation and increased apoptosis, highlighting its potential as a therapeutic candidate for repurposing in oncology [6].

Investigational Use in Acute Myeloid Leukemia (AML)

Emerging preclinical evidence indicates that this compound exhibits antileukemic activity against specific AML subtypes:

  • Single-agent Activity: this compound demonstrated significant dose-dependent reduction of cell growth and increased apoptosis in FLT3-ITD+ AML cell lines (MV4-11 IC50: 97 nM; Molm-13 IC50: 0.816 μM) and primary CD34+ blasts from refractory/relapsed AML patients, while sparing healthy donor cells [7].

  • Synergistic Combinations: The combination of this compound with venetoclax (BCL-2 inhibitor) showed marked synergistic activity (combination index < 1.0) in reducing viability of AML cells and primary patient blasts [7].

  • Metabolic Mechanism: RNA-Seq analysis revealed that this compound treatment downregulates oxidative phosphorylation, glycolysis, and MYC target genes while upregulating p53 pathway and apoptosis signaling in AML cells [7]. This metabolic reprogramming activity represents a novel mechanism distinct from its antiviral action.

  • In Vivo Validation: In murine models of human AML, the combination of this compound with venetoclax significantly prolonged survival compared to either agent alone (median survival: 59.5 days vs 52 days with adefovir, 40 days with venetoclax, and 40.5 days with vehicle) [7].

Conclusion and Research Implications

The intracellular phosphorylation kinetics of this compound play a fundamental role in its therapeutic efficacy, characterized by efficient conversion to the active diphosphate metabolite and an extended intracellular half-life that enables sustained antiviral activity. The experimental protocols outlined herein provide robust methodologies for investigating these kinetic parameters in relevant cellular models, with LC/MS-MS emerging as the gold standard for precise metabolite quantification.

The ongoing research into novel applications of this compound beyond virology, particularly in oncology, underscores the importance of understanding its complete pharmacological profile and molecular mechanisms. The recently discovered effects on RET transcription in medullary thyroid carcinoma and the synergistic antileukemic activity with venetoclax in AML highlight the potential for therapeutic repurposing of this well-characterized agent. Future research directions should focus on elucidating the precise molecular mechanisms underlying these non-antiviral activities and exploring potential applications in other disease contexts characterized by dysregulated signaling pathways identified in these studies.

References

Comprehensive HPLC Analysis and Sample Preparation Protocols for Adefovir Dipivoxil

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Analytical Methods for Adefovir Dipivoxil

This compound is an orally administered prodrug of adefovir, classified as a nucleotide analogue reverse transcriptase inhibitor used primarily for treating chronic hepatitis B. Analytical methods for quantifying this compound and its metabolites are essential for pharmaceutical quality control, therapeutic drug monitoring, and pharmacokinetic studies. High-performance liquid chromatography (HPLC) techniques offer the specificity, accuracy, and sensitivity required for analyzing this compound in various matrices, including bulk drug substances, pharmaceutical formulations, and biological samples.

The development of robust analytical methods must consider the chemical properties of this compound, its stability profile, and the complex matrices in which it may be quantified. This document provides detailed protocols for sample preparation and HPLC analysis of this compound, validated according to international guidelines to ensure reliability and reproducibility. These methods have been carefully selected to address diverse application needs, from routine quality control in pharmaceutical manufacturing to sensitive bioanalysis in clinical research.

HPLC Analysis Methods Overview

Researchers have developed and validated several HPLC-based methods for quantifying this compound and its active metabolite, adefovir, across different sample types. These methods offer varying degrees of sensitivity, specificity, and throughput to accommodate diverse analytical requirements. The selection of an appropriate method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and intended application.

The following table summarizes two established HPLC methods for adefovir analysis, each optimized for specific applications and matrices:

Table 1: Comparison of HPLC-based methods for adefovir analysis

Method Parameter Stability-Indicating RP-HPLC [1] LC-MS/MS Method [2]
Application Bulk drug and tablet dosage forms Human serum and urine
Analyte This compound Adefovir (PMEA)
Separation Column C18 column Dikma Diamonsil C18 (250 × 4.6 mm; 5 µm)
Mobile Phase Acetonitrile-citrate buffer (10 mM, pH 5.2) (36:64, v/v) 0.1 mM ammonium formate buffer (pH 2.5)-methanol (gradient elution)
Flow Rate 1.5 mL/min 1.0 mL/min
Detection UV at 260 nm MS/MS (ESI negative mode, m/z 272.0 → 134.0)
Retention Time 5.8 ± 0.01 min Not specified
Linearity Range 0.5-16 μg/mL 0.5-1000 ng/mL (serum); 2.0-1000 ng/mL (urine)
LOD/LOQ LOD: 0.12 μg/mL; LOQ: 0.35 μg/mL LOD: Not specified; LOQ: 0.5 ng/mL (serum; 2.0 ng/mL (urine)

The stability-indicating RP-HPLC method is particularly valuable for pharmaceutical analysis as it effectively separates this compound from its degradation products, allowing accurate quantification of the active ingredient in stability samples. This method employs isocratic elution with a runtime of less than 7 minutes, making it efficient for routine quality control applications. The method has been validated according to international guidelines and demonstrates excellent linearity, precision, accuracy, and specificity for the analysis of bulk drug substances and tablet formulations [1].

For biological samples, the LC-MS/MS method provides significantly higher sensitivity, with a lower limit of quantification of 0.5 ng/mL in human serum. This sensitivity is essential for pharmacokinetic studies following therapeutic dosing. The method uses gradient elution and negative ionization electrospray mass spectrometry for detection, achieving the specificity required for complex biological matrices. The sample preparation involves protein precipitation with methanol, followed by concentration and reconstitution, to achieve the necessary sensitivity while minimizing matrix effects [2].

Detailed Stability-Indicating RP-HPLC Protocol for Pharmaceutical Formulations

Materials and Equipment
  • Reference standards: this compound (purity ≥99%)
  • Solvents: HPLC-grade acetonitrile, citric acid, purified water
  • Equipment: HPLC system with UV/Vis detector, C18 column (250 × 4.6 mm, 5 μm or equivalent), analytical balance, pH meter, vacuum filtration apparatus
  • Glassware: Volumetric flasks (10 mL, 100 mL), pipettes, graduated cylinders
Chromatographic Conditions
  • Mobile phase: Prepare a mixture of acetonitrile and 10 mM citrate buffer (pH 5.2) in a 36:64 (v/v) ratio. Filter through a 0.45 μm membrane filter and degas before use.
  • Flow rate: 1.5 mL/min
  • Detection wavelength: 260 nm
  • Injection volume: 20 μL
  • Column temperature: Ambient (25 ± 2°C)
  • Run time: 7 minutes
  • Retention time: Approximately 5.8 minutes for this compound
Standard Solution Preparation
  • Stock standard solution: Accurately weigh 10 mg of this compound reference standard and transfer to a 100 mL volumetric flask. Dissolve in and dilute to volume with mobile phase to obtain a concentration of 100 μg/mL.
  • Working standard solutions: Prepare a series of working standards by diluting the stock solution with mobile phase to concentrations covering the range of 0.5-16 μg/mL for calibration curve construction.
Sample Preparation for Tablet Formulations
  • Accurately weigh and powder not less than 20 tablets.
  • Transfer a portion of the powder equivalent to 10 mg of this compound to a 100 mL volumetric flask.
  • Add approximately 70 mL of mobile phase, sonicate for 15 minutes with intermittent shaking.
  • Dilute to volume with mobile phase and mix well.
  • Filter through a 0.45 μm membrane filter, discarding the first few mL of the filtrate.
  • Dilute the filtered solution quantitatively with mobile phase to obtain a final concentration within the calibration range (approximately 10 μg/mL).
System Suitability and Method Validation
  • System suitability: Inject six replicates of the standard solution (10 μg/mL). The relative standard deviation (RSD) of peak areas should be ≤2.0%, and tailing factor ≤2.0.
  • Specificity: The method effectively separates this compound from its degradation products formed under stress conditions (acid, base, oxidation, thermal, and photolytic degradation).
  • Linearity: The method demonstrated linearity over the concentration range of 0.5-16 μg/mL with a correlation coefficient (r²) of 0.9999 [1].
  • Accuracy: Recovery studies should yield results between 98-102% of the theoretical value.
  • Precision: Both intra-day and inter-day precision should show RSD values ≤2.0%.

Fig. 1: Workflow for sample preparation and analysis of this compound in pharmaceutical formulations

G cluster_0 Standard Preparation cluster_1 Sample Preparation Start Start Analysis PrepStandard Prepare Standard Solutions Start->PrepStandard PrepSample Prepare Sample Solutions PrepStandard->PrepSample S1 Weigh Reference Standard PrepStandard->S1 Detailed steps HPLC HPLC Analysis PrepSample->HPLC P1 Weigh and Powder Tablets PrepSample->P1 Detailed steps DataAnalysis Data Analysis HPLC->DataAnalysis End End DataAnalysis->End S2 Dissolve in Mobile Phase S1->S2 S3 Dilute to Calibration Range S2->S3 P2 Transfer to Volumetric Flask P1->P2 P3 Add Mobile Phase and Sonicate P2->P3 P4 Filter and Dilute P3->P4

Detailed LC-MS/MS Protocol for Biological Samples

Materials and Equipment
  • Reference standards: Adefovir (PMEA, purity ≥94%), internal standard (entecavir or stable isotope-labeled adefovir)
  • Solvents: HPLC-grade methanol, acetonitrile, formic acid, ammonium formate, trichloroacetic acid
  • Equipment: LC-MS/MS system with electrospray ionization, C18 column, centrifuge, nitrogen evaporator, vortex mixer
  • Consumables: Polypropylene tubes, pipettes, microvials for autosampler
Chromatographic and Mass Spectrometric Conditions
  • Column: Dikma Diamonsil C18 (250 × 4.6 mm; 5 μm) or equivalent
  • Mobile phase A: 0.1 mM ammonium formate buffer in water (pH 2.5 adjusted with formic acid)
  • Mobile phase B: Methanol
  • Gradient program:
    • 0-2.0 min: 5% B
    • 2.0-2.5 min: 5-30% B
    • 2.5-6.0 min: 30% B
    • 6.0-6.1 min: 30-5% B
    • 6.1-8.0 min: 5% B
  • Flow rate: 1.0 mL/min
  • Injection volume: 20 μL
  • Ionization mode: Negative electrospray ionization (ESI-)
  • MRM transitions: m/z 272.0 → 134.0 for adefovir; m/z 276.0 → 149.8 for internal standard
  • Source parameters: Curtain gas (20 psi), source temperature (550°C), ion spray voltage (-4200 V)
Calibration Standards and Quality Control Samples
  • Primary stock solution: Prepare adefovir in purified water at 1.0 mg/mL.
  • Working solutions: Prepare by serial dilution in methanol/water (1:1, v/v) to cover the concentration range of 5-10,000 ng/mL.
  • Calibration standards: Spike blank human serum or urine with working solutions to create calibration curves ranging from 0.5-1000 ng/mL for serum and 2.0-1000 ng/mL for urine.
  • Quality control (QC) samples: Prepare at low, medium, and high concentrations (e.g., 1, 100, and 800 ng/mL for serum; 5, 80, and 800 ng/mL for urine).
Sample Preparation Procedure for Serum
  • Transfer 10 μL of internal standard working solution (10 μg/mL) to a 2.0 mL centrifuge tube and evaporate to dryness.
  • Add 300 μL of human serum sample and vortex for 30 seconds.
  • Add 900 μL of methanol for protein precipitation and vortex for 3 minutes.
  • Centrifuge at 12,000 rpm for 6 minutes.
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen gas at 40°C.
  • Reconstitute the residue with 100 μL of 5% (w/v) trichloroacetic acid by vortexing for 2 minutes.
  • Centrifuge at 12,000 rpm for 5 minutes and transfer the supernatant to an autosampler vial for analysis.
Method Validation Parameters
  • Linearity: The method demonstrated linearity over the range of 0.5-1000 ng/mL for serum and 2.0-1000 ng/mL for urine with correlation coefficients (r²) >0.99 [2].
  • Precision and accuracy: Intra- and inter-day precision should be ≤15% RSD, and accuracy within 85-115% of nominal values.
  • Recovery: Consistent extraction efficiency across the calibration range.
  • Matrix effects: No significant matrix suppression or enhancement.
  • Stability: Bench-top, freeze-thaw, and long-term stability should be established.

Fig. 2: Metabolic pathway and site of this compound toxicity in renal cells

G ADV This compound (Oral Prodrug) Esterases Hydrolysis by Esterases ADV->Esterases PMEA Adefovir (PMEA) Active Metabolite Esterases->PMEA Uptake Renal Tubular Uptake via hOAT1/hOAT3 PMEA->Uptake Intracellular Intracellular Phosphorylation Uptake->Intracellular PMEApp Adefovir Diphosphate (Active Form) Intracellular->PMEApp Toxicity Mitochondrial Toxicity - DNA damage - Altered glucose metabolism - Glycogen accumulation PMEApp->Toxicity High Concentrations

Application Notes and Practical Considerations

Method Selection Guidance

The choice between HPLC-UV and LC-MS/MS methods depends on the specific analytical requirements. HPLC-UV with a stability-indicating method is ideal for pharmaceutical quality control of bulk drug substances and tablet formulations, where analyte concentrations are relatively high and matrix complexity is low. This approach offers cost-effectiveness, ease of method transfer, and compliance with pharmacopeial standards. The stability-indicating capability is particularly valuable for forced degradation studies and shelf-life determination [1].

For bioanalytical applications requiring high sensitivity, such as pharmacokinetic studies, therapeutic drug monitoring, or toxicological investigations, LC-MS/MS is the preferred technique. The enhanced sensitivity of LC-MS/MS allows quantification of adefovir in biological matrices at nanogram-per-milliliter levels, which is necessary given the relatively low systemic concentrations following therapeutic dosing. The specificity of MS/MS detection minimizes interference from endogenous matrix components, providing reliable results in complex biological samples [2].

Stress Testing and Forced Degradation

For comprehensive stability assessment, conduct forced degradation studies under various stress conditions:

  • Acidic hydrolysis: Expose to 0.1-1 M HCl at 60-70°C for 1-24 hours
  • Basic hydrolysis: Expose to 0.1-1 M NaOH at 60-70°C for 1-24 hours
  • Oxidative degradation: Treat with 1-3% hydrogen peroxide at room temperature for 1-24 hours
  • Thermal degradation: Expose solid drug substance to 70-80°C for 1-4 weeks
  • Photolytic degradation: Expose to UV and visible light per ICH guidelines

The stability-indicating method should effectively separate the parent drug from all degradation products, demonstrating method specificity and the ability to accurately quantify this compound in stability samples [1].

System Suitability and Quality Control
  • System suitability tests: Perform daily before sample analysis to ensure chromatographic system performance. Criteria include retention time reproducibility (<2% RSD), peak area precision (<2% RSD), tailing factor (≤2.0), and theoretical plate count (≥2000).
  • Quality control samples: Include QC samples at low, medium, and high concentrations in each analytical batch. The batch is acceptable if at least 67% of QC samples are within 15% of their nominal concentrations.
  • Blank matrices: Analyze blank samples to ensure no interference at the retention times of the analyte and internal standard.
Troubleshooting Common Issues
  • Peak tailing: Check column performance, mobile phase pH, and silanol activity. Consider using end-capped columns or adding triethylamine to the mobile phase.
  • Retention time shifts: Ensure mobile phase preparation consistency, column temperature stability, and adequate column equilibration.
  • Reduced sensitivity (LC-MS/MS): Check ion source cleanliness, nebulizer gas flow, and mobile phase composition. Clean ion source components if necessary.
  • Matrix effects (LC-MS/MS): Use stable isotope-labeled internal standards, optimize sample cleanup, and evaluate matrix effects during method validation.

Conclusion

The HPLC methods detailed in this application note provide robust approaches for analyzing this compound in pharmaceutical formulations and biological samples. The stability-indicating RP-HPLC method offers a reliable solution for quality control laboratories, with the advantage of separating the drug from its degradation products. For sensitive quantification in biological matrices, the LC-MS/MS method provides the necessary specificity and sensitivity for pharmacokinetic studies and therapeutic drug monitoring.

Proper sample preparation is critical for both methods, with protein precipitation and dilution sufficient for pharmaceutical analysis, while biological samples require more extensive processing including protein precipitation and concentration. Method validation following ICH or FDA guidelines ensures reliability and reproducibility of results, supporting the application of these methods in regulatory submissions and clinical studies.

Researchers should select the appropriate method based on their specific analytical needs, considering factors such as required sensitivity, sample throughput, available instrumentation, and intended application. Both methods have been thoroughly validated and applied to real-world samples, demonstrating their utility in pharmaceutical analysis and clinical research.

References

Adefovir dipivoxil polymorphic transformation ionic liquid

Author: Smolecule Technical Support Team. Date: February 2026

Experimental Protocol for Polymorphic Transformation

1. Materials and Preparation

  • Active Pharmaceutical Ingredient (API): Adefovir dipivoxil [1]
  • Ionic Liquids: 1-allyl-3-ethylimidazolium tetrafluoroborate (AEImBF₄) and 1-butyl-2,3-dimethylimidazolium tetrafluoroborate (BDMImBF₄). Dry ionic liquids prior to use to minimize water content [1].
  • Equipment: Jacketed crystallization vessel, temperature-controlled water bath, overhead stirrer with digital RPM control, vacuum filtration setup, analytical balance [1].

2. Transformation Procedure - Prepare ionic liquid mixtures with AEImBF₄/BDMImBF₄ ratios from 3:7 to 6:4 in the crystallization vessel [1]. - Saturate the IL mixture with this compound (metastable NF form) at the chosen transformation temperature (25–100°C) under agitation (300–1000 rpm) [1]. - Maintain the temperature and agitation for the duration of the transformation, periodically monitoring the process via inline analytics or sample withdrawal [1]. - Once the transformation to the stable Form-X is complete, separate the crystals by vacuum filtration [1]. - Wash the crystal cake with a small volume of a low-viscosity, miscible solvent (e.g., ethanol) to remove residual ionic liquid, and dry the final product under vacuum [1].

Quantitative Analysis and Process Control

For systematic development, key parameters and their effects are quantified in the table below.

Table 1: Effects of Operational Parameters on Polymorphic Transformation [1]

Parameter Range Studied Impact on Transformation Kinetics Recommended Condition for Controlled Transformation
Temperature 25°C – 100°C Increased temperature accelerates molecular diffusion and nucleation rates, reducing transformation time. 50°C provides a balance between rapid kinetics and manageable control.
Agitation Rate 300 – 1000 rpm Higher agitation minimizes diffusion layer thickness, enhancing mass transfer of solute. Rates above 700 rpm are optimal. 700 rpm to ensure uniform suspension and consistent mass transfer without excessive shear.
IL Composition (AEImBF₄/BDMImBF₄) 3:7 – 6:4 The IL ratio alters the solvent microenvironment, directly impacting the nucleation energy barrier and transformation pathway. A 1:1 ratio is a suitable starting point for process development.

Characterization of Polymorphic Forms

Table 2: Characterization Techniques for this compound Polymorphs [2]

Technique Application & Key Findings
X-ray Diffraction (XRD) Determines polymorphic structure and identifies unique crystal phases (e.g., new anhydrous N-II and hemihydrate N-I).
Thermogravimetric Analysis (TGA) Determines hydrate content and assesses thermal stability. Distinguishes between anhydrous and hydrate forms.
Differential Scanning Calorimetry (DSC) Reveals solid-state polymorphic transitions upon heating (e.g., N-I → amorphous → Form-V → liquid; N-II → Form-V → liquid).

Mechanism of Ionic Liquid Action

Ionic liquids facilitate polymorphic transformation through several key mechanisms:

  • Hydrogen Bonding Modulation: The imidazolium cation's C2-hydrogen acts as a strong hydrogen bond donor, interacting with the API and influencing crystal nucleation and growth by altering solvation shells and surface energies [3].
  • Solvent Microenvironment Control: The unique cation-anion combination of ILs creates a specific polar and structural environment that stabilizes certain transition states or intermediates during the crystallization process, directing the transformation toward a specific polymorph [1] [3].
  • Thermal Stability: Using AEImBF₄ as a solvent medium prevents hydrolysis of this compound molecules in AEImBF₄-water mixtures at temperatures up to 90°C, enabling high-temperature operations without API degradation [2].

The following diagram illustrates the experimental workflow for the polymorphic transformation of this compound using Ionic Liquids, integrating the key procedural steps and mechanistic insights.

cluster_0 Mechanistic Insights Start Start: Prepare Metastable Polymorph (NF) IL_Prep IL Preparation: - Dry AEImBF₄/BDMImBF₄ - Set composition ratio (3:7-6:4) Start->IL_Prep Transformation Transformation Process: - Temperature (25-100°C) - Agitation (300-1000 rpm) - Solvent-mediated IL_Prep->Transformation Monitor Monitor Transformation (XRD, TGA, DSC) Transformation->Monitor Monitor->Transformation No Complete Transformation Complete (Stable Form-X) Monitor->Complete Yes Harvest Product Harvesting: - Vacuum Filtration - Solvent Wash - Drying Complete->Harvest H_Bond Hydrogen Bonding Modulation H_Bond->Transformation Solvent_Env Solvent Microenvironment Control Solvent_Env->Transformation Thermal Enhanced Thermal Stability Thermal->Transformation

Conclusion

Ionic liquids like AEImBF₄ and BDMImBF₄ provide a highly effective and tunable medium for controlling the polymorphic transformation of this compound. This protocol enables researchers to reliably produce the stable Form-X polymorph by carefully managing thermodynamic and kinetic parameters. The detailed procedures and mechanistic insights offered here can be adapted for the polymorphic design of other pharmaceutical compounds.

References

What is the clinical evidence linking adefovir dipivoxil to nephrotoxicity?

Author: Smolecule Technical Support Team. Date: February 2026

Long-term therapy is connected to renal dysfunction in patients with chronic hepatitis B [1]. The following table summarizes key quantitative evidence from meta-analyses and clinical studies:

Evidence Source Study Details Key Findings on Renal Impact
Meta-analysis (2016) [1] 21 observational studies; 4,276 chronic hepatitis B patients Renal dysfunction was 1.98 times more likely (OR 1.98, 95% CI 1.40–2.80) in patients receiving adefovir therapy compared to non-adefovir groups.
Meta-analysis (Self-controlled studies) [1] 12 self-controlled studies; 2,579 patients The rate of adefovir-associated renal dysfunction was 12% (95% CI 0.08–0.16).
48-Week RCT Analysis [2] Two double-blind, randomized, placebo-controlled studies The 10 mg dose showed no overall median change in serum creatinine or phosphorus. The 30 mg dose showed a slight median increase in serum creatinine (0.2 mg/dL) and a decrease in serum phosphorus (0.1 mg/dL).

What are the risk factors for developing adefovir-associated nephrotoxicity?

Certain patient populations are at higher risk and require closer monitoring [1]:

  • Pre-existing Conditions: Patients with underlying renal insufficiency, hypertension, or diabetes mellitus are more prone to renal dysfunction.
  • Age: Older patients face a higher risk.
  • Concomitant Medications: Using other nephrotoxic agents (e.g., cyclosporine, tacrolimus, aminoglycosides, vancomycin, non-steroidal anti-inflammatory drugs) can increase toxicity [3].
  • Renal Impairment at Baseline: Patients with reduced creatinine clearance are at significant risk and require dose adjustment [3].

How should renal function be monitored during adefovir therapy?

It is recommended that creatinine clearance is calculated in all patients prior to initiating therapy [3]. Monitoring should continue for all patients during treatment, especially those with pre-existing or other risks for renal impairment [3].

The glomerular filtration rate (GFR) is a more sensitive indicator for detecting potential renal impairment earlier than serum creatinine levels [1]. Subgroup analysis showed a higher predictive value for GFR (OR 2.42) compared with serum creatinine levels (OR 1.51) [1].

How is adefovir dipivoxil dosed in patients with renal impairment?

Dosing intervals must be adjusted for patients with baseline renal impairment. The following table outlines the official dosing recommendations for adults [3] [4]:

Creatinine Clearance (mL/min) Recommended Adefovir (10 mg) Dosing Regimen
≥ 50 10 mg every 24 hours
30 - 49 10 mg every 48 hours
10 - 29 10 mg every 72 hours
Hemodialysis Patients 10 mg every 7 days following dialysis

These guidelines were derived from data in patients with pre-existing renal dysfunction and may not be fully appropriate for patients in whom renal insufficiency evolves during treatment. Therefore, clinical response and renal function must be closely monitored [3] [4].

What is the mechanism of adefovir-induced nephrotoxicity?

The primary mechanism is linked to its effect on mitochondria in renal proximal tubule cells. Adefovir is an acyclic nucleoside phosphonate that can inhibit mitochondrial DNA polymerase γ (mtDNA Polγ) [5].

The diagram below illustrates this adverse outcome pathway.

G MIE Molecular Initiating Event (MIE) Inhibition of mtDNA Polγ KE1 Key Event 1 Impairment of mitochondrial DNA replication MIE->KE1 KE2 Key Event 2 Decline in mitochondrial DNA content (mtDNA depletion) KE1->KE2 KE3 Key Event 3 Impaired oxidative phosphorylation (Reduced ATP production) KE2->KE3 KE4 Key Event 4 Cellular energy crisis & ROS increase KE3->KE4 AO Adverse Outcome (AO) Proximal tubule cell damage & Nephrotoxicity KE4->AO

This pathway explains the biochemical observations in clinical practice. The cellular energy crisis in the proximal tubule compromises its reabsorptive function, which can manifest clinically as Fanconi syndrome (e.g., phosphaturia, glycosuria, aminoaciduria) and a gradual increase in serum creatinine [1] [3] [5].

Are there specific experimental protocols for assessing adefovir nephrotoxicity in research?

While the search results do not provide granular laboratory protocols, they highlight key methodologies and endpoints used in clinical studies that can inform experimental design.

  • Primary Endpoints for Renal Function:

    • Glomerular Filtration Rate (GFR): The most sensitive indicator in clinical studies [1].
    • Serum Creatinine: Measured at baseline and during treatment. A confirmed increase of ≥44.2 μmol/L (≈0.5 mg/dL) from baseline is a common definition of nephrotoxicity in trials [1].
    • Serum Phosphorus Levels: Hypophosphatemia is a hallmark of renal tubule damage. A value of <1.5 mg/dL on two consecutive occasions indicates toxicity [2].
  • In Vitro Mechanistic Studies:

    • Research into the AOP suggests key experiments focusing on mtDNA content quantification (e.g., via PCR), assessment of mitochondrial function (e.g., oxygen consumption rate, ATP assays), and markers of oxidative stress in renal proximal tubule cell models [5].

References

Adefovir dipivoxil hypophosphatemia correction

Author: Smolecule Technical Support Team. Date: February 2026

Clinical Features and Management Data

The following table synthesizes key clinical data and management outcomes from documented cases of low-dose adefovir dipivoxil (ADV)-induced hypophosphatemic osteomalacia [1] [2].

Feature/Case Case 1 Case 2 Case 3 Case 4 Case 5
Demographics M, 48 yrs F, 54 yrs F, 68 yrs M, 58 yrs F, 73 yrs
ADV Duration to Dx (months) 68 34 70 105 90
Key Symptoms Limb pain, difficulty walking Bone pain, bedridden Heel pain, walking difficulty Back pain, height loss (8 cm), wheelchair use Generalized bone pain

| Serum Phosphorus (mmol/L) (Normal: 0.80-1.50) | 0.32 | 0.39 | 0.58 | 0.40 | 0.59 | | Serum Alkaline Phosphatase (U/L) (Normal: 50-135) | 297 | 454 | 223 | 540 | 249 | | Urine Phosphorus (mmol/24h) | 32.42 | 3.10 | 5.06 | 7.90 | 15.00 | | Fanconi Syndrome Markers | Glucosuria, Proteinuria | Glucosuria, Proteinuria | - | Glucosuria, Proteinuria | Glucosuria, Proteinuria | | Primary Intervention | ADV discontinued, switched to entecavir | ADV discontinued, switched to entecavir | ADV discontinued, switched to entecavir | ADV discontinued, switched to entecavir | ADV discontinued | | Outcome & Follow-up | Symptoms improved; Persistent elevated urine β2-MG at 22 months | Full recovery; asymptomatic at 26 months | Full recovery; asymptomatic at 22 months | Persistent hypophosphatemia & elevated urine β2-MG at 39 months | Full recovery; asymptomatic at 18 months |

Frequently Asked Questions for a Technical Support Context

Based on the clinical literature, here are answers to questions that may arise in a research or development setting.

Q1: What is the proposed mechanism behind this compound-induced nephrotoxicity? Adefovir is secreted by the renal proximal tubules via organic anion transporters [3]. It is believed to accumulate in these tubular cells, causing mitochondrial toxicity and dysfunction [3]. This damage leads to Fanconi syndrome, a generalized tubular defect that results in the wasting of phosphate, glucose, amino acids, and bicarbonate in the urine [4]. The consequent chronic phosphate wasting depletes the body's phosphate stores, impairing bone mineralization and leading to osteomalacia [3] [4].

Q2: Is the nephrotoxicity caused by low-dose this compound always reversible? No, not always. While the condition is often reversible upon drug discontinuation in many patients [1], case studies show that some patients can have persistent tubular dysfunction and/or hypophosphatemia even years after stopping the drug [1] [2]. In the case series above, two out of five patients had persistently elevated urinary β2-microglobulin (a marker of tubular damage), and one of them also had persistent hypophosphatemia 39 months after adefovir was withdrawn [1] [2].

Q3: What are the key parameters to monitor in a preclinical or clinical setting to detect this toxicity? The research indicates that the following parameters should be monitored regularly:

  • Serum biochemistry: Phosphate, creatinine (and eGFR), alkaline phosphatase (ALP), uric acid, and calcium levels [3] [5].
  • Urine biochemistry: Phosphate excretion (e.g., 24-hour urine phosphate or TmP/GFR), glucose, protein, and specific markers of tubular damage like β2-microglobulin [1] [2].
  • Bone health markers: Bone-specific alkaline phosphatase (BAP) and bone mineral density (BMD) via DXA scan [3].

Proposed Workflow for Clinical Identification and Management

The diagram below outlines the clinical identification and management pathway based on the reviewed cases.

Start Patient on Long-term This compound Symptoms Presents with: • Bone Pain • Muscle Weakness • Mobility Issues Start->Symptoms LabFindings Key Laboratory Findings: • Serum Phosphate ↓ • ALP ↑ • Urine Phosphate ↑ • (Optional) Urine β2-MG ↑ Symptoms->LabFindings Diagnosis Diagnosis: Hypophosphatemic Osteomalacia LabFindings->Diagnosis Action Primary Action: 1. Discontinue ADV 2. Switch Antiviral (e.g., Entecavir) Diagnosis->Action Monitor Monitor Recovery: • Serum Phosphate • Symptoms • Urine β2-MG • Bone Mineral Density Action->Monitor Outcome1 Outcome: Full Recovery Monitor->Outcome1 Outcome2 Outcome: Persistent Tubular Dysfunction Monitor->Outcome2

References

Adefovir dipivoxil Fanconi syndrome diagnosis

Author: Smolecule Technical Support Team. Date: February 2026

FAQs & Troubleshooting Guides

Q1: What is the clinical presentation of ADV-induced Fanconi Syndrome?

Patients typically present with symptoms and laboratory findings resulting from proximal renal tubule dysfunction [1].

  • Common Symptoms: Diffuse bone pain (osteomalacia), muscle weakness, difficulty walking, and fatigue. Pathologic fractures may occur [2] [3].
  • Key Laboratory Findings: The diagnosis is based on a pattern of abnormal results, as summarized in the table below.

Table: Key Diagnostic Parameters for ADV-Induced Fanconi Syndrome

Parameter Normal Range (Approx.) Finding in Fanconi Syndrome Clinical Significance
Serum Phosphate 0.81–1.45 mmol/L [1] Severe Hypophosphatemia (e.g., 0.45 mmol/L) [1] Primary driver of osteomalacia & weakness [2]
Urine Glucose Negative Glycosuria (3+) [1] Indicates renal tubular damage despite normal blood sugar
Serum Uric Acid 202.3–416.5 µmol/L [1] Hypouricemia (e.g., 121.3 µmol/L) [1] Due to impaired tubular reabsorption
Bicarbonate (HCO₃⁻) 22–29 mmol/L [1] Low (e.g., 18.6 mmol/L) [1] Metabolic acidosis
Urine Protein / β2-Microglobulin < 0.3 mg/L [1] Elevated (e.g., 61.3 mg/L) [1] Marker of tubular proteinuria
Alkaline Phosphatase (ALP) 40–130 U/L [1] Elevated (e.g., 254 U/L) [1] Suggests bone turnover from osteomalacia
Q2: What is the underlying mechanism of ADV nephrotoxicity?

ADV is a nucleotide analog that accumulates in and damages the proximal renal tubule cells. The following workflow outlines the key pathological steps and associated signaling pathways based on current research [1] [4].

G ADV_Entry Adefovir Dipivoxil (ADV) Intake Uptake Uptake via Human Renal Organic Anion Transporter (hOAT1) ADV_Entry->Uptake Accumulation Accumulation in Proximal Tubule Cells Uptake->Accumulation Mitochondria Mitochondrial Toxicity (Impaired Energy Metabolism) Accumulation->Mitochondria Signaling Inhibition of: • STAT3 Phosphorylation • MEK/ERK & PI3K/AKT/mTOR? Accumulation->Signaling  Proposed Research  Link Apoptosis Cellular Dysfunction & Apoptosis Mitochondria->Apoptosis Clinical_Outcome Impaired Solute Reabsorption (Fanconi Syndrome) Apoptosis->Clinical_Outcome Signaling->Mitochondria

Q3: How is ADV-induced Fanconi Syndrome diagnosed and managed?

The cornerstone of management is a high index of suspicion in any patient on long-term ADV therapy who presents with new musculoskeletal symptoms or electrolyte imbalances [3].

Diagnostic Protocol:

  • Detailed History: Document the duration and dosage of ADV therapy.
  • Comprehensive Laboratory Workup:
    • Blood: Serum phosphate, potassium, calcium, uric acid, bicarbonate, creatinine, cystatin C, ALP.
    • Urine: Urinalysis for glucose and protein, 24-hour urine or spot urine for phosphate, calcium, uric acid, and low-molecular-weight proteins (β2-microglobulin, RBP).
  • Bone Assessment: DEXA scan for bone mineral density; MRI or bone scintigraphy to identify pseudofractures/osteomalacia [1] [3].

Management Protocol:

  • Discontinue the Offending Agent: Immediately substitute ADV with an alternative antiviral agent with a safer renal profile, such as entecavir [2] [3].
  • Supportive Care & Supplementation:
    • Phosphate Replacement: Oral or intravenous phosphate (e.g., sodium glycerophosphate) [3].
    • Vitamin D and Calcium: Administer active forms like calcitriol and calcium supplements to improve bone mineralization [3].
  • Monitoring: Regular follow-up of symptoms and the same laboratory parameters used for diagnosis is essential to confirm recovery [2] [3].

Table: Clinical Outcomes Following Intervention (Based on Case Reports)

Case Profile ADV Duration Primary Intervention Time to Symptom Improvement Laboratory & Functional Recovery
67-year-old male with peripheral neuropathy [2] ~6 years Switch to entecavir + Phosphate supplement Significant improvement in 5-6 months Muscle weakness resolved; nerve damage improved.
58-year-old male with osteomalacia [1] 10 years ADV discontinued + supportive care Not specified Laboratory parameters normalized upon follow-up.
61-year-old male with multiple fractures [3] 5 years Switch to entecavir + Phosphate/Calcitriol Body pain relieved Phosphate, potassium, ALP normalized in 3 months.

Key Takeaways for Professionals

  • Vigilance is Critical: ADV-induced Fanconi syndrome is a significant adverse effect that can emerge after years of low-dose (10 mg) therapy [1]. It is often misdiagnosed, leading to severe morbidity like fractures.
  • Mechanism Insight: The primary mechanism involves renal tubular uptake via hOAT1 and mitochondrial toxicity, but recent research suggests potential interplay with pathways like STAT3 signaling [1] [4].
  • Management is Effective: The condition is largely reversible upon drug cessation, substitution, and active supplementation, with recovery of laboratory values and clinical function over several months [2] [3].

References

Clinical and Biochemical Hallmarks of ADV-Induced Osteomalacia

Author: Smolecule Technical Support Team. Date: February 2026

The table below synthesizes the key clinical and biochemical manifestations observed in patients, primarily appearing after long-term treatment (median onset of 5 years) [1].

Feature Description / Typical Findings Key References
Primary Symptoms Bone pain (hips, knees, ankles, back), progressive fatigue, muscle weakness, difficulty walking. Pathological fractures are common in severe cases. [2] [3] [4]
Key Biochemical Serum Findings Hypophosphatemia (very common), elevated Alkaline Phosphatase (ALP), hypouricemia, metabolic acidosis, elevated creatinine (indicating renal impairment). [2] [5] [6]
Key Urinary Findings Phosphaturia, glycosuria (without hyperglycemia), proteinuria, elevated urinary β2-microglobulin. This pattern is diagnostic of Fanconi syndrome. [2] [6] [3]
Bone Metabolism Markers Elevated bone resorption markers (e.g., cross-linked N-telopeptide), elevated bone formation markers (e.g., bone-specific ALP). [2] [1]
Radiological Findings Osteoporosis on DXA scan, multiple fractures/pseudofractures on X-ray/CT, abnormally increased uptake on bone scintigraphy. [2] [4] [7]

Mechanism of Toxicity and Pathogenesis

The following diagram illustrates the current understanding of how adefovir dipivoxil leads to osteomalacia.

G ADV This compound (ADV) Long-term administration OAT1 Uptake into proximal tubule cells via OAT1 ADV->OAT1 Accumulation Intracellular Accumulation OAT1->Accumulation Mitochondria Mitochondrial Toxicity & Tubular Cell Apoptosis Accumulation->Mitochondria Fanconi Fanconi Syndrome (Generalized Proximal Tubule Dysfunction) Mitochondria->Fanconi Phosphaturia Phosphaturia Fanconi->Phosphaturia VitD Impaired Vitamin D Activation Fanconi->VitD Hypophosphatemia Hypophosphatemia Phosphaturia->Hypophosphatemia VitD->Hypophosphatemia Contributes to Osteomalacia Defective Bone Mineralization (Osteomalacia) & Bone Pain Hypophosphatemia->Osteomalacia

The core mechanism involves drug accumulation in renal tubular cells leading to Fanconi syndrome [2] [6] [1]. Genetic polymorphisms in drug transporter genes (e.g., ABCC2) may increase susceptibility [5] [1].

Diagnostic & Management Protocol

Diagnostic Workflow

A confirmed diagnosis requires a combination of factors:

  • History: Document long-term ADV use (typically >2-3 years) [1] [7].
  • Biochemical Confirmation: Demonstrate hypophosphatemia with phosphaturia, glycosuria, and proteinuria [6] [7].
  • Bone Assessment: Measure elevated ALP and perform imaging (X-ray, bone scan) to identify fractures or pseudofractures [2] [4].
Management Strategies

The table below outlines the core management principles based on clinical evidence.

Intervention Protocol Details Rationale & Expected Outcome
1. Discontinue/Replace ADV Switch to an alternative antiviral agent with lower nephrotoxicity potential, such as entecavir [6] [3] [4]. This is the most critical step to remove the causative agent and halt ongoing tubular damage.
2. Phosphate Supplementation Oral phosphate supplements (e.g., sodium phosphate syrup). Dosing is titrated based on serum phosphate levels [6] [3]. Corrects the hypophosphatemia directly, providing the necessary substrate for bone mineralization.
3. Active Vitamin D Therapy Calcitriol (1,25-dihydroxyvitamin D3), typically at 0.25-0.5 µg twice daily [2] [6]. Overcomes impaired renal activation of vitamin D, enhances intestinal absorption of calcium and phosphate, and promotes bone healing.
4. Adjunctive Therapy (Severe Cases) Denosumab (60 mg subcutaneously every 6 months) may be considered if bone pain and high bone resorption markers persist despite standard therapy. Crucial note: Must only be given after adequate vitamin D and phosphate repletion to avoid severe hypocalcemia [2]. Suppresses excessive osteoclast activity, which can be a feature in advanced cases, helping to relieve bone pain and improve bone density.

Key Takeaways for Researchers

  • Dose and Duration: Toxicity can occur even at the recommended low dose (10 mg/day), with risk increasing significantly beyond 2 years of therapy [1] [7].
  • Monitoring is Critical: For patients on long-term ADV, regular monitoring of serum phosphate, creatinine, alkaline phosphatase, and routine urinalysis is essential for early detection [7].
  • Recovery is Possible: With timely intervention (drug substitution and supplementation), biochemical parameters and symptoms can significantly improve or fully resolve over several months, though renal impairment may not always be completely reversible [6] [4] [7].

References

Adefovir dipivoxil & Peripheral Neuropathy: Key Facts

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the core information on this adverse effect for researchers and clinicians.

Aspect Summary for Troubleshooting & FAQs
Primary Association Adefovir dipivoxil (ADV)-associated Fanconi syndrome [1] [2].
Clinical Presentation Progressive limb weakness, sensory abnormalities (e.g., coldness, heaviness, burning sensations) [1].

| Key Diagnostic Findings | EMG/NCS: Confirms multiple peripheral nerve damages [1]. Lab Tests: Hypophosphatemia, hypokalemia, metabolic acidosis, glycosuria, proteinuria [1]. | | Proposed Mechanism | ADV impairs proximal renal tubule function → Fanconi syndrome → chronic loss of phosphate/electrolytes → hypophosphatemia → impaired cellular energy metabolism & nerve function → peripheral neuropathy [1]. | | Management & Resolution | 1. Substitute ADV with an alternative antiviral (e.g., entecavir). 2. Supplement phosphate and other electrolytes. 3. Monitor EMG & labs; significant improvement can be seen within 5-6 months [1]. |

Experimental Data & EMG Parameters

For researchers designing studies or analyzing cases, the following table provides quantitative EMG and laboratory data from a published case report, showing significant improvement after intervention [1].

Parameter Jul 2023 (Diagnosis) Jan 2024 (Follow-up) Reference Range Nerve Tested
Phosphate (mmol/L) 0.24 0.94 0.85–1.51 -
CMAP - Peroneal Nerve (mV) 2.2 (Right) / ND (Left) 1.7 (Right) / 2.3 (Left) - Peroneal
MCV - Peroneal Nerve (m/s) 33 (Right) / ND (Left) 34 (Right) / 32 (Left) - Peroneal
CMAP - Tibial Nerve (mV) 3.4 (Left) / 3.7 (Right) 3.9 (Left) / 3.3 (Right) - Tibial
SNAP - Sural Nerve (μV) 12 (Left) / 5 (Right) 13.2 (Left) / 16.9 (Right) - Sural

Abbreviations: CMAP: Compound Muscle Action Potential; MCV: Motor Conduction Velocity; SNAP: Sensory Nerve Action Potential; ND: Not Detected.

Diagnostic & Experimental Protocol

Based on the case report, here is a recommended workflow for diagnosing and investigating ADV-associated peripheral neuropathy.

Start Patient presents with progressive limb weakness or sensory abnormalities A Review patient history for long-term ADV use (typically >4-5 years) Start->A B Conduct laboratory analysis for Fanconi syndrome: - Serum phosphate, potassium - Urine glucose, protein - Arterial blood gas A->B C Perform Electromyography (EMG) and Nerve Conduction Studies (NCS) to confirm peripheral neuropathy and establish baseline B->C D Correlate findings: Fanconi Syndrome + Peripheral Neuropathy in context of ADV therapy C->D E Implement intervention: 1. Substitute ADV with entecavir 2. Initiate phosphate supplementation D->E F Monitor patient response: Repeat EMG/NCS and lab tests at 5-6 month intervals E->F F->D Follow-up

Key Takeaways for Your Content

  • Primary Cause: Peripheral neuropathy is not a direct effect of adefovir but a consequence of drug-induced Fanconi syndrome leading to hypophosphatemia [1].
  • Confirmation: Diagnosis requires corroborating EMG findings with laboratory evidence of renal tubular dysfunction [1].
  • Reversibility: The condition is treatable; neurological and EMG parameters show significant improvement upon ADV discontinuation and supplementation [1].

References

Adefovir dipivoxil creatinine elevation dose adjustment

Author: Smolecule Technical Support Team. Date: February 2026

Renal Dose Adjustment Guidelines

The following table provides the recommended dosing interval for a 10 mg dose of adefovir dipivoxil based on baseline creatinine clearance (CrCl) [1] [2].

Creatinine Clearance (mL/min) Recommended Dosing Regimen
≥ 50 10 mg every 24 hours
30 - 49 10 mg every 48 hours
10 - 29 10 mg every 72 hours
Hemodialysis patients 10 mg every 7 days following dialysis

These dosing interval adjustments are suggested because patients with renal impairment experience significantly increased systemic exposure to adefovir [1]. The safety and effectiveness of these adjustments have not been clinically evaluated and are derived from data in patients with pre-existing renal impairment [1].

Mechanisms & Experimental Considerations

Understanding the mechanisms behind creatinine elevation is crucial for designing robust experiments.

  • Mechanism of Nephrotoxicity: Adefovir is primarily eliminated by the kidneys through a combination of glomerular filtration and active tubular secretion [3] [2]. The active secretion is facilitated by organic anion transporters (OATs) in the proximal tubules [4]. Concentrating the drug in tubular cells via these transporters is linked to mitochondrial toxicity, which can lead to renal tubular nephropathy and elevated serum creatinine [3] [4].
  • Key Drug-Drug Interactions: Concomitant use of drugs that compete for or inhibit renal transporters can increase adefovir exposure.
    • NSAIDs: Ibuprofen co-administration has been shown to increase adefovir Cmax (33%) and AUC (23%) [4] [2]. This interaction is due to competition for renal OATs [4]. In experiments, consider staggering doses or avoiding high-dose NSAIDs.
    • Other OAT substrates: This includes drugs like diuretics, certain antibiotics (e.g., aminoglycosides), and other antivirals [4]. A population PK study confirmed that adefovir's renal elimination involves a saturable, Michaelis-Menten-type process, which can be a source of non-linear kinetics in your data [5].

The following diagram illustrates the clinical and experimental management pathway for this compound-associated creatinine elevation.

Start Observed Creatinine Elevation in Study Assess Assess Renal Function (Calculate CrCl) Start->Assess Decision Is CrCl < 50 mL/min? Assess->Decision Adjust Implement Dosing Interval Adjustment per Guidelines Decision->Adjust Yes Monitor Continue Monitoring: - Renal Function - Concomitant Drugs - Toxicity Signs Decision->Monitor No Adjust->Monitor Investigate Investigate Mechanism: - OAT-mediated Transport - Mitochondrial Toxicity - Drug Interactions (NSAIDs) Monitor->Investigate

Frequently Asked Questions (FAQs)

Q1: What is the clinical evidence for these dose adjustment guidelines? The guidelines are based on pharmacokinetic data showing increased drug exposure in patients with renal impairment. However, the safety and effectiveness of these specific dosing intervals have not been clinically evaluated and were derived from patients with pre-existing renal conditions, not those who developed insufficiency during treatment [1].

Q2: Beyond dose adjustment, what other factors should I control for in my in vivo studies? Carefully control for concomitant medications. Avoid or closely monitor the use of NSAIDs and other known nephrotoxins or OAT substrates, as they can significantly alter adefovir exposure and confound results [4] [2]. Ensure consistent monitoring of hydration status in animal models.

Q3: Are there any emerging research applications for this compound I should be aware of? Yes, recent studies have explored its potential for drug repurposing. This compound has shown antitumor activity in models of medullary thyroid carcinoma (MTC) by inhibiting the RET proto-oncogene and STAT3 signaling [6]. It has also demonstrated synergistic antileukemic activity with venetoclax in acute myeloid leukemia (AML) models by disrupting cellular metabolism and inducing apoptosis [7].

The following diagram outlines these emerging research pathways.

cluster_hepb Approved Indication: Chronic Hepatitis B cluster_cancer Emerging Research: Oncology ADV This compound Metabolite Adefovir Diphosphate (Active Metabolite) ADV->Metabolite HBV Inhibits HBV DNA Polymerase (Reverse Transcriptase) Metabolite->HBV Mech1 Suppresses RET transcription/expression Metabolite->Mech1 Mech2 Interferes with STAT3 phosphorylation Metabolite->Mech2 Mech3 Synergizes with Venetoclax (BCL-2 inhibitor) Metabolite->Mech3 MTC Medullary Thyroid Carcinoma (MTC) Outcome Reduces Cell Viability & Increases Apoptosis MTC->Outcome MTC->Outcome AML Acute Myeloid Leukemia (AML) AML->Outcome Mech1->MTC Mech2->MTC Mech3->AML

References

Adefovir Dipivoxil Resistance Mutations: A Technical Overview

Author: Smolecule Technical Support Team. Date: February 2026

Adefovir dipivoxil resistance primarily involves mutations in the reverse transcriptase (rt) domain of the HBV polymerase. The two most characterized mutations are rtA181V/T (in domain B) and rtN236T (in domain D) [1] [2] [3]. Other mutations, such as rtP237H, rtN238T/D, and rtV214A, have also been associated with reduced ADV susceptibility [4] [2].

The table below summarizes the primary and secondary resistance mutations and their characteristics.

Mutation Domain Significance & Characteristics
rtN236T D Primary resistance mutation; marked reduction in ADV susceptibility; first identified novel mutation [3].
rtA181V/T B Primary resistance mutation; associated with multi-drug resistance; can cause a stop codon (sW172*) in HBsAg, affecting virion secretion [2] [5].
rtV214A Not Specified Reduces sensitivity to ADV; often found as a coexisting mutation [4].
rtP237H Not Specified Reduces sensitivity to ADV [2].
rtQ215S Not Specified Reduces sensitivity to ADV [2].

Resistance Rates and Risk Factors

The risk of ADV resistance is significantly influenced by a patient's prior treatment history. The tables below quantify this risk and show the complexity of mutation patterns.

Patient Population Cumulative Incidence of Genotypic Resistance Source

| Nucleoside/Tide Naïve | Year 1: 0% Year 2: 0.8-3% Year 5: 29% | [6] [2] | | Lamivudine-Resistant | Month 12: 6.4% Month 24: 25.4% | [6] |

Mutation Pattern Prevalence in ADV-Resistant Patients (n=79) Notes
Single rtA181T Mutant 50.6% (40/79) Most common single mutant [4].
Single rtN236T Mutant 6.3% (5/79) Less common as a single mutant [4].
Multiple Mutated Loci 32.9% (26/79) Mutations are often complex and coexist [4].

Experimental Protocols for Detection

Accurate detection of resistance mutations is crucial. Here are detailed methodologies for two common approaches.

Protocol 1: Direct Sequencing of the HBV Polymerase Gene

This protocol is based on a study that identified pre-existing rtN236T mutations in patients with lamivudine resistance [1].

  • HBV DNA Extraction: Use the QIAamp DNA Mini Kit (Qiagen). Extract DNA from 140 µL of serum, eluting in 100 µL of elution buffer.
  • Nested PCR Amplification:
    • First Round Primers: spr1F (5’-GTTCAGGAACAGTAAGCCC-3’) and spr1R (5’- GAAAGGCCTTGTAAGTTGGCG-3’). Use 35 cycles of 94°C for 30s, 56°C for 30s, and 72°C for 40s.
    • Second Round (Nested) Primers: spr2F (5’-GGTGGACTTCTCTCAATTTTCTAGG-3’) and spr2R (5’-ACTTTCCAATCAATAGGCC-3’). Use 35 cycles with an annealing temperature of 50°C for 30s.
  • Sequencing and Analysis: Purify PCR amplicons (730 bp) and perform bi-directional sequencing. Translate nucleotide sequences to amino acid sequences using software like BioEdit and align with reference sequences (e.g., using CLUSTAL W) to identify mutations.
Protocol 2: Restriction Fragment Mass Polymorphism (RFMP) Genotyping

This mass spectrometry-based method offers high sensitivity for detecting emerging mutants [6].

  • PCR Amplification: Design primers that insert specific restriction enzyme recognition sites (MmeI and SspI for rtN236T) into the amplicon.
  • Restriction Digest: Digest the PCR products with MmeI and SspI enzymes at 37°C for two hours.
  • Mass Spectrometry Analysis: Acquire mass spectra using a MALDI-TOF MS system (e.g., Bruker Daltonics Biflex IV). The mass of the cleaved oligonucleotide fragments determines the codon present at position 236.

The following diagram illustrates the key decision points and techniques in the process of detecting and analyzing ADV-resistant mutants.

Start Start: Suspected ADV Resistance DNAExtraction HBV DNA Extraction Start->DNAExtraction Seq Direct Sequencing DNAExtraction->Seq RFMP RFMP Genotyping DNAExtraction->RFMP Analysis Sequence & Phenotypic Analysis Seq->Analysis RFMP->Analysis MutDetect Mutation Detected (rtN236T, rtA181V/T, etc.) Analysis->MutDetect Salvage Implement Salvage Therapy MutDetect->Salvage

Management of ADV Resistance

Upon detection of resistance, modifying the treatment regimen is necessary to re-suppress the virus.

  • Salvage Therapy Options: For patients with ADV resistance (e.g., rtN236T mutant), lamivudine, entecavir, and tenofovir have been used as salvage therapy [2]. The rtA181T/V mutation is a potential multi-drug resistance pathway and may impact tenofovir sensitivity [5].
  • Combination Therapy: To prevent resistance, combination therapy with adefovir and lamivudine in patients with existing lamivudine resistance is a recommended option, as sequential monotherapy promotes multi-drug resistance [2] [5]. A case report demonstrated that even with multiple resistance mutations (rtM204V/I, rtA181V, rtN236T), combination therapy with lamivudine and adefovir can induce a sustained virological response [7].

Frequently Asked Questions (FAQs) for Researchers

Q1: What is the clinical significance of the rtA181V/T mutation beyond causing ADV resistance? The rtA181T mutation introduces a stop codon (sW172*) in the overlapping HBsAg gene. This mutant is defective in virion secretion, is retained in the cell, and can act as a dominant-negative mutant, potentially complicating the interpretation of viral load results [5].

Q2: Are there any genotypic associations with specific ADV resistance mutations? One study of 79 patients in China found that the rtA181T mutant was primarily associated with genotype C HBV, while the rtN236T mutant was primarily associated with genotype B HBV [4]. The clinical implications of this require further investigation.

Q3: How does prior lamivudine resistance impact the development of ADV resistance? Lamivudine-resistant patients have a significantly higher and faster rate of developing ADV resistance compared to treatment-naïve patients. This underscores the importance of using combination therapy rather than sequential monotherapy in this population [6] [5].

References

What is Viral Breakthrough and Why Does It Happen?

Author: Smolecule Technical Support Team. Date: February 2026

Viral breakthrough during ADV therapy is typically defined as a confirmed increase in HBV DNA levels by more than 1 log₁₀ IU/mL from the patient's lowest level (nadir) during treatment [1]. The primary cause is the development of antiviral resistance.

Adefovir Dipivoxil is a nucleotide analogue that inhibits HBV replication by competing with the natural substrate and causing DNA chain termination after its incorporation into viral DNA [2]. With prolonged monotherapy, particularly in patients with pre-existing lamivudine resistance, the virus can mutate, reducing the drug's effectiveness and leading to viral breakthrough [1].

Management Strategies for Viral Breakthrough

The core strategy for managing viral breakthrough on ADV involves combination therapy. The table below summarizes the key approaches based on the reason for breakthrough.

Table 1: Strategies for Managing Viral Breakthrough on this compound

Clinical Scenario Recommended Management Strategy Key Supporting Evidence
Lamivudine-resistant HBV Add ADV to ongoing lamivudine therapy ("add-on") [1]. Superior long-term virological response and lower cumulative probability of breakthrough compared to switching to ADV monotherapy [1].
Inadequate response to ADV monotherapy Add lamivudine (or likely other nucleoside analogues). Using a "roadmap concept" to guide this decision at 6 months can improve outcomes [1]. Adding lamivudine based on early treatment response (HBV DNA ≥ 60 IU/mL at 6 months) improves long-term efficacy [1].
Suspected or confirmed ADV resistance Switch to or add a more potent antiviral agent (e.g., tenofovir). Combination therapy is generally preferred over monotherapy [1]. Adefovir resistance mutations develop more frequently in lamivudine-resistant patients, necessitating a regimen change [1].

Experimental & Monitoring Protocols for Research

For scientists designing studies or troubleshooting in vitro, the following protocols and monitoring parameters are critical.

Quantitative Monitoring Parameters

For in vivo or clinical research, consistent monitoring is essential. The table below outlines key parameters.

Table 2: Key Experimental and Clinical Monitoring Parameters

Parameter Method/Assay Frequency & Significance
Serum HBV DNA Level Quantitative PCR (e.g., COBAS Amplicor Monitor, COBAS TaqMan) [1]. Baseline, 6 months, then every 3-6 months. Primary endpoint for virologic response and breakthrough [1].
Virologic Response HBV DNA < 60 IU/mL [1]. Goal of therapy.
Genotypic Resistance Direct sequencing or restriction fragment mass polymorphism to detect mutations (e.g., rtN236T, rtA181V) [1]. Upon confirmation of virologic breakthrough to guide subsequent therapy [1].
Renal Function Serum creatinine, blood urea nitrogen (BUN), serum phosphorus [3] [4]. Regular monitoring. Nephrotoxicity is a known risk with ADV and may require dose adjustment [3].
Liver Histology Knodell necro-inflammatory score and fibrosis score [4]. Baseline and at study endpoints (e.g., 48 weeks). A key marker of disease progression and treatment efficacy [4].
Detailed Experimental Methodology

Here is a detailed protocol for a key experiment cited in the management strategies.

Protocol: Assessing Treatment Strategy Efficacy in Lamivudine-Resistant HBV (Based on [1])

  • Objective: To retrospectively compare the long-term efficacy of "add-on" strategy versus "switch/combination" strategy using ADV in patients with lamivudine-resistant chronic hepatitis B.
  • Study Groups:
    • "Add-on" group: ADV was added to the ongoing lamivudine regimen (n=79).
    • "Switch/combination" group: Lamivudine was first switched to ADV monotherapy. Lamivudine was later re-added in cases of primary non-response, inadequate response, or virologic breakthrough (n=75). This group was subdivided based on adherence to a treatment roadmap.
  • Key Definitions:
    • Virologic Response: HBV DNA < 60 IU/mL.
    • Virologic Breakthrough: A confirmed increase in HBV DNA > 1 log₁₀ IU/mL from the nadir.
    • Inadequate Response: HBV DNA ≥ 60 IU/mL after 6 months of therapy (used in roadmap guidance).
  • Outcome Measures:
    • Cumulative probability of virologic response.
    • Cumulative probability of virologic breakthrough.
    • Hazard ratio for virologic breakthrough (multivariate analysis).
  • Conclusion: The "add-on" group had a significantly lower risk of virologic breakthrough compared to groups that started with ADV monotherapy, supporting initial combination therapy for lamivudine-resistant HBV [1].

Experimental Workflow for Viral Breakthrough Management

The following diagram outlines a logical workflow for identifying and managing viral breakthrough in a research or clinical development setting, based on the evidence presented.

Start Confirmed Viral Breakthrough on this compound Step1 Confirm HBV DNA increase: >1 log₁₀ IU/mL from nadir Start->Step1 Step2 Assay: Genotypic Resistance Testing Step1->Step2 Step3 Identify Pre-existing or Emerging Resistance Profile Step2->Step3 Decision1 Scenario: Lamivudine-resistant HBV at baseline? Step3->Decision1 Action1 Strategy: Add ADV to ongoing Lamivudine ('Add-on') Decision1->Action1 Yes Decision2 Scenario: Inadequate response to ADV monotherapy? Decision1->Decision2 No Monitor Monitor: Renal Function, HBV DNA, ALT Action1->Monitor Action2 Strategy: Add Lamivudine (per Roadmap Concept) Decision2->Action2 Yes Decision3 Scenario: Suspected/confirmed ADV resistance? Decision2->Decision3 No Action2->Monitor Action3 Strategy: Switch to/Add a more potent agent (e.g., Tenofovir) Decision3->Action3 Yes Action3->Monitor

Key Takeaways for Researchers

  • Pre-empt Combination Therapy: For lamivudine-resistant HBV, starting with an "add-on" strategy (ADV + lamivudine) from the outset provides better long-term virologic control and lower breakthrough rates than starting with ADV monotherapy [1].
  • Adopt a Roadmap Concept: Using early virologic response (e.g., at 6 months) to guide therapy—specifically, adding a second drug if HBV DNA is not sufficiently suppressed—can improve long-term outcomes and should be a key feature of clinical trial design [1].
  • Vigilant Monitoring is Non-Negotiable: Beyond HBV DNA, rigorous and regular monitoring of renal function (serum creatinine, phosphorus) is critical in both pre-clinical and clinical settings due to the known nephrotoxic potential of ADV [3].

References

Adefovir dipivoxil urinary β2-microglobulin monitoring

Author: Smolecule Technical Support Team. Date: February 2026

FAQs on ADV-Induced Nephrotoxicity & β2MG Monitoring

1. What is the clinical significance of elevated urinary β2-microglobulin in patients on adefovir dipivoxil? Elevated urinary β2MG is a key biomarker for proximal renal tubular dysfunction, a known adverse effect of ADV [1] [2]. β2MG is freely filtered by the glomeruli and normally almost completely reabsorbed in the proximal tubule. Tubular damage impairs reabsorption, leading to increased β2MG levels in urine [1]. This dysfunction can lead to Fanconi syndrome and hypophosphatemic osteomalacia [1] [2] [3]. Research shows that urinary β2MG can rise significantly (e.g., to levels >80,000 μg/L) even before other clinical signs, such as bone fractures or notable changes in serum phosphate, become apparent [4] [5].

2. How does urinary β2-microglobulin perform compared to other renal monitoring markers? Evidence suggests urinary β2MG is a more sensitive and early indicator of ADV-related tubular toxicity than conventional markers.

The table below summarizes a comparison of monitoring markers based on clinical case reports:

Monitoring Marker Typical Response to ADV Toxicity Key Clinical Findings
Urinary β2-microglobulin Sensitive and pronounced elevation Levels rose to 83,837 μg/L and fell rapidly to 3,637 μg/L after ADV dose reduction [4] [5]
Serum Phosphate Insensitive or no clear response Did not show significant changes in some cases despite confirmed osteomalacia [4] [5]
Serum Alkaline Phosphatase (ALP) Insensitive or no clear response Did not respond significantly in some cases [4] [5]
Urinary N-acetyl-β-D-glucosaminidase Less sensitive Did not show a rapid response compared to β2MG [5]
Serum Creatinine Late indicator Changes associated with glomerular function, not specific to proximal tubular damage [1] [2]

3. Is nephrotoxicity from low-dose this compound always reversible? While often reversible, nephrotoxicity is not always completely reversible. Multiple case series report that after discontinuation or dose reduction of ADV, renal function and symptoms often improve [1]. However, some patients show persistent abnormalities. One study documented cases where elevated urine β2MG levels and hypophosphatemia persisted even after ADV cessation [1]. This highlights the importance of early detection and intervention to prevent irreversible damage.

Experimental Protocols & Data Interpretation

Protocol 1: Monitoring for Renal Tubular Dysfunction in Research Settings This protocol is synthesized from methodologies used in multiple clinical studies [1] [6] [2].

  • 1. Patient/Subject Selection:

    • Cohort: Patients with chronic hepatitis B receiving long-term ADV therapy (typically >2 years).
    • Risk Factors: Note that patients of East Asian origin and those with a low body mass index (BMI) may be at higher risk [1] [2].
  • 2. Sample Collection & Handling:

    • Urine Sample: Collect a spot urine sample. Because β2MG is unstable in acidic urine (pH <6.0), immediately alkalinize the sample (e.g., to pH 7-8) after collection and freeze at -20°C until analysis to prevent degradation [1].
  • 3. Biochemical Analysis:

    • Primary Marker: Quantify Urinary β2-microglobulin via immunoassay.
    • Supporting Markers:
      • Serum: Phosphate, creatinine, uric acid, alkaline phosphatase.
      • Urine: Phosphate, glucose, protein (urinalysis), and/or α1-microglobulin.
    • Calculated Parameter: Maximal Tubular Reabsorption of Phosphate per Glomerular Filtration Rate (TmP/GFR). A value below the normal range (e.g., <0.8 mmol/L) indicates renal phosphate wasting [1].
  • 4. Data Interpretation & Follow-up:

    • Normal Range: Urinary β2MG is typically <300 μg/L [1].
    • Significant Elevation: Levels in ADV-induced toxicity can range from several thousand to over 80,000 μg/L [4] [1] [5].
    • Actionable Threshold: A sustained, rising trend in urinary β2MG should trigger consideration of antiviral therapy adjustment (dose reduction or switch to a less nephrotoxic agent like entecavir) [1] [3].

Protocol 2: Establishing a Composite Diagnosis of Fanconi Syndrome/Hypophosphatemic Osteomalacia For a definitive diagnosis in a research or clinical case, the following criteria have been applied [1] [6] [3]: A diagnosis requires the de novo appearance of at least three out of five of the following features:

  • Sustained hypophosphatemia (e.g., serum phosphate < 2.5 mg/dL or 0.8 mmol/L).
  • Sustained hypouricemia.
  • Elevated serum creatinine.
  • Proteinuria.
  • Glucosuria (in the absence of diabetes).

The following workflow summarizes the monitoring and diagnostic process:

Start Initiate Long-term Adefovir Therapy Risk Assess Risk Factors: • East Asian Origin • Low BMI • Pre-existing Renal Impairment Start->Risk Monitor Regular Monitoring Schedule Collect Collect Samples: • Alkalinized Urine (for β2MG) • Blood Monitor->Collect Risk->Monitor Analyze Perform Biochemical Analysis Collect->Analyze Decision Urinary β2MG Significantly Elevated? Analyze->Decision Act Consider Intervention: • Reduce ADV Dose • Switch to Entecavir/TDF • Phosphate Supplementation Decision->Act Yes Continue Continue Routine Monitoring Decision->Continue No Act->Monitor

Summary of Key Quantitative Data

The table below consolidates quantitative findings from various studies to aid in data comparison and risk assessment.

Parameter Normal Range Findings in ADV-Toxicity Study Details
Urinary β2-microglobulin 13 - 293 μg/L [1] Up to 83,837 μg/L; rapidly fell post-intervention [4] [5] Case report (n=1) [4] [5]
Serum Phosphate 0.80 - 1.50 mmol/L [1] As low as 0.30 - 0.59 mmol/L [1] Case series (n=5) [1]
TmP/GFR 0.79 - 1.34 mmol/L [1] As low as 0.21 - 0.47 mmol/L [1] Case series (n=5) [1]
Cumulative Incidence of RTD - 15% after 10 years Longitudinal study (n=51) [6]
Time to Onset - Median: 36-60 months Case series & review [1] [2]

References

Adefovir dipivoxil OAT1 inhibition drug interactions

Author: Smolecule Technical Support Team. Date: February 2026

Adefovir Dipivoxil and OAT1 Interaction: Key Facts

Is adefovir an OAT1 inhibitor? No. Adefovir is a selective clinical probe substrate for OAT1, not a direct inhibitor [1] [2]. Its renal secretion is mediated by OAT1, and it is highly selective for OAT1 in vitro [1] [2]. When investigating drug interactions, adefovir is typically used as a "victim" drug to assess whether a new chemical entity inhibits OAT1 activity.

Mechanism of Interaction this compound is an orally administered prodrug that is converted to its active form, adefovir [3]. The renal elimination of adefovir involves both glomerular filtration and active tubular secretion [4] [3]. OAT1, located on the basolateral membrane of renal proximal tubule cells, is primarily responsible for the uptake of adefovir from the blood into the tubule cells [5]. This uptake is a critical step leading to its secretion into the urine and is also the site where it can accumulate and cause nephrotoxicity [6] [7]. Drug-drug interactions occur when a co-administered drug inhibits OAT1, thereby reducing the renal secretion of adefovir and potentially increasing its systemic exposure and toxicity risk.

Quantitative Interaction Data

The table below summarizes clinical data on the effects of probenecid (a known OAT1 inhibitor) and renal impairment on adefovir pharmacokinetics.

Interaction / Condition Adefovir AUC Ratio (vs. control) Adefovir Cmax Ratio (vs. control) Key Findings
Probenecid (OAT1 Inhibitor)
Probenecid 0.5 g single dose [4] Slightly overpredicted but within 1.5-fold error Slightly overpredicted but within 1.5-fold error Model predicted DDI within acceptable bounds.
Probenecid mid-to-high doses [4] Predicted within stringent Guest criterion Predicted within stringent Guest criterion Successful PBPK model prediction of OAT1-mediated DDI.
Renal Impairment (vs. healthy) [4]
Severe CKD (CrCL <30 mL/min) ~6-fold increase ~3-fold increase OAT1 activity decreases faster than GFR in severe CKD.

Experimental Design & Protocols

In Vitro OAT1 Inhibition Assay Using Adefovir

This protocol outlines a method to assess whether an investigational drug inhibits OAT1, using adefovir as the probe substrate.

1. Cell System Preparation

  • Cell Line: Use HEK293 (Human Embryonic Kidney 293) cells stably expressing human OAT1 (hOAT1). A control cell line transfected with an empty vector should be used in parallel [6] [7].
  • Culture Conditions: Maintain cells in standard culture medium (e.g., DMEM with 10% FBS and appropriate selection antibiotics like hygromycin) at 37°C in a 5% CO₂ atmosphere.

2. Uptake Assay Buffer

  • Hank's Balanced Salt Solution (HBSS) or a similar physiological buffer, pH 7.4. Pre-warm the buffer to 37°C before use.

3. Inhibition Assay Workflow

  • Step 1 - Seeding: Seed the hOAT1-HEK293 and control cells in 24-well or 12-well plates and culture until they form a confluent monolayer.
  • Step 2 - Pre-incubation: Wash the cells twice with pre-warm assay buffer. Pre-incubate the cells with the assay buffer containing the investigational drug (at various concentrations) or a vehicle control for a short period (e.g., 15 minutes). Probenecid (a potent OAT1 inhibitor) should be used as a positive control inhibitor.
  • Step 3 - Uptake Phase: Add a solution containing a known concentration of [³H]-adefovir (the probe substrate) to the wells, both in the presence and absence of the inhibitor. The concentration of adefovir should be well below its reported Km for OAT1 to ensure sensitivity to inhibition.
  • Step 4 - Termination: After a designated uptake period (e.g., 2-10 minutes), terminate the reaction by rapidly removing the substrate solution and washing the cells at least three times with ice-cold buffer.
  • Step 5 - Lysate Measurement: Lyse the cells with a suitable lysis buffer (e.g., 0.1% Triton X-100). Analyze the cell lysate using liquid scintillation counting to determine the amount of radiolabeled adefovir accumulated. Protein concentration in the lysate should also be determined for normalization (e.g., via BCA assay).

4. Data Analysis

  • Calculate the net OAT1-mediated uptake by subtracting the uptake in vector-control cells from the uptake in hOAT1-expressing cells.
  • Plot the net uptake of adefovir against the concentration of the investigational drug to determine the IC₅₀ value (the concentration that inhibits 50% of OAT1 transport activity).

The following diagram illustrates the key steps and controls in this experimental workflow:

G A Prepare hOAT1-HEK293 and control cells B Seed cells in plate and culture to confluence A->B C Wash and pre-incubate with: - Test compound (various conc.) - Vehicle control - Probenecid (positive control) B->C D Initiate uptake by adding [³H]-Adefovir solution C->D E Stop uptake with ice-cold buffer washes D->E F Lyse cells and measure radioactivity/protein E->F G Calculate net OAT1 uptake and IC₅₀ of test compound F->G

In Vivo DDI Study Design (Animal Model)

This protocol describes an in vivo approach to study OAT1-mediated DDI, using a rat model.

1. Animal Model

  • Use normal Wistar rats. Mutant transport-deficient rats (TR⁻), which lack functional Mrp2, can be used to study the specific role of basolateral uptake transporters like OAT1 [5].

2. Dosing and Sample Collection

  • Grouping: Randomize animals into control and treatment groups.
  • Dosing: Administer a single dose of this compound or adefovir intravenously or orally to all animals. The treatment group should receive a co-administered OAT1 inhibitor (e.g., probenecid) prior to or concurrently with adefovir [4] [5].
  • Sample Collection: Collect serial blood samples over a period of 24 hours (or appropriate duration based on pharmacokinetic profile). Collect urine over timed intervals (e.g., 0-4h, 4-8h, 8-24h).

3. Bioanalysis & Pharmacokinetic Analysis

  • Sample Analysis: Measure adefovir concentrations in plasma and urine using a validated bioanalytical method (e.g., LC-MS/MS) [1] [2].
  • Non-compartmental Analysis (NCA): Calculate key pharmacokinetic parameters for adefovir, including AUC, Cₘₐₓ, renal clearance (CLᵣ), and fraction excreted unchanged in urine (fₑ).
  • Population PK (PopPK) Modeling: For a more mechanistic insight, a PopPK model can be developed. A one-compartment model with a combination of nonlinear renal and linear nonrenal elimination has been successfully used to describe adefovir pharmacokinetics [1] [2].

Critical Considerations for Researchers

  • Species Differences in OAT1 Kinetics: Be cautious when extrapolating data from preclinical species to humans. Human OAT1 has a significantly higher transport efficiency (Vₘₐₓ/Kₘ) for adefovir and related drugs (e.g., tenofovir) compared to OAT1 orthologs from rat, mouse, and dog [6] [7]. A key amino acid residue (Ser203 in humans vs. Ala in many preclinical species) is a major determinant of this difference.

  • Nephrotoxicity Risk: Adefovir can accumulate in proximal tubule cells via OAT1, leading to nephrotoxicity [6] [5] [7]. This risk is amplified by OAT1 inhibition from other drugs, as it can lead to higher systemic exposure, and in patients with pre-existing renal impairment, where clearance is already reduced. Always monitor renal function in in vivo studies.

  • Clinical Translation with PBPK: Physiologically-based pharmacokinetic (PBPK) modeling, informed by endogenous biomarker data (e.g., 4-pyridoxic acid for OAT1/3), is a powerful tool that can predict OAT1-mediated DDIs and the impact of renal impairment, potentially reducing the need for dedicated clinical trials [4].

References

Adefovir dipivoxil treatment duration optimization

Author: Smolecule Technical Support Team. Date: February 2026

Key Clinical Data for Decision Making

The decision points in the flowchart are based on specific clinical data. The table below summarizes the core evidence for optimizing ADV therapy.

Factor Optimal Condition/Threshold Associated 5-Year Outcome Citation
Baseline ALT ALT ≥5 × ULN 75% VR vs 43.8% (ALT <5x ULN); Higher HBeAg loss & seroconversion [1]
ALT ≥3 × ULN and HBV DNA <10⁹ copies/mL 40.9% HBeAg seroconversion vs 8.7% (ALT <3x ULN) [1]
On-Treatment HBV DNA <10⁴ copies/mL at Week 24 96% VR, 84% HBeAg loss, 36% HBeAg seroconversion [1]
≥10⁴ copies/mL at Week 24 40.9% VR, 36.3% HBeAg loss, 9.1% HBeAg seroconversion [1]
Lamivudine Resistance ADV Monotherapy 65.6% cumulative genotypic resistance at 5 years [2]
ADV + Lamivudine Combination Prevents emergence of ADV resistance; preferred strategy [2] [3]

Detailed Experimental Protocols for Researchers

For scientists designing studies or conducting monitoring, here are the methodologies for key assays cited in the clinical evidence.

Protocol 1: Monitoring Virological Response (VR)

This protocol is used to determine the primary efficacy endpoint of HBV DNA suppression [1].

  • 1. Sample Collection: Collect serum from patients at baseline, week 4, 12, 24, 52, and every 12-16 weeks thereafter.
  • 2. DNA Extraction: Isolate viral DNA from serum samples using a commercial kit according to the manufacturer's instructions.
  • 3. PCR Amplification & Quantification: Quantify serum HBV DNA levels using a validated real-time PCR assay, such as the Roche COBAS Amplicor HBV Monitor PCR assay.
  • 4. Data Analysis: Virological Response (VR) is formally defined as achieving HBV DNA <300 copies/mL (the lower limit of detection for the cited assay) [1].
Protocol 2: Assessing Serological Response (HBeAg Loss/Seroconversion)

This protocol measures the loss of hepatitis B e-antigen, a key serological marker [1].

  • 1. Sample Collection: Use the same serum samples collected for virological monitoring.
  • 2. Immunoassay: Quantify HBeAg and the corresponding antibody (anti-HBe) using a standardized microparticle enzyme immunoassay (e.g., ABBOTT reagents).
  • 3. Data Analysis:
    • HBeAg Loss: Loss of detectable HBeAg.
    • HBeAg Seroconversion: Defined as the combination of HBeAg loss and the development of anti-HBe antibodies, accompanied by HBV DNA negativity (<300 copies/mL) [1].
Protocol 3: Genotypic Resistance Testing

This is critical for patients experiencing virological breakthrough (≥1 log₁₀ increase in HBV DNA from nadir) [1] [2].

  • 1. Sample Selection: Use serum samples from the first time point of confirmed virological breakthrough.
  • 2. DNA Sequencing: Perform DNA sequencing of the HBV polymerase gene.
  • 3. Phylogenetic Analysis: Analyze the sequences to identify known ADV-associated mutations, primarily rtA181V/T and rtN236T [1].

Critical Safety Monitoring Parameters

Long-term ADV administration requires vigilant safety monitoring, primarily for nephrotoxicity.

  • Renal Function: Monitor serum creatinine and serum phosphorus levels regularly, especially in patients with pre-existing renal risk factors [3] [4]. Dosing intervals must be adjusted based on creatinine clearance [3].
  • Hepatitis Flare upon Discontinuation: Severe acute exacerbations of hepatitis can occur after stopping ADV. Hepatic function should be closely monitored for at least several months after discontinuation [3].

Emerging Research and Novel Applications

Beyond its antiviral use, ADV is being investigated in other areas, which may inform broader research applications.

  • Repurposing for Autoimmune Diseases: A 2021 drug screening study found that ADV potently inhibits the proliferation and cytokine production of both freshly stimulated and pre-activated human T cells in a nanomolar range. It acts by inducing DNA double-strand breaks and subsequent p53-mediated cell cycle arrest and apoptosis, suggesting a potential application in T cell-mediated autoimmune diseases [5].
  • Repurposing as a Chemosensitizer in Oncology: A 2019 study identified ADV as a disruptor of the KCTD12-CDK1 protein interaction. This disruption can sensitize colon cancer cells to the B-Raf inhibitor vemurafenib, indicating a potential role as a combination therapy agent in certain cancers [6].

The following diagram illustrates these potential repurposing mechanisms:

adv_repurpose cluster_autoimmune Potential Autoimmune Application cluster_cancer Potential Oncology Application adv Adefovir Dipivoxil (ADV) a1 Induces DNA Damage (γH2AX foci) adv->a1 c1 Disrupts KCTD12-CDK1 Interaction adv->c1 a2 Activates p53 Pathway a1->a2 a3 Cell Cycle Arrest (G0/G1) & Apoptosis a2->a3 a4 Inhibits T-cell Proliferation & Cytokine Production a3->a4 c2 Inhibits CDK1 Activation c1->c2 c3 Sensitizes Cancer Cells to Vemurafenib c2->c3

References

Resistance Profile Comparison: Adefovir vs. Lamivudine

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes the key characteristics of antiviral resistance for the two drugs, based on clinical studies.

Feature Adefovir Dipivoxil Lamivudine
Primary Resistance Mutations rtN236T, rtA181V/T [1] Mutations in the YMDD motif (rtM204V/I/S), often with compensatory mutations (e.g., rtL180M, rtV173L) [2] [3]
Cumulative Incidence of Resistance 29% after 5 years [1] 14-32% after 1 year; 53-76% after 3 years [3]
Level of Resistance Low-level [1] High-level
Genetic Barrier Lower; resistance can emerge with single substitutions [1] Lower; resistance emerges relatively quickly [4]
Impact on Replicative Fitness Resistant variants are "poorly fit" and compete to fill the replication space [1] Resistant variants have reduced replication capacity, which can be partially restored by compensatory mutations [2] [3]
Resistance Kinetics Late and gradual selection of resistant populations [1] Can be rapid; virological breakthrough often precedes clinical detection by months [3]
Cross-Resistance No cross-resistance with lamivudine; active against lamivudine-resistant strains [5] Confers cross-resistance to other nucleoside analogues (e.g., telbivudine, entecavir) [4]

Molecular Mechanisms and Experimental Insights

This compound Resistance
  • Dynamics: Adefovir resistance develops gradually. Treatment selects for pre-existing or emerging viral subpopulations with low-level resistance, which then compete with each other [1]. The gain in fitness of a resistant population is not typically associated with additional substitutions in the reverse transcriptase [1].
  • Clinical Patterns: Resistance manifests in different virological kinetic patterns, influenced by the initial response to treatment. These include classical virological breakthrough, a slow gradual re-increase in viral load, or no change in antiviral efficacy despite the emergence of resistant mutants [1].
Lamivudine Resistance
  • Dynamics: Virological breakthrough (a significant re-increase in HBV DNA) is preceded by the emergence of YMDD motif variants by 2 to 4 months [3]. The dynamics can show a gradual switch to a fully resistant viral population or a more fluctuating pattern [3].
  • Compensatory Mutations: Mutations like rtL180M and rtV173L, located outside the YMDD motif, are often co-selected. These do not confer resistance by themselves but improve the replication capacity of the resistant virus, making it more fit and clinically dominant [3].

Research and Clinical Management Implications

  • Overcoming Lamivudine Resistance: this compound has demonstrated potent antiviral activity against lamivudine-resistant HBV both in vitro and in vivo. Clinical cases show rapid and sustained reductions in HBV DNA levels (greater than 2.0 log10 or 99%) in patients who failed lamivudine therapy [5].
  • De Novo Combination Therapy: Some research has explored using lamivudine and adefovir together from the start of treatment (de novo combination) for treatment-naive patients. One meta-analysis suggested that this combination can lead to low resistance rates and is comparable or superior to entecavir monotherapy in certain efficacy measures at 96 weeks [4]. However, this strategy must be weighed against the availability of newer, more potent agents.

Experimental Workflow for Resistance Monitoring

The following diagram illustrates a general experimental workflow for monitoring antiviral resistance in a clinical study, based on the methodologies described in the search results.

Start Patient Serum Samples (Collected serially over treatment period) A HBV DNA Extraction (QIAamp DNA blood kit) Start->A B PCR Amplification of Reverse Transcriptase Domain A->B C Method A: Direct Sequencing (For population consensus) B->C D Method B: Clonal Sequencing (For quasispecies analysis) B->D E Sequence Analysis & Variant Identification C->E D->E F Correlate with Virological Breakthrough E->F

Key Methodological Details from Studies:

  • Sample Collection: Serial serum samples are crucial for tracking dynamics. In the cited adefovir study, 15 to 24 samples per patient were analyzed [1].
  • PCR Amplification: A ~630 base pair fragment encompassing domains A to E of the HBV reverse transcriptase is typically amplified [1] [3]. For low viral loads, a nested PCR targeting a smaller region around the YMDD motif can be used [3].
  • Sequencing: Direct sequencing reveals the dominant viral population in the quasispecies mixture. Clonal sequencing (e.g., sequencing 25-41 clones per time point) is necessary to detect and quantify minor resistant variants and analyze the complex dynamics of coexisting viral populations [1].
  • Viral Load Monitoring: HBV DNA levels are frequently measured using quantitative PCR (e.g., Cobas TaqMan) to define virological response and breakthrough [1].

Key Takeaways for Researchers

  • Contrasting Resistance Risks: The most striking difference is the significantly slower development of resistance to adefovir compared to lamivudine, making it a more durable option for long-term monotherapy.
  • Low Genetic Barrier: Both drugs have a low genetic barrier to resistance, meaning single amino acid substitutions can confer resistance.
  • Cross-Resistance Advantage: Adefovir's lack of cross-resistance to lamivudine and its activity against lamivudine-resistant strains make it a critical therapeutic option for managing treatment failure.
  • Quasispecies Monitoring: Research underscores the importance of sensitive clonal sequencing over direct sequencing to fully understand the dynamics of emerging resistance within the viral quasispecies.

References

Adefovir dipivoxil selpercatinib MTC treatment

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles and Mechanisms of Action

The table below summarizes the fundamental characteristics and mechanisms of action for each drug.

Feature Adefovir Dipivoxil Selpercatinib
Primary Indication Chronic Hepatitis B (CHB) Virus Infection [1] Locally Advanced/Metastatic RET-mutant Medullary Thyroid Cancer (MTC); other RET-activated solid tumors [2] [3]
Drug Class Nucleos(t)ide analogue (Nucleotide) [1] Selective RET tyrosine kinase inhibitor [2]
Molecular Target HBV DNA polymerase [1] Rearranged during Transfection (RET) receptor tyrosine kinase (oncogenic mutants and fusions) [4] [2] [3]
Primary Mechanism Inhibits viral replication by targeting viral DNA polymerase [1] Binds to ATP-binding site of RET kinase, inhibiting its abnormal signaling and downstream pathways like MAPK and PI3K/AKT [4]

Selpercatinib for Medullary Thyroid Cancer (MTC)

Selpercatinib is a targeted therapy specifically designed for cancers with activated RET genes, which are present in approximately 70% of medullary thyroid cancer cases [3].

  • Clinical Evidence and Efficacy: A key comparative effectiveness study used data from the LIBRETTO-001 trial to simulate a head-to-head comparison. This analysis compared patients who received first-line selpercatinib to those who received first-line standard therapies (like cabozantinib or vandetanib) and later received selpercatinib [3]. The results demonstrated superior outcomes for selpercatinib, summarized in the table below.
Outcome Measure Hazard Ratio (HR) for Selpercatinib vs. Standard Therapy Interpretation
Time to Treatment Discontinuation (TTD) HR = 0.15 [3] 85% lower risk of discontinuing treatment compared to standard therapy.
Time to Next Treatment or Death (TTNT-D) HR = 0.11 [3] 89% lower risk of starting a new treatment or dying.
Time to Progression (TTP) HR = 0.15 [3] 85% lower risk of disease progression.
Objective Response Rate (ORR) 82.6% vs. 15.2% [3] A significantly higher proportion of patients responded to treatment with selpercatinib.
  • Recommended Dosage: The product monograph recommends 160 mg orally twice daily for patients who weigh 50 kg or more [2].

Experimental Protocol for RET Inhibition

The clinical efficacy of selpercatinib was established through the LIBRETTO-001 trial, an ongoing Phase I/II, multi-center, open-label, single-arm study [3].

  • Study Design: The trial includes multiple cohorts for different RET-activated tumors. The MTC cohort included patients with advanced or metastatic disease. A key analysis compared outcomes of patients receiving first-line selpercatinib versus a "comparator arm" of patients who had received first-line standard therapies (e.g., cabozantinib/vandetanib) before enrolling in the trial and receiving selpercatinib in a later line [3].
  • Key Methodologies:
    • Patient Selection: Patients were ≥18 years old with measurable tumor, ECOG performance status of 0-2, and adequate organ function. Tumor status was confirmed by central laboratory testing for RET mutations [3].
    • Outcome Assessment: Investigator-assessed tumor response was evaluated according to RECIST (Response Evaluation Criteria in Solid Tumors) version 1.1 [3].
    • Statistical Analysis: Effectiveness was analyzed using time-to-event endpoints like Time to Treatment Discontinuation (TTD) and Time to Progression (TTP). Hazard Ratios (HRs) were calculated from Kaplan-Meier curves and proportional hazards models to compare the selpercatinib and comparator arms [3].

RET Signaling Pathway and Selpercatinib Mechanism

The following diagram illustrates the oncogenic RET signaling pathway and the mechanism of selpercatinib, based on the literature [4].

Conclusion

  • This compound is an antiviral for Hepatitis B with no established role in MTC [1].
  • Selpercatinib is a highly specific and potent RET inhibitor. For RET-mutant MTC, evidence from the LIBRETTO-001 trial demonstrates its superiority over previous standard therapies, supporting its use as a first-line treatment [3].

References

Adefovir dipivoxil histone deacetylase inhibitor combination

Author: Smolecule Technical Support Team. Date: February 2026

Drug Profiles at a Glance

The following table objectively summarizes the core characteristics of Adefovir Dipivoxil and HDAC inhibitors based on the search results.

Feature This compound Histone Deacetylase (HDAC) Inhibitors
Drug Category Nucleos(t)ide analogue (Acyclic nucleoside phosphonate) [1] [2] Epigenetic modulators (e.g., hydroxamic acids, cyclic peptides, benzamides) [3] [4]
Primary Indication Chronic Hepatitis B Virus (HBV) infection [1] [2] Oncology (e.g., Cutaneous T-cell lymphoma, Multiple Myeloma) [5] [4]
Primary Mechanism of Action Inhibits viral DNA synthesis by competitively inhibiting viral reverse transcriptase/DNA polymerase, causing chain termination [2] [6]. Inhibits zinc-dependent HDAC enzymes, leading to histone hyperacetylation, open chromatin, and altered gene transcription [5] [4] [7].

| Key Cellular Effects | - Inhibition of viral replication [2]

  • Induction of DNA double-strand breaks & γH2AX foci [1]
  • Activation of p53-p21-PUMA pathway [1]
  • Cell cycle arrest (G0/G1) & apoptosis [1] | - Cell cycle arrest [4] [7]
  • Promotion of apoptosis [3] [4]
  • Inhibition of angiogenesis [4] [7]
  • Modulation of DNA repair & immune response [4] [7] | | Relevant Experimental Models | - PHA-stimulated PBMCs & T-cells [1]
  • Anti-CD3/CD28 stimulated T-cells [1]
  • HepG2.2.15 cells (HBV-infected) [6] | - Various cancer cell lines (e.g., leukemia, solid tumors) [5] [3] [8]
  • Patient-derived xenograft models [5] [8] |

Experimental Insights and Protocols

While the two drug classes are not combined in the available literature, the methodologies below from the search results detail how their individual effects are validated and can serve as a reference for future combinatorial studies.

  • T-cell Proliferation and Cytokine Assay (for Adefovir): This protocol is used to assess the immunomodulatory effects of Adefovir [1].

    • Cells: Freshly isolated human peripheral blood mononuclear cells (PBMCs) or purified T-cells from healthy donors.
    • Stimulation: Cells are stimulated with mitogens like PHA or coated anti-CD3/CD28 antibodies to activate them.
    • Drug Treatment: this compound is added at various concentrations (e.g., in a nanomolar range) either at the time of stimulation (for freshly stimulated cells) or 48 hours post-stimulation (for pre-activated cells).
    • Proliferation Readout: After 72 hours, cell proliferation is quantified by pulsing with [3H]-thymidine for 6 hours and measuring its incorporation into DNA.
    • Cytokine Analysis: Supernatants are collected to measure cytokine production (e.g., IFN-γ, IL-5, IL-17) via ELISA or multiplex assays.
    • Additional Assays: Viability and apoptosis can be determined using assays like CellTiter-Glo and Annexin V/PI staining, respectively.
  • HDAC Inhibitor Screening and Validation (Virtual & Experimental): This integrated approach is used to discover and validate new HDAC inhibitors [3].

    • Virtual Screening:
      • Pharmacophore Modeling: A ligand-based pharmacophore model is built using known HDAC inhibitor structures (e.g., SAHA, TSA) to define essential chemical features.
      • Molecular Docking: Compounds from a chemical database (e.g., ZINC) are docked into the active site of a target HDAC isoform (e.g., HDAC8, PDB: 1T69) using software like GOLD.
    • Experimental Validation:
      • Enzyme Inhibition: Hit compounds from virtual screening are tested for HDAC inhibitory activity using a commercial HDAC assay kit with HeLa nuclear extracts and a fluorometric substrate.
      • Cellular Assays:
        • MTT Assay: Measures cell viability and anti-proliferative effects on various cancer (e.g., HepG2, MDA-MB-231) and normal cell lines.
        • Apoptosis Assays: DAPI staining and Annexin V/PI flow cytometry are used to confirm apoptosis induction by examining nuclear condensation and phosphatidylserine exposure.

Mechanism of Action Visualization

The diagram below illustrates the distinct signaling pathways and cellular effects triggered by this compound and HDAC inhibitors, as reported in the literature.

G cluster_adv This compound Pathway cluster_hdac HDAC Inhibitor Pathway Adefovir Adefovir Dipivoxil Dipivoxil , fillcolor= , fillcolor= DNA_synth Inhibits DNA Synthesis DSB Induces DNA Double-Strand Breaks p53 Activates p53 (Phospho-Ser15) DSB->p53 p21 Upregulates p21 p53->p21 PUMA Upregulates PUMA p53->PUMA Arrest Cell Cycle Arrest (G0/G1 Phase) p21->Arrest Apoptosis1 Apoptosis PUMA->Apoptosis1 ADV ADV ADV->DNA_synth ADV->DSB HDAC HDAC Inhibitor Inhibitor Hyper Histone Hyperacetylation OpenChrom Open Chromatin Structure Hyper->OpenChrom AlteredTrans Altered Gene Transcription OpenChrom->AlteredTrans CDK Cell Cycle Regulators (e.g., p21, p27) AlteredTrans->CDK ProApoptotic Pro-Apoptotic Proteins AlteredTrans->ProApoptotic Arrest2 Cell Cycle Arrest CDK->Arrest2 Apoptosis2 Apoptosis ProApoptotic->Apoptosis2 HDACi HDACi HDACi->Hyper

Interpretation and Research Outlook

The current scientific landscape indicates that this compound and HDAC inhibitors operate in distinct therapeutic domains—antiviral and oncology, respectively. The combination is not a recognized clinical or research standard.

  • Mechanistic Considerations: While both can induce apoptosis and cell cycle arrest, their primary targets and intended outcomes differ significantly. Adefovir's DNA damage effects are noted in a drug repurposing study for autoimmune diseases [1], not in its primary antiviral role. Combining it with HDACis, which also affect gene expression, could lead to complex, unpredictable interactions requiring thorough investigation.
  • Future Research Potential: The lack of existing data presents a novel research opportunity. A rational starting point could be in disease models where both pathways are relevant, such as virus-associated cancers (e.g., HBV-related hepatocellular carcinoma). Research would need to focus on synergy, dosing schedules, and mechanisms to mitigate potential compound toxicities.

References

Adefovir dipivoxil potency other nucleotide analogues

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Antiviral Potency and Efficacy

Drug Name Relative Potency & Viral Suppression Genetic Barrier to Resistance & Key Mutations Common Clinical Context & Notes

| Adefovir Dipivoxil (ADV) | • Slower/Weaker suppression: Higher HBV DNA levels vs. ETV in HBeAg-negative patients. [1]Inferior to TDF: TDF superior in virologic response, HBeAg seroconversion, and ALT normalization. [2] | • Low barrier. [1]Key mutations: rtN236T, rtA181T/V/S. [3] | • Historical use: For lamivudine-resistant CHB. [4]Combination therapy: With Lamivudine (LAM) shows better long-term efficacy than ADV monotherapy. [4] | | Lamivudine (LAM) | • Less potent than ETV. [1] | • Very low barrier. [1]Key mutations: rtM204I/V, rtL180M. [3] | • High resistance rate: ~34.8% viral breakthrough over 144 weeks. [1] | | Telbivudine (LdT) | • Less potent than ETV. [1] | • Low barrier. [1]Key mutations: Shares key resistance mutations with LAM (e.g., rtM204I). [3] | • Intermediate resistance: ~7.4% viral breakthrough over 144 weeks. [1] | | Entecavir (ETV) | • More potent and faster: Significantly lower HBV DNA levels vs. LAM, ADV, LdT. [1] | • High barrier. [5]Resistance: <1% over 5 years in treatment-naive patients. [5] | • First-line monotherapy: Recommended due to high potency and high genetic barrier. [5] | | Tenofovir (TDF) | • Superior to ADV: Better virologic response and safety profile. [2] | • High barrier: No resistance mutations confirmed in reviewed studies. [2] | • First-line therapy: Potent activity against HBV, including variants resistant to LAM and ETV. [2] |


Experimental Protocols for Key Data

The comparative data in the table above are primarily derived from clinical studies. Here are the methodologies for some of the key experiments cited.

  • Clinical Trial Comparing NAs (LAM, ADV, LdT, ETV) [1]

    • Objective: To compare the effectiveness of four NAs in HBeAg-negative chronic hepatitis B patients with a medium viral load (HBV DNA 4-6 log10 IU/mL).
    • Design: A 144-week, retrospective study analyzing patient data.
    • Groups: Patients received monotherapy with LAM (100 mg/day), ADV (10 mg/day), LdT (600 mg/day), or ETV (0.5 mg/day).
    • Key Measurements: Serum HBV DNA levels (measured by real-time PCR, detection limit 100 IU/mL) and rates of viral breakthrough were assessed at weeks 12, 48, 96, and 144.
  • Meta-Analysis Comparing TDF and ADV[citeum:7]

    • Objective: To systematically compare the efficacy and safety of TDF versus ADV (monotherapy or in combination) for chronic hepatitis B.
    • Design: A meta-analysis of 32 studies (31 randomized controlled trials and one retrospective study).
    • Interventions: Compared TDF (300 mg/day) monotherapy against ADV (10 mg/day) monotherapy and against combination therapies (ADV + LAM; ADV + ETV).
    • Outcomes: Primary outcomes included virologic response (HBV DNA reduction), HBeAg seroconversion, ALT normalization, and adverse events.
  • In Vitro Cross-Resistance Profiling [6]

    • Objective: To determine the sensitivity of wild-type and drug-resistant HBV strains to different antivirals.
    • Cell System: Used a baculovirus system to deliver replication-competent HBV genomes (wild-type and with specific resistance mutations) to human liver cells (HepG2).
    • Drug Treatment: Cells were treated with lamivudine, penciclovir (active form of famciclovir), or adefovir.
    • Analysis: The level of HBV replication in the presence of the drugs was measured to determine the efficacy (IC50) against different viral mutants.

Mechanism of Action and Resistance

Nucleos(t)ide analogues like ADV inhibit the reverse transcriptase (RT) domain of the HBV polymerase, blocking the conversion of viral pregenomic RNA into DNA, thus stopping replication. [3] Long-term treatment can select for mutations in the RT domain that allow the virus to replicate despite the drug's presence. [3]

The diagram below illustrates the replication cycle of HBV and the points where NAs act, as well as how resistance develops.

hbv_na_mechanism Core_Particle Mature Core Particle with rcDNA Release Release of New Virions Core_Particle->Release cccDNA cccDNA (Template) Transcription Transcription by Host Polymerase cccDNA->Transcription pgRNA pgRNA and Viral mRNAs Translation Translation of Viral Proteins pgRNA->Translation Assembly Assembly of Core Particle pgRNA->Assembly New_Virions New Infectious HBV Virions Start HBV Enters Hepatocyte Uncoating Uncoating and Release of rcDNA Start->Uncoating Conversion rcDNA → cccDNA in Nucleus Uncoating->Conversion Conversion->cccDNA Transcription->pgRNA Translation->Assembly Reverse_Transcription Reverse Transcription (pgRNA → rcDNA) Assembly->Reverse_Transcription Reverse_Transcription->Core_Particle Release->New_Virions NA_Target NAs Inhibit Reverse Transcriptase NA_Target->Reverse_Transcription Resistance Resistance: RT Domain Mutations (e.g., rtN236T) Restore Replication Resistance->NA_Target

References

Adefovir dipivoxil long-term viral resistance profile

Author: Smolecule Technical Support Team. Date: February 2026

Long-Term Resistance Development in Clinical Trials

The table below summarizes key findings from long-term clinical studies on ADV resistance, illustrating how resistance accumulates over time.

Study Duration Cumulative Probability of Genotypic Resistance Cumulative Probability of Virologic Breakthrough (DNA >1000 copies/mL) Key Identified Mutations Study Reference
Up to 60 weeks 0% (No mutations linked to resistance emerged) 0% (No virologic rebound) None identified [1]
Up to 240 weeks (approx. 5 years) 29% 20% rtN236T, rtA181V/T [2]

These studies show that while ADV demonstrates a high genetic barrier to resistance in the short term, its long-term use as monotherapy leads to a significant increase in resistance rates, reaching a cumulative probability of 29% for genotypic resistance and 20% for virologic resistance after 5 years of treatment [2]. The primary mutations responsible for ADV resistance are rtA181V/T and rtN236T in the HBV polymerase gene [2]. One study also suggested a potential role for the rtN118H polymorphism in primary resistance, though this requires further phenotypic confirmation [3].

Efficacy and Resistance Comparison with Other Treatments

The table below compares the efficacy and resistance profile of ADV against other common antiviral agents, particularly Tenofovir (TDF), based on clinical studies.

Treatment Regimen Virologic Response at 48 Weeks Key Comparative Findings on Efficacy & Resistance
Adefovir (ADV) Monotherapy 44% of patients with HBV DNA <10⁵ copies/mL (in lamivudine-resistant patients) Considerable individual variation in HBV DNA decline; higher long-term resistance risk [4].
Tenofovir (TDF) Monotherapy 100% of patients with HBV DNA <10⁵ copies/mL (in lamivudine-resistant patients) Stronger and earlier HBV DNA suppression; no phenotypic resistance observed in studies up to 130 weeks [4].
ADV + Lamivudine (LAM) Combination Not specified in data Combined therapy can show similar therapeutic effects to TDF in certain parameters (like ALT normalization) and may help reduce adverse reactions [5].

A 2022 meta-analysis concluded that TDF is superior to ADV monotherapy in achieving virologic response, HBeAg seroconversion, and ALT normalization, with a better safety profile [5]. For patients with lamivudine-resistant HBV, one study found that after 48 weeks, 100% of TDF-treated patients achieved HBV DNA levels below 10⁵ copies/mL, compared to only 44% in the ADV group [4]. Combination therapy of ADV with other drugs like Lamivudine or Entecavir is considered to reduce the risk of ADV resistance emergence and can be as effective as TDF in some clinical measures [5].

Experimental Protocols for Resistance Surveillance

The clinical data on ADV resistance is typically gathered through well-defined experimental protocols in long-term studies. Here is a detailed breakdown of the key methodologies:

  • Study Design and Patient Cohort: Research often involves a multi-phase trial. For example, one key study began with a double-blind, placebo-controlled phase for 48 weeks, followed by an open-label phase where all patients received ADV for up to 240 weeks [2]. Patients are typically adults with HBeAg-negative chronic hepatitis B, confirmed by detectable HBV DNA and elevated ALT levels.

  • Virologic Assessment:

    • HBV DNA Level Measurement: Serum HBV DNA levels are quantitatively measured using PCR (Polymerase Chain Reaction)-based assays at regular intervals throughout the study. Virologic response is often defined as HBV DNA reduction to below 1000 copies/mL [2]. Virologic rebound, indicating potential resistance, is an increase in HBV DNA levels after an initial response.
    • Genotypic Resistance Analysis: When virologic rebound is observed, the reverse transcriptase (RT) domain of the HBV polymerase gene is amplified from patient virus isolates using PCR. The amplified DNA is then sequenced and compared with a reference wild-type sequence to identify amino acid substitutions (e.g., rtN236T) [2] [1] [3]. This process is known as nested PCR and sequence analysis.
  • Phenotypic Resistance Confirmation: To confirm that a detected mutation actually confers resistance to ADV, in vitro studies are performed. Mutant HBV strains containing identified mutations (e.g., rtN236T) are engineered into viral clones. These clones are then exposed to ADV in cell culture systems, and the drug's concentration required to inhibit viral replication by 50% (IC₅₀) is determined and compared to the IC₅₀ for wild-type virus. A significantly higher IC₅₀ for the mutant virus confirms a resistant phenotype [1].

The diagram below illustrates the logical workflow for monitoring and confirming resistance in these clinical studies.

Start Patient Cohort (HBeAg-negative CHB) A Long-term ADV Treatment (up to 240 weeks) Start->A B Regular Virologic Monitoring A->B C Observed Virologic Rebound? B->C D Sequence HBV Polymerase C->D Yes H Continue Monitoring C->H No E Identify Mutations (rtA181V/T, rtN236T) D->E F In Vitro Phenotypic Assay E->F G Confirm Resistant Phenotype F->G

Mechanism of Action and Resistance

Understanding how ADV works and how resistance arises is key to interpreting the clinical data.

  • Mechanism of Action: Adefovir dipivoxil is an orally administered prodrug of adefovir, a nucleotide analog. After absorption, it is converted to its active form, adefovir diphosphate. This active metabolite competes with the natural substrate, deoxyadenosine triphosphate (dATP), for incorporation into the growing HBV DNA chain by the viral DNA polymerase (reverse transcriptase). Once incorporated, it acts as a chain terminator, halting viral DNA synthesis and thus inhibiting HBV replication [6].

  • Mechanism of Resistance: The primary resistance mutations, rtA181V/T and rtN236T, occur in the HBV polymerase's catalytic domain. These mutations alter the enzyme's structure, reducing its affinity for adefovir diphosphate while maintaining the ability to recognize and use natural nucleotides. This allows viral replication to continue in the presence of the drug. The rtN236T mutation is specifically known to decrease the binding affinity of the drug, while the rtA181V/T mutation can affect both drug binding and the process of DNA synthesis [2] [3].

The diagram below illustrates this molecular interplay and the point of inhibition.

cluster_cell Hepatocyte cluster_virus HBV Replication ADV This compound (Prodrug) Adefovir Adefovir ADV->Adefovir Esterase Cleavage Kinases Cellular Kinases (Phosphorylation) Adefovir->Kinases Converted by ADP Adefovir Diphosphate (Active Metabolite) Pol HBV DNA Polymerase (Reverse Transcriptase) ADP->Pol 1. Competes with dATP DNA Viral DNA Chain ADP->DNA 2. Incorporated & Causes Chain Termination Kinases->ADP Pol->DNA Synthesis dATP Natural dATP (Substrate) dATP->Pol Natural Pathway

Key Takeaways for Professionals

  • Monotherapy Limitation: this compound is not ideal for long-term monotherapy due to a cumulative resistance rate of 20-29% over 5 years [2].
  • Superior Alternative: Tenofovir (TDF) demonstrates a more potent and durable antiviral response with a higher genetic barrier to resistance, making it a preferred first-line option [4] [5].
  • Combination Strategy: Using ADV in combination with other antivirals (e.g., lamivudine) is a strategy to enhance efficacy and reduce the risk of resistance, which can be particularly relevant in cases of pre-existing drug resistance [5].
  • Resistance Monitoring: Rigorous and long-term clinical studies with sequential genotypic and phenotypic analysis are essential for accurately characterizing the resistance profile of any antiviral agent [2] [1].

References

Cost-Effectiveness and Clinical Outcomes at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

The table below summarizes key findings from cost-effectiveness analyses and clinical studies comparing ADV with other antiviral therapies.

Treatment Comparison Cost-Effectiveness & Clinical Outcome Summary Key Supporting Data

| ADV vs. Lamivudine (LAM) | More cost-effective; similar survival but lower long-term medication costs and significantly lower antiviral resistance [1]. | • Medication Cost (PPPD): ADV: €2.2 (Y1), €2.4 (Y2), €3.1 (Y3). LAM: €3.0 (Y1), €4.8 (Y2), €5.6 (Y3) [1]. • 3-Yr Resistance Rate: ADV: 14.5%; LAM: 56.4% [1]. | | ADV vs. Newer Analogues (e.g., Entecavir) | Less cost-effective; newer agents with better viral suppression and resistance profiles offer greater long-term clinical and economic value [2] [3]. | • First-line treatments with a favourable combination of seroconversion, viral suppression, and resistance profile offer the greatest clinical and economic value [2] [3]. • In China, ETV was found to be the most cost-effective option compared to LAM, ADV, and Telbivudine [3]. | | Tenofovir Alafenamide (TAF) | Not cost-effective at its current cost compared to strategies using generic antivirals [2]. | • Analysis suggests TAF-containing strategies are unlikely to be a rational choice from a cost perspective, and the focus should be on generic antivirals to ensure highly cost-effective care [2]. |

Key Experimental Data and Context

  • Study Design (ADV vs. LAM): A retrospective study analyzed 201 patients with HBV-related hepatocellular carcinoma (HCC) after radical resection [1]. Patients received either LAM (n=155) or ADV (n=46). Outcomes measured included overall survival, recurrence-free survival, antiviral resistance, and medication costs over three years [1].
  • Clinical Outcome Details: The study found no significant difference in overall survival and recurrence-free survival between the LAM and ADV groups over three years [1]. The key differentiator was the much higher incidence of antiviral resistance in the LAM group, which necessitated switching patients to the more expensive drug Entecavir, thereby increasing long-term costs [1].
  • Mechanism of Drug Interactions: ADV is primarily excreted by the kidneys via organic anion transporters (OATs) [4]. Drugs that impair renal function or compete for these transporters (e.g., high-dose NSAIDs) can reduce ADV's elimination, increasing its concentration in the blood and the risk of toxicity [4]. This necessitates vigilant monitoring in clinical practice.

Experimental Workflow for Cost-Effectiveness Analysis

The diagram below illustrates the general workflow for a clinical and cost-effectiveness study comparing antiviral therapies, as seen in the cited research [1].

start Patient Cohort (HBV-related HCC post-resection) grp1 Group 1: Lamivudine (LAM) start->grp1 grp2 Group 2: Adefovir Dipivoxil (ADV) start->grp2 comp1 Compare Clinical Outcomes grp1->comp1 comp2 Compare Economic Outcomes grp1->comp2 grp2->comp1 grp2->comp2 concl Conclusion on Cost-Effectiveness comp1->concl comp2->concl

Key Considerations for Analysis

For researchers and health economists, the following points are crucial when evaluating the cost-effectiveness of Hepatitis B treatments:

  • Antiviral Resistance is a Critical Driver of Cost: The high resistance rate of first-generation drugs like LAM leads to "salvage therapies" with more expensive drugs, significantly increasing long-term costs and diminishing clinical utility [1] [3].
  • Country-Specific Drug Pricing and Policies: Cost-effectiveness conclusions can vary by region. The dominance of generic ETV and TAF in many markets has shifted the economic landscape, making ADV a less common first-line choice [2].
  • Holistic Clinical View: While ADV may be cost-effective in some direct comparisons, modern treatment guidelines prioritize agents with a high barrier to genetic resistance (like ETV and TAF) to prevent complications like liver cirrhosis and HCC, which are far more costly to manage [2] [3].

References

×

Purity

>98% ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

1.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

1

Exact Mass

501.19884999 Da

Monoisotopic Mass

501.19884999 Da

Boiling Point

641.0±65.0 °C at 760 mmHg

Heavy Atom Count

34

LogP

1.91
0.8

Appearance

Solid powder

Melting Point

98-102ºC

UNII

U6Q8Z01514

Sequence

no

GHS Hazard Statements

Aggregated GHS information provided by 41 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.12%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H332 (97.56%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Indicated for the treatment of chronic hepatitis B in adult patients with evidence of active viral replication and either evidence of persistent elevations in serum aminotransferases (ALT or AST) or histologically active disease; this is based on histological, virological, biochemical, and serological responses in adult patients with HBeAg+ and HBeAg- chronic hepatitis B with compensated liver function, and in adult patients with clinical evidence of lamivudine-resistant hepatitis B virus with either compensated or decompensated liver function.
FDA Label
Hepsera is indicated for the treatment of chronic hepatitis B in adults with: compensated liver disease with evidence of active viral replication, persistently elevated serum-alanine-aminotransferase (ALT) levels and histological evidence of active liver inflammation and fibrosis. Initiation of Hepsera treatment should only be considered when the use of an alternative antiviral agent with a higher genetic barrier to resistance is not available or appropriate (see section 5. 1); decompensated liver disease in combination with a second agent without cross-resistance to Hepsera.

Pharmacology

Adefovir dipivoxil a diester prodrug of adefovir. Adefovir is an acyclic nucleotide analog with activity against human hepatitis B virus (HBV). The concentration of adefovir that inhibited 50% of viral DNA synthesis (IC50) in vitro ranged from 0.2 to 2.5 μM in HBV transfected human hepatoma cell lines. The combination of adefovir with lamivudine showed additive anti-HBV activity.
Adefovir Dipivoxil is a dipivoxil formulation of adefovir, a nucleoside reverse transcriptase inhibitor analog of adenosine with activity against hepatitis B virus (HBV), herpes virus, and human immunodeficiency virus (HIV).

MeSH Pharmacological Classification

Reverse Transcriptase Inhibitors

ATC Code

J05AF08
J - Antiinfectives for systemic use
J05 - Antivirals for systemic use
J05A - Direct acting antivirals
J05AF - Nucleoside and nucleotide reverse transcriptase inhibitors
J05AF08 - Adefovir dipivoxil

Mechanism of Action

Adefovir dipivoxil is a prodrug of adefovir. Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 μM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ with Ki values of 1.18 μM and 0.97μM, respectively.

Pictograms

Irritant

Irritant

Other CAS

142340-99-6

Absorption Distribution and Excretion

The approximate oral bioavailability of adefovir from HEPSERA is 59%. When a single oral 10 mg dose is given to chronic hepatitis B patients, the peak plasma concentration (Cmax) of adefovir was 18.4 ± 6.26 ng/mL. This occurred between 0.58 - 4 hours post dose (Tmax). The adefovir area under the plasma concentration-time curve (AUC0–∞) was 220 ± 70.0 ng∙h/mL. Food does not affect the exposure of adeforvir.
Adefovir is renally excreted by a combination of glomerular filtration and active tubular secretion.
392 ± 75 mL/kg [Vd at steady state, intravenous administration of 1.0 mg/kg/day]
352 ± 9 mL/kg [Vd at steady state, intravenous administration of 3.0 mg/kg/day]
469 ± 99.0 mL/min [Patients with Unimpaired renal Function receiving a 10 mg single dose]
356 ± 85.6 mL/min [Patients with mild renal impairement receiving a 10 mg single dose]
237 ± 118 mL/min [Patients with moderate renal impairement receiving a 10 mg single dose]
91.7 ± 51.3 mL/min [Patients with severe renal impairement receiving a 10 mg single dose]

Metabolism Metabolites

Following oral administration, adefovir dipivoxil is rapidly converted to adefovir. 45% of the dose is recovered as adefovir in the urine over 24 hours at steady state following 10 mg oral doses. Adefovir is not a substrate of the cytochrome P450 enzymes.

Wikipedia

Adefovir dipivoxil

Biological Half Life

Plasma adefovir concentrations declined in a biexponential manner with a terminal elimination half-life of 7.48 ± 1.65 hours.

Use Classification

Human drugs -> Nucleoside and nucleotide reverse transcriptase inhibitors -> Human pharmacotherapeutic group -> EMA Drug Category
Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Dates

Last modified: 08-15-2023

Explore Compound Types